2-[(3-Carboxypropanoyl)amino]benzoic acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(3-carboxypropanoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c13-9(5-6-10(14)15)12-8-4-2-1-3-7(8)11(16)17/h1-4H,5-6H2,(H,12,13)(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPDRYVIHAFSNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70972381 | |
| Record name | 2-[(3-Carboxy-1-hydroxypropylidene)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70972381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5694-37-1 | |
| Record name | NSC146833 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146833 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(3-Carboxy-1-hydroxypropylidene)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70972381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-[(3-Carboxypropanoyl)amino]benzoic Acid
Abstract
This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 2-[(3-Carboxypropanoyl)amino]benzoic acid, also known as N-succinylanthranilic acid. Synthesized via a robust and efficient acylation of anthranilic acid with succinic anhydride, this compound serves as a valuable intermediate in medicinal chemistry and materials science. This document outlines the underlying reaction mechanism, provides a step-by-step experimental protocol, and details the analytical techniques required for unambiguous structural confirmation and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The insights provided are tailored for researchers, chemists, and drug development professionals seeking a reliable and well-validated procedure for the preparation of this and structurally related compounds.
Introduction and Scientific Context
This compound (C₁₁H₁₁NO₅) is a dicarboxylic acid derivative formed by creating an amide linkage between anthranilic acid (2-aminobenzoic acid) and succinic acid.[1] Anthranilic acid derivatives are a cornerstone in pharmaceutical development, most notably forming the scaffold for fenamic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs).[2] The acylation of the amino group, as detailed here, is a fundamental transformation that allows for the introduction of new functional groups and the modulation of physicochemical properties.
The resulting molecule, N-succinylanthranilic acid, possesses two carboxylic acid moieties and a secondary amide, making it a versatile building block for further chemical elaboration. Its structure is of significant interest for developing novel enzyme inhibitors, constructing complex heterocyclic systems, or synthesizing new polymeric materials.[3][4] Understanding the precise methodology for its synthesis and the nuances of its characterization is therefore critical for ensuring the quality and reproducibility of subsequent research. This guide serves as a field-proven manual, explaining not just the "how" but the critical "why" behind each procedural step and analytical choice.
Synthesis Methodology: Acylation of Anthranilic Acid
The synthesis of the title compound is efficiently achieved through the nucleophilic acyl substitution reaction between the primary amino group of anthranilic acid and one of the carbonyl groups of succinic anhydride.
Principle and Mechanism
The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of anthranilic acid onto an electrophilic carbonyl carbon of succinic anhydride. This attack leads to the formation of a tetrahedral intermediate. Subsequently, the anhydride ring opens, and a proton transfer occurs to yield the final amide and carboxylic acid functionalities. The use of an anhydride is advantageous as it is highly reactive and the only byproduct is the newly formed carboxylic acid, which is part of the desired molecule, leading to high atom economy.
Reaction Scheme
Figure 1: Synthesis of this compound from anthranilic acid and succinic anhydride.
Detailed Experimental Protocol
This protocol is designed for laboratory-scale synthesis and can be scaled with appropriate safety and procedural modifications.
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anthranilic acid (5.0 g, 36.5 mmol).
-
Solvent Addition: Add a suitable solvent such as glacial acetic acid or tetrahydrofuran (THF) (40 mL). Stir the mixture to achieve partial or full dissolution. The choice of solvent is critical; acetic acid can also act as a catalyst and helps to keep all components in solution at elevated temperatures.
-
Addition of Anhydride: To the stirring solution, add succinic anhydride (3.65 g, 36.5 mmol, 1.0 equivalent) in one portion.
-
Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 80-100 °C) and maintain this temperature for 2-3 hours.[5] Heating provides the necessary activation energy to overcome the reaction barrier, ensuring a complete and timely conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.
-
Product Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. The product has limited solubility in the cooled solvent and will begin to precipitate. To maximize yield, further cool the flask in an ice-water bath for 30-45 minutes.
-
Isolation: Isolate the precipitated solid product by vacuum filtration using a Büchner funnel.[5] This is a standard and efficient method for separating a solid product from its reaction solvent.
-
Washing: Wash the collected solid with a small amount of cold distilled water (2 x 15 mL) followed by a small amount of cold ethanol. The cold water wash removes any residual acetic acid or unreacted starting materials, while the ethanol wash helps to displace the water and expedite drying. Using cold solvents is crucial to minimize loss of the desired product through dissolution.
-
Drying: Dry the purified white solid in a vacuum oven at 60-70 °C overnight to remove residual solvents. The final product should be a crystalline white powder. A typical yield for this procedure is in the range of 80-90%.
Synthesis and Characterization Workflow
The following diagram illustrates the logical flow from starting materials to the fully validated final product.
Caption: Experimental workflow for synthesis and validation.
Physicochemical and Spectroscopic Characterization
Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The data presented below are the expected results from standard analytical techniques.
Data Summary Table
| Property | Expected Value | Reference |
| Molecular Formula | C₁₁H₁₁NO₅ | [1] |
| Molecular Weight | 237.21 g/mol | [1] |
| Appearance | White crystalline solid | |
| Melting Point (m.p.) | 181 °C | [3] |
| Mass Spectrometry | FD MS m/z: 237 | [3] |
Interpretation of Spectroscopic Data
Solvent: DMSO-d₆ The ¹H NMR spectrum is the most powerful tool for confirming the molecular structure. The expected signals are:
-
δ ~12.0-13.0 ppm (broad singlet, 2H): This signal corresponds to the two acidic protons of the carboxylic acid groups (-COOH). The broadness is due to hydrogen bonding and chemical exchange.
-
δ ~11.0 ppm (singlet, 1H): This signal is attributed to the amide proton (-NH-).
-
δ ~8.5 ppm (doublet, 1H): Aromatic proton on the carbon adjacent to the carboxylic acid group of the anthranilic acid moiety.
-
δ ~7.0-8.0 ppm (multiplet, 3H): These signals represent the remaining three protons on the aromatic ring.
-
δ ~2.6 ppm (triplet, 2H): Methylene protons (-CH₂-) adjacent to the amide carbonyl group.
-
δ ~2.5 ppm (triplet, 2H): Methylene protons (-CH₂-) adjacent to the carboxylic acid group.
The IR spectrum provides definitive evidence for the presence of key functional groups.
-
3300-2500 cm⁻¹ (broad): A very prominent and broad absorption band characteristic of the O-H stretching vibration in hydrogen-bonded carboxylic acids.[6]
-
~3300 cm⁻¹ (sharp): N-H stretching vibration of the secondary amide.
-
~1700 cm⁻¹ (strong, sharp): C=O stretching vibration from the carboxylic acid groups.[6]
-
~1650 cm⁻¹ (strong, sharp): C=O stretching vibration of the amide I band.
-
~1590, 1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.[6]
Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Fast Desorption (FD) or Electrospray Ionization (ESI), the molecular ion peak is expected to be clearly visible.
-
FD MS: m/z = 237, corresponding to the molecular ion [M]⁺.[3]
-
ESI(-): m/z = 236, corresponding to the deprotonated molecule [M-H]⁻.
-
ESI(+): m/z = 238, corresponding to the protonated molecule [M+H]⁺.
Conclusion
This guide has detailed a reliable and reproducible method for the synthesis of this compound via the acylation of anthranilic acid. The causality-driven explanations for each step in the protocol, from reaction setup to purification, provide researchers with the necessary insights for successful execution. Furthermore, the comprehensive characterization workflow, including a summary of expected spectroscopic data, establishes a self-validating system to ensure the production of high-purity material. The methodologies and data contained herein serve as an authoritative resource for professionals in chemical synthesis and drug discovery, facilitating further exploration of this versatile chemical intermediate.
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A Technical Guide to the Potential Mechanisms of Action of 2-[(3-Carboxypropanoyl)amino]benzoic Acid
For Research, Scientific, and Drug Development Professionals
Abstract
2-[(3-Carboxypropanoyl)amino]benzoic acid, also known as N-(succinyl)anthranilic acid, is a molecule possessing structural motifs suggestive of multiple, distinct biological activities.[1] Its core anthranilic acid scaffold is a well-established pharmacophore found in various anti-inflammatory agents, while the N-linked succinyl group is a key intermediate in cellular metabolism and a signaling molecule in its own right. This technical guide provides an in-depth analysis of the principal hypothesized mechanisms of action for this compound. It is structured as an investigative roadmap for researchers, outlining the scientific basis for each potential mechanism, detailed experimental protocols for their validation, and the expected data signatures. The primary putative mechanisms explored are: 1) Inhibition of Cyclooxygenase (COX) enzymes, 2) Modulation of the Succinate Receptor (SUCNR1/GPR91), and 3) Inhibition of Succinate Dehydrogenase (SDH). By synthesizing established methodologies with the specific structural attributes of this molecule, this guide serves as a foundational document for the comprehensive pharmacological profiling of this compound and its analogues.
Introduction and Molecular Rationale
The rational design and development of novel therapeutic agents hinge on a deep understanding of structure-activity relationships. The molecule this compound presents a compelling case study, integrating two biologically significant moieties into a single chemical entity.
-
The Anthranilic Acid Scaffold: Anthranilic acid (2-aminobenzoic acid) and its derivatives are recognized as "privileged" structures in medicinal chemistry.[2][3] This scaffold is the foundation for the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), which function primarily through the inhibition of cyclooxygenase (COX) enzymes.[2] Furthermore, derivatives of anthranilic acid have been investigated as inhibitors of various other enzymes, including aldo-keto reductases, matrix metalloproteinases (MMPs), and bacterial enzymes essential for cell wall synthesis.[4][5][6][7][8]
-
The Succinyl Moiety: Succinate, the ionized form of succinic acid, is a critical component of the mitochondrial citric acid cycle and the electron transport chain, where it is oxidized by succinate dehydrogenase (SDH or Complex II). Beyond its metabolic role, extracellular succinate acts as a metabokine, or signaling molecule, by activating the G protein-coupled receptor SUCNR1 (also known as GPR91).[9][10] This signaling pathway is implicated in inflammation, immune cell function, and metabolic regulation.[11][12]
The conjugation of these two scaffolds via a stable amide bond suggests that this compound could act as a dual-function molecule or exhibit a dominant activity profile toward one of several key biological targets. This guide will now dissect the most plausible mechanisms and provide the experimental frameworks necessary to elucidate its primary mode of action.
Hypothesis 1: Inhibition of Cyclooxygenase (COX) Enzymes
Scientific Rationale: The structural similarity of the N-acylated anthranilic acid core to fenamate NSAIDs (e.g., mefenamic acid, meclofenamic acid) is the strongest indicator of potential COX inhibition. These drugs bind to the active site of COX-1 and COX-2, preventing the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. The succinyl side chain may influence binding affinity and selectivity between the COX isoforms.
Experimental Workflow: COX Inhibition Assay
This workflow is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound against COX-1 and COX-2, thereby establishing its potency and isoform selectivity. A common method involves quantifying the production of Prostaglandin E2 (PGE2) via an Enzyme-Linked Immunosorbent Assay (ELISA).[13][14]
Figure 1. Workflow for determining COX inhibitory activity.
Detailed Protocol: Colorimetric COX Inhibitor Screening Assay[17][18]
-
Reagent Preparation: Prepare reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme cofactor, arachidonic acid substrate, and solutions of the test compound at various concentrations.
-
Reaction Setup: In a 96-well plate, add 160 µL of reaction buffer, 10 µL of heme, and 10 µL of COX-1 or COX-2 enzyme to each well.[15]
-
Inhibitor Addition: Add 10 µL of the test compound solution (or vehicle for control wells) to the appropriate wells.
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[15]
-
Reaction Initiation: Start the enzymatic reaction by adding 10 µL of arachidonic acid to all wells.[15]
-
Reaction Incubation: Incubate for exactly 2 minutes at 37°C.[15]
-
Reaction Termination: Stop the reaction by adding a stopping agent (e.g., a saturated stannous chloride solution).
-
PGE2 Quantification: Quantify the amount of PGE2 produced using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]
Data Interpretation
| Parameter | Description | Example Target Value |
| COX-1 IC50 | Concentration for 50% inhibition of COX-1. | > 10 µM (for COX-2 selectivity) |
| COX-2 IC50 | Concentration for 50% inhibition of COX-2. | < 1 µM (for potency) |
| Selectivity Index | Ratio of IC50 (COX-1 / COX-2). | > 10 (indicates COX-2 selective) |
Table 1. Key parameters for evaluating COX inhibition.
A low micromolar or nanomolar IC50 value for COX-2, coupled with a high selectivity index, would strongly support this mechanism of action.
Hypothesis 2: Modulation of Succinate Receptor (SUCNR1/GPR91)
Scientific Rationale: The presence of the succinyl group makes this compound a structural mimic of succinate, the endogenous ligand for SUCNR1.[10] This receptor is a G protein-coupled receptor that can couple to both Gi and Gq proteins, leading to downstream signaling cascades involving cAMP inhibition and intracellular calcium mobilization, respectively.[9][10] SUCNR1 is highly expressed in immune cells like macrophages and dendritic cells, as well as in the kidney and liver.[10][11] The compound could act as an agonist, partial agonist, or antagonist at this receptor.
Signaling Pathway: SUCNR1 Activation
Activation of SUCNR1 by an agonist initiates two primary signaling cascades. Gi coupling inhibits adenylyl cyclase, decreasing cAMP levels. Gq coupling activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).[17]
Figure 2. SUCNR1 signaling through Gi and Gq pathways.
Experimental Workflow: Intracellular Calcium Mobilization Assay
This assay is a primary method for screening for SUCNR1 agonists, as it directly measures the outcome of Gq pathway activation.
-
Cell Culture: Use a cell line endogenously expressing SUCNR1 (e.g., THP-1 macrophages) or a recombinant cell line overexpressing the human receptor (e.g., HEK293-SUCNR1).[11]
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This allows for the ratiometric or intensity-based measurement of intracellular calcium concentration.[17]
-
Assay Plate Setup: Plate the dye-loaded cells in a 96- or 384-well microplate.
-
Compound Addition: Use a fluorescence plate reader equipped with an automated injector to add the test compound at various concentrations. Succinate should be used as a positive control.
-
Fluorescence Monitoring: Measure fluorescence intensity kinetically, with readings taken immediately before and for several minutes after compound addition.
-
Data Analysis: Calculate the change in fluorescence (peak signal minus baseline) for each well. Plot the response against the logarithm of the compound concentration to determine the half-maximal effective concentration (EC50) for agonists or the IC50 for antagonists (tested in the presence of a fixed concentration of succinate).
Data Interpretation
| Compound Activity | Expected Outcome in Calcium Assay |
| Full Agonist | Dose-dependent increase in intracellular Ca²⁺, similar in magnitude to succinate. |
| Partial Agonist | Dose-dependent increase in Ca²⁺, but with a lower maximal effect than succinate. |
| Antagonist | No increase in Ca²⁺ alone; dose-dependent inhibition of the Ca²⁺ increase induced by succinate. |
| No Activity | No effect on baseline Ca²⁺ or on succinate-induced Ca²⁺ mobilization. |
Table 2. Interpreting results from the SUCNR1 calcium mobilization assay.
Hypothesis 3: Inhibition of Succinate Dehydrogenase (SDH)
Scientific Rationale: As a structural analogue of succinate, the compound could potentially bind to the active site of Succinate Dehydrogenase (SDH, or Complex II of the electron transport chain), an enzyme critical for both the citric acid cycle and oxidative phosphorylation. Inhibition of SDH would disrupt cellular respiration and energy production. SDH catalyzes the oxidation of succinate to fumarate.[18][19]
Experimental Workflow: SDH Activity Assay
This workflow measures the enzymatic activity of SDH in isolated mitochondria or cell lysates. The assay typically uses an artificial electron acceptor that changes color upon reduction by electrons from the SDH-catalyzed reaction.
Figure 3. Workflow for determining SDH inhibitory activity.
Detailed Protocol: Colorimetric SDH Activity Assay[9][21][22][23]
-
Sample Preparation: Isolate mitochondria from fresh tissue or cultured cells via differential centrifugation, or prepare a whole-cell homogenate in assay buffer.[19]
-
Reaction Mixture: In a 96-well plate, combine the sample, assay buffer, and the electron acceptor 2,6-dichlorophenolindophenol (DCPIP).
-
Inhibitor Addition: Add the test compound at various concentrations (or vehicle for control). A known SDH inhibitor like malonate can be used as a positive control.
-
Reaction Initiation: Start the reaction by adding succinate.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer or plate reader and measure the decrease in absorbance at 600 nm over time (e.g., for 10-30 minutes).[18] The blue DCPIP becomes colorless as it is reduced.
-
Data Analysis: The rate of reaction is proportional to the rate of decrease in absorbance (ΔAbs/min). Calculate the percentage of inhibition for each compound concentration and determine the IC50 value as described for the COX assay.
Data Interpretation
A dose-dependent decrease in the rate of DCPIP reduction, leading to a potent IC50 value, would indicate that this compound is an inhibitor of SDH. This would classify the compound as a potential mitochondrial toxicant or a modulator of cellular metabolism.
Conclusion and Path Forward
This guide outlines a rigorous, hypothesis-driven approach to elucidating the mechanism of action of this compound. The structural features of the molecule point to three high-probability biological targets: COX enzymes, the succinate receptor SUCNR1, and the mitochondrial enzyme SDH.
The recommended path forward involves sequentially or concurrently performing the detailed experimental workflows for each hypothesis.
-
Primary Screening: Conduct the COX, SUCNR1, and SDH assays to identify if the compound has activity against any of these targets in the low micromolar range.
-
Secondary Assays: If activity is confirmed, follow-up studies are essential. For a COX inhibitor, this would include assessing effects in cell-based inflammation models. For a SUCNR1 modulator, downstream signaling (e.g., cAMP assays) should be confirmed. For an SDH inhibitor, impacts on mitochondrial respiration and cell viability (e.g., oxygen consumption rate and ATP production assays) should be quantified.
-
Structure-Activity Relationship (SAR): Synthesize and test analogues of the parent compound to understand which structural features are critical for the observed activity. For example, altering the length of the dicarboxylic acid chain or modifying the substitution pattern on the anthranilic acid ring can provide crucial insights into the binding mode and selectivity.
By systematically applying these validated methodologies, research and drug development professionals can build a comprehensive pharmacological profile of this compound, confidently identifying its primary mechanism of action and paving the way for its potential development as a novel therapeutic agent.
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A Technical Guide to N-(4-Carboxyphenyl)succinamic Acid (CAS 5694-37-1) for Drug Discovery and Development
This technical guide provides an in-depth exploration of N-(4-carboxyphenyl)succinamic acid, CAS number 5694-37-1, a versatile building block for pharmaceutical and medicinal chemistry. We will delve into its chemical characteristics, synthesis, and, most notably, its application as a scaffold in the development of novel therapeutics, with a particular focus on the design of Dipeptidyl Peptidase IV (DPP-IV) inhibitors for the management of type II diabetes. This document is intended for researchers, scientists, and professionals in the field of drug development.
Compound Profile: N-(4-Carboxyphenyl)succinamic Acid
N-(4-carboxyphenyl)succinamic acid, and its isomer 2-[(3-carboxypropanoyl)amino]benzoic acid, are dicarboxylic acid derivatives of aminobenzoic acid.[1] The presence of two carboxylic acid groups and an amide linkage provides a unique chemical scaffold that is amenable to a variety of chemical modifications, making it an attractive starting point for the synthesis of compound libraries for drug screening.
Table 1: Physicochemical Properties of N-(4-Carboxyphenyl)succinamic Acid
| Property | Value | Source |
| CAS Number | 5694-37-1 | Multiple Sources |
| Molecular Formula | C₁₁H₁₁NO₅ | [2] |
| Molecular Weight | 237.21 g/mol | [2] |
| IUPAC Name | 4-(3-carboxypropanamido)benzoic acid | N/A |
| Synonyms | N-(4-Carboxyphenyl)succinamic acid, 4-(N-succinylamino)benzoic acid, this compound | [2] |
| Boiling Point | 567.2°C at 760 mmHg | N/A |
| Density | 1.458 g/cm³ | N/A |
Synthesis of N-(4-Carboxyphenyl)succinamic Acid
The synthesis of N-(4-carboxyphenyl)succinamic acid is a straightforward and well-established procedure, typically involving the acylation of an aminobenzoic acid with succinic anhydride. This reaction is a common method for the preparation of N-substituted succinamic acids.[3][4][5]
Synthetic Workflow
The general workflow for the synthesis of N-(4-carboxyphenyl)succinamic acid is depicted below. This process involves the reaction of 4-aminobenzoic acid with succinic anhydride in a suitable solvent.
Caption: General workflow for the synthesis of N-(4-carboxyphenyl)succinamic acid.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar N-substituted succinamic acids.[3][4][5]
Materials:
-
4-Aminobenzoic acid
-
Succinic anhydride
-
Toluene (or other suitable aprotic solvent)
-
Dilute Hydrochloric Acid (HCl)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, filtration apparatus)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 0.01 mole of succinic anhydride in 25 ml of toluene.
-
Addition of Amine: To this solution, add a solution of 0.01 mole of 4-aminobenzoic acid in 20 ml of toluene dropwise with constant stirring.
-
Reaction: Stir the resulting mixture for approximately one hour at room temperature. Allow the reaction to proceed for an additional hour to ensure completion.
-
Work-up: Treat the reaction mixture with dilute hydrochloric acid to neutralize any unreacted 4-aminobenzoic acid.
-
Isolation: The resulting solid product, N-(4-carboxyphenyl)succinamic acid, is collected by vacuum filtration. Wash the solid thoroughly with water to remove any unreacted succinic anhydride and succinic acid.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure compound.
-
Characterization: The purity and identity of the final product can be confirmed by elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.
Research Application: Scaffold for Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
A significant application of N-(4-carboxyphenyl)succinamic acid and its derivatives is in the development of inhibitors for Dipeptidyl Peptidase IV (DPP-IV).[6][7] DPP-IV is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for the treatment of type II diabetes.
DPP-IV Signaling Pathway and Inhibition
DPP-IV is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins play a crucial role in regulating blood glucose levels by stimulating insulin secretion and suppressing glucagon release. By inhibiting DPP-IV, the levels of active incretins are increased, leading to improved glycemic control.
Caption: Simplified signaling pathway of DPP-IV and its inhibition by therapeutic agents.
Synthesis of N4-Sulfonamido-Succinamic Acid Derivatives for DPP-IV Inhibition Screening
N-(4-carboxyphenyl)succinamic acid can be derivatized to create a library of compounds for screening as DPP-IV inhibitors. A published study outlines the synthesis of N4-sulfonamido-succinamic acid derivatives for this purpose.[6]
Table 2: Example of a Synthesized N4-Sulfonamido-Succinamic Acid Derivative [6]
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Bioactivity (IC₅₀) |
| N-(4-Sulfamoyl-phenyl)-succinamic acid | C₁₀H₁₂N₂O₅S | 272.28 | Not explicitly stated for this specific compound in the abstract. |
| Derivative 17 (structure not fully specified in abstract) | - | - | 33.5 µM |
General Protocol for the Synthesis of N4-Sulfonamido-Succinamic Acid Derivatives
The following is a generalized protocol based on the synthetic scheme for preparing N4-sulfonamido-succinamic acid derivatives.[6]
Materials:
-
Appropriate benzenesulfonamide derivative
-
Succinic anhydride
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and equipment for reflux and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the benzenesulfonamide derivative and succinic anhydride in dimethylformamide.
-
Reaction: Heat the reaction mixture to 150°C and reflux overnight.
-
Work-up and Purification: After cooling, the reaction mixture is worked up using standard procedures (e.g., precipitation, filtration, and washing) to isolate the crude product.
-
Characterization and Screening: The synthesized derivatives are then purified (e.g., by recrystallization or chromatography) and characterized. The purified compounds are subsequently evaluated for their in vitro anti-DPP IV activity.
Other Potential Research Applications
While the application as a scaffold for DPP-IV inhibitors is well-documented for its derivatives, the broader class of aminobenzoic acid derivatives has shown potential in other therapeutic areas. These represent potential avenues for future research involving N-(4-carboxyphenyl)succinamic acid.
-
Anti-inflammatory and Analgesic Agents: Derivatives of 2-aminobenzoic acid have been synthesized and shown to possess anti-inflammatory and analgesic properties.[4][8] Further investigation is warranted to determine if N-(4-carboxyphenyl)succinamic acid or its derivatives exhibit similar activities.
-
Antimicrobial Agents: Para-aminobenzoic acid (PABA) and its derivatives are known to have antimicrobial properties.[9][10] The unique structure of N-(4-carboxyphenyl)succinamic acid could be explored for the development of novel antimicrobial compounds.
-
Materials Science: The presence of multiple functional groups makes this compound a potential monomer or cross-linking agent in the synthesis of novel polymers and materials.
Conclusion
N-(4-carboxyphenyl)succinamic acid (CAS 5694-37-1) is a valuable and versatile chemical entity with significant potential in drug discovery and development. Its straightforward synthesis and the adaptability of its structure make it an excellent starting point for the creation of diverse compound libraries. The demonstrated success of its derivatives as DPP-IV inhibitors highlights its importance as a scaffold for developing new treatments for type II diabetes. Further exploration of its potential in anti-inflammatory, analgesic, and antimicrobial applications is a promising area for future research.
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An In-Depth Technical Guide to the In Vitro Evaluation of N-Succinoylanthranilic Acid
Foreword: Unveiling the Therapeutic Potential of N-Succinoylanthranilic Acid
N-Succinoylanthranilic acid, a molecule amalgamating the structural features of both anthranilic acid and succinic acid, presents a compelling scaffold for drug discovery. Anthranilic acid derivatives have a rich history in medicinal chemistry, with established anti-inflammatory and other biological activities.[1][2] Concurrently, succinic acid is a key intermediate in cellular metabolism and its derivatives have been explored for various therapeutic applications, including oncology and enzyme inhibition.[3][4] This guide provides a comprehensive framework for the in vitro characterization of N-succinoylanthranilic acid, designed for researchers and drug development professionals. Our approach is not a rigid template but a logical, tiered progression of experiments designed to thoroughly elucidate the compound's biological activity profile. We will delve into the causality behind experimental choices, ensuring a robust and self-validating investigative cascade.
Foundational Physicochemical Characterization
Prior to embarking on biological assays, a thorough understanding of the physicochemical properties of N-succinoylanthranilic acid is paramount for ensuring data integrity and reproducibility.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₅ | PubChem CID: 287263[5] |
| Molecular Weight | 237.21 g/mol | PubChem CID: 287263[5] |
| IUPAC Name | 2-(3-carboxypropanoylamino)benzoic acid | PubChem CID: 287263[5] |
| Solubility | To be determined empirically in relevant buffers (e.g., PBS, DMSO) | |
| Purity | >95% (as determined by HPLC/LC-MS) | |
| Stability | To be assessed in assay buffers and storage conditions |
Protocol: Solubility and Stability Assessment
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of N-succinoylanthranilic acid in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Create a series of dilutions from the stock solution in aqueous buffers relevant to the planned biological assays (e.g., Phosphate-Buffered Saline (PBS), cell culture media).
-
Solubility Determination: Use nephelometry or visual inspection under a microscope to determine the highest concentration that remains in solution without precipitation.
-
Stability Assessment: Incubate the compound in the chosen assay buffers at relevant temperatures (e.g., 37°C) for the duration of the planned experiments. Analyze samples at various time points using High-Performance Liquid Chromatography (HPLC) to detect any degradation products.
Tier 1 Investigation: Cytotoxicity Profiling
The initial step in evaluating any new chemical entity is to determine its effect on cell viability. This foundational screen identifies the concentration range for subsequent, more specific assays and reveals any potential for broad cytotoxic effects.
Rationale: Understanding the cytotoxic profile is crucial to distinguish between targeted pharmacological effects and non-specific toxicity. It allows for the determination of a maximum non-toxic concentration for use in subsequent mechanistic studies.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of N-succinoylanthranilic acid.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed human cell lines (e.g., a non-cancerous line like HEK293 or MRC-5, and various cancer cell lines such as MCF-7 (breast), A549 (lung), and MOLT-3 (leukemia)) in 96-well plates at an appropriate density and allow them to adhere overnight.[1][3]
-
Compound Preparation: Prepare a 2-fold serial dilution of N-succinoylanthranilic acid in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Cell Treatment: Replace the culture medium with the medium containing the various concentrations of N-succinoylanthranilic acid.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Assay: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line and time point.
Expected Outcome and Interpretation: The results will indicate whether N-succinoylanthranilic acid exhibits selective cytotoxicity towards cancer cells over normal cells.[6] A significant difference in IC₅₀ values between cancerous and non-cancerous cell lines would warrant further investigation into its anticancer potential.
Tier 2 Investigation: Mechanistic Exploration
Based on the structural alerts from its parent moieties, N-succinoylanthranilic acid may possess anti-inflammatory or enzyme-inhibitory properties.
Anti-Inflammatory Activity
Anthranilic acid derivatives are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[2][7]
Rationale: Investigating the anti-inflammatory potential of N-succinoylanthranilic acid is a logical next step. A cell-based assay for inflammatory mediators is a robust method to assess this activity.
Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1-derived macrophages and seed them in 24-well plates.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of N-succinoylanthranilic acid for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a positive control such as dexamethasone.
-
Incubation: Incubate the cells for 18-24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Quantification of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure the accumulation of nitrite, a stable product of NO, in the supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines: Quantify the levels of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant using Enzyme-Linked Immunosorbent Assays (ELISAs).[8]
-
-
Data Analysis: Determine the dose-dependent effect of N-succinoylanthranilic acid on the production of these inflammatory mediators.
Signaling Pathway: NF-κB in Inflammation
Caption: Simplified NF-κB signaling pathway in response to LPS stimulation.
Enzyme Inhibition Assays
Given that derivatives of both succinic acid and anthranilic acid are known enzyme inhibitors, screening N-succinoylanthranilic acid against relevant enzyme targets is a prudent step.[1][9][10]
Rationale: Direct enzyme inhibition assays can provide a clear mechanism of action and are crucial for lead optimization in drug development.[4]
Potential Enzyme Targets and Assays:
| Enzyme Target | Rationale | Assay Principle |
| Dipeptidyl Peptidase IV (DPP-IV) | N-acyl-sulfonamido-succinamic acid derivatives have shown DPP-IV inhibitory activity.[10][11] | A fluorogenic or colorimetric assay using a synthetic DPP-IV substrate (e.g., Gly-Pro-AMC). Inhibition is measured by a decrease in the rate of product formation. |
| Cyclooxygenase (COX-1 and COX-2) | N-arylanthranilic acids are known COX inhibitors.[7] | A cell-free assay that measures the conversion of arachidonic acid to prostaglandin E₂ (PGE₂), typically quantified by ELISA or mass spectrometry. |
| Acetylcholinesterase (AChE) | Succinic acid derivatives have been shown to inhibit AChE.[12] | A colorimetric assay based on the Ellman's reagent, which measures the production of thiocholine from the hydrolysis of acetylthiocholine. |
Protocol: General Enzyme Inhibition Assay
-
Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and a serial dilution of N-succinoylanthranilic acid.
-
Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor (N-succinoylanthranilic acid) at various concentrations, and the enzyme. Include a no-inhibitor control and a no-enzyme control.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Kinetic Measurement: Measure the product formation over time using a plate reader (absorbance or fluorescence).
-
Data Analysis: Calculate the initial reaction velocities and determine the IC₅₀ of N-succinoylanthranilic acid. Further kinetic studies (e.g., Michaelis-Menten plots in the presence of the inhibitor) can elucidate the mechanism of inhibition (competitive, non-competitive, etc.).[13]
Enzyme Inhibition Kinetics
Caption: Schematic representation of competitive and non-competitive enzyme inhibition.
Concluding Remarks and Future Directions
This guide outlines a systematic and robust approach to the initial in vitro characterization of N-succinoylanthranilic acid. The tiered methodology, from broad cytotoxicity screening to specific mechanistic assays, ensures an efficient and informative evaluation. Positive findings in any of these assays would provide a strong rationale for more advanced studies, including in vivo efficacy and safety assessments. The inherent modularity of this framework allows for the incorporation of additional assays based on emerging data or specific therapeutic hypotheses.
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An In-depth Technical Guide to the Solubility and Stability of 2-[(3-Carboxypropanoyl)amino]benzoic Acid
This guide provides a comprehensive technical overview of the key physicochemical properties of 2-[(3-Carboxypropanoyl)amino]benzoic acid, with a focus on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with actionable experimental protocols to empower robust and reliable analysis.
Introduction: Understanding the Molecule
This compound is a derivative of benzoic acid characterized by the presence of a succinyl amide linkage at the 2-position. Its molecular structure, featuring two carboxylic acid moieties and an amide bond, dictates its physicochemical behavior, influencing its solubility in various solvent systems and its susceptibility to degradation under different environmental conditions. A thorough understanding of these properties is paramount for its application in pharmaceutical sciences, from formulation development to ensuring therapeutic efficacy and safety.
Molecular Structure:
Figure 1: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C11H11NO5 | [1] |
| Molecular Weight | 237.21 g/mol | [1] |
| IUPAC Name | 2-(3-carboxypropanoylamino)benzoic acid | [2] |
Solubility Profile: A Multifaceted Analysis
The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. The presence of two carboxylic acid groups suggests that the solubility of this compound will be highly dependent on the pH of the medium. The aromatic backbone contributes to its lipophilicity, while the polar amide and carboxyl groups enhance its potential for aqueous solubility, particularly in its ionized salt form.
Predicted Solubility Behavior
-
Aqueous Solubility: At low pH, where the carboxylic acid groups are protonated and the molecule is neutral, the aqueous solubility is expected to be low. As the pH increases above the pKa of the carboxylic acid groups, the molecule will deprotonate to form a more soluble carboxylate salt. The presence of two carboxyl groups may result in two distinct pKa values.
-
Organic Solvent Solubility: The molecule is anticipated to have limited solubility in non-polar organic solvents due to the presence of the polar functional groups. Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), are likely to be effective solubilizing agents. Solubility in alcohols like methanol and ethanol is expected to be moderate.
Experimental Protocol for Solubility Determination
To quantitatively assess the solubility, a systematic approach using the shake-flask method is recommended.
Objective: To determine the equilibrium solubility of this compound in various solvents and at different pH values.
Materials:
-
This compound (high purity)
-
Water (HPLC grade)
-
Phosphate and citrate buffer solutions (pH 2, 4, 6, 7.4, 8)
-
Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO) (HPLC grade)
-
Vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
Calibrated pH meter
-
Analytical balance
-
HPLC system with UV detector
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent (water, buffered solutions, organic solvents).
-
Ensure a solid excess of the compound is visible in each vial.
-
-
Equilibration:
-
Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the vials to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
-
Quantification:
-
Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC-UV method (see Section 4 for a general method).
-
Calculate the concentration of the dissolved compound in the original supernatant based on the dilution factor and a standard calibration curve.
-
Figure 2: Workflow for experimental solubility determination.
Stability Profile and Degradation Pathways
The chemical stability of this compound is a critical quality attribute. The amide linkage is the most probable site of degradation, susceptible to hydrolysis under both acidic and basic conditions. Other potential degradation pathways include oxidation and photolysis. A study on the structurally similar compound, 2-(2-hydroxypropanamido) benzoic acid (HPABA), revealed that it is more stable in neutral and near-neutral conditions, with hydrolysis of the amide bond to form anthranilic acid being the primary degradation route.[3] A similar pathway can be hypothesized for this compound.
Hypothesized Degradation Pathway
The primary degradation pathway is likely the hydrolysis of the amide bond, yielding 2-aminobenzoic acid (anthranilic acid) and succinic acid.
Figure 3: Hypothesized hydrolytic degradation pathway.
Forced Degradation Studies: A Protocol
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[4][5] These studies involve subjecting the compound to stress conditions more severe than those encountered during routine storage.[6]
Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N, 1 N)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 N, 1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Water bath or oven
-
Photostability chamber
-
HPLC-UV and LC-MS systems
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).[6]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Heat at an elevated temperature (e.g., 60-80 °C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Keep at room temperature or heat gently for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution. Keep at room temperature for a defined period.
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 80 °C).
-
Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[6]
-
-
Sample Analysis:
-
At various time points, withdraw samples from each stress condition.
-
Analyze the samples by a stability-indicating HPLC-UV method to determine the extent of degradation.
-
Analyze the stressed samples using LC-MS to identify the mass of the degradation products, which will aid in their structural elucidation.
-
Table 2: Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 N - 1 N HCl | 60-80 °C | 2-24 hours |
| Base Hydrolysis | 0.1 N - 1 N NaOH | Room Temp. - 60 °C | 1-12 hours |
| Oxidation | 3% H₂O₂ | Room Temp. | 12-48 hours |
| Thermal | Solid & Solution | 80 °C | 1-7 days |
| Photolytic | Solid & Solution | As per ICH Q1B | As per ICH Q1B |
Analytical Methodology for Quantification
A robust and validated analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for the quantification of this compound.
Recommended HPLC Method Parameters
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by UV spectral analysis of the compound, likely in the range of 250-300 nm.
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Method Validation
The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. The specificity of the method is particularly important for stability studies, and it must be demonstrated that the method can resolve the parent compound from its degradation products.
Conclusion
References
-
LookChem. (n.d.). Cas 97243-01-1, 2-(3-Benzylamino-3-carboxy-propionylamino)-benzoic acid. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
PubMed. (n.d.). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of p ABA in several solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatogram of basic stress induced degradation of p-aminobenzoic acid and methoxsalen. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-amino-, ethyl ester (CAS 582-33-2). Retrieved from [Link]
-
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Aminobenzoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
-
PubMed. (2015). Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS. Retrieved from [Link]
Sources
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- 3. Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. biopharminternational.com [biopharminternational.com]
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A Technical Guide to the Early-Stage Research and Development of 2-Succinamidobenzoic Acid
Abstract: This document provides a comprehensive technical framework for the initial preclinical evaluation of 2-succinamidobenzoic acid, a novel chemical entity. By leveraging the known biological activities of its constituent moieties—2-aminobenzoic acid and succinimide—this guide outlines a logical, multi-tiered strategy for its synthesis, characterization, and biological screening. The protocols and workflows detailed herein are designed to establish a foundational understanding of the compound's therapeutic potential, guiding researchers from initial synthesis to preliminary in vivo assessment.
Introduction: A Molecule of Synthetic Potential
2-Succinamidobenzoic acid is a novel compound constructed from two well-characterized pharmacophores: the 2-aminobenzoic acid (anthranilic acid) scaffold and a succinamide functional group. Derivatives of 2-aminobenzoic acid are known for a wide array of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Similarly, the succinimide ring is a core component in various therapeutic agents, particularly those with anticonvulsant, anti-inflammatory, and antitumor activities.[3]
The strategic combination of these two moieties in 2-succinamidobenzoic acid presents a compelling case for its investigation as a potential therapeutic agent. This guide provides a systematic roadmap for its early-stage research, emphasizing robust scientific methodology and logical progression from fundamental chemistry to biological evaluation.
Phase I: Synthesis and Analytical Characterization
The foundational step in evaluating any new chemical entity is to establish a reliable synthesis route and a suite of analytical methods to confirm its identity, purity, and stability.
Proposed Synthetic Pathway
The most direct and logical approach to synthesizing 2-succinamidobenzoic acid is through the N-acylation of 2-aminobenzoic acid with succinic anhydride. This reaction is typically straightforward and high-yielding.
Caption: Proposed synthesis of 2-succinamidobenzoic acid.
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 2-aminobenzoic acid in glacial acetic acid.
-
Addition of Reagent: Add 1.1 equivalents of succinic anhydride to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, slowly add cold water to induce precipitation.
-
Purification: Collect the crude product by vacuum filtration, wash with cold water, and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-succinamidobenzoic acid.
-
Drying: Dry the final product under vacuum.
Analytical Characterization
Confirming the structural integrity and purity of the synthesized compound is paramount before proceeding to biological assays.
| Analytical Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural Elucidation | Confirmation of proton and carbon environments consistent with the target structure. |
| Mass Spectrometry (MS) | Molecular Weight Verification | Detection of the molecular ion peak corresponding to the exact mass of 2-succinamidobenzoic acid. |
| HPLC-UV/DAD | Purity Assessment | A single major peak indicating >95% purity, with spectral analysis confirming peak homogeneity.[4][5] |
| FTIR Spectroscopy | Functional Group Analysis | Identification of characteristic vibrational frequencies for amide, carboxylic acid, and aromatic groups. |
Protocol: HPLC Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by a preliminary UV scan (e.g., 254 nm).
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol and dilute to an appropriate concentration.[5]
-
Analysis: Inject the sample and analyze the chromatogram for peak purity and area percentage.
Phase II: In Silico and Preliminary ADMET Profiling
Computational tools offer a rapid, cost-effective method to predict the drug-like properties of a new compound, helping to identify potential liabilities early in the development process.[6][7]
Caption: Workflow for in silico ADMET prediction.
| Parameter | Significance | Software/Tools |
| Molecular Weight | Affects absorption and diffusion.[6] | SwissADME, ChemDraw |
| LogP | Predicts lipophilicity and membrane permeability. | SwissADME, StarDrop |
| H-bond Donors/Acceptors | Influences solubility and binding. | SwissADME, MOE |
| Aqueous Solubility | Critical for bioavailability. | various QSAR models |
| CYP450 Inhibition | Predicts potential for drug-drug interactions. | admetSAR, StarDrop |
| hERG Inhibition | Early flag for potential cardiotoxicity. | admetSAR, Pred-hERG |
Phase III: In Vitro Biological Screening Cascade
A tiered screening approach is employed to efficiently identify the primary biological activities of 2-succinamidobenzoic acid and subsequently elucidate its mechanism of action.
Caption: A tiered approach for in vitro biological evaluation.
Protocol: In Vitro COX-2 Inhibition Assay
This assay is crucial for evaluating potential anti-inflammatory activity, a known property of many anthranilic acid derivatives.[6][7]
-
Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), and a fluorescent probe.
-
Preparation: Prepare a series of dilutions of 2-succinamidobenzoic acid (e.g., from 0.01 µM to 100 µM) in assay buffer.
-
Incubation: In a 96-well plate, add the COX-2 enzyme to wells containing the test compound or a positive control (e.g., Celecoxib). Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Detection: After a set incubation period (e.g., 10 minutes), measure the product formation using a fluorescence plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Phase IV: Preliminary In Vivo Assessment
Positive in vitro results warrant progression to in vivo models to assess the compound's safety and efficacy in a complex biological system.
Acute Toxicity Study
An acute toxicity study is the first essential step to determine the safety profile and establish a dose range for subsequent efficacy studies.[8][9]
Protocol: Acute Oral Toxicity (Based on OECD 423)
-
Animals: Use a small group of healthy, young adult rodents (e.g., female Sprague-Dawley rats).
-
Dosing: Administer a single oral dose of 2-succinamidobenzoic acid at a starting concentration (e.g., 300 mg/kg). The vehicle should be inert (e.g., 0.5% carboxymethylcellulose).
-
Observation: Closely monitor the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, body weight, food/water intake), and any adverse reactions for at least 14 days.[8]
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
Dose Adjustment: Based on the outcome (survival or death), subsequent animals are dosed at lower or higher fixed levels to determine the LD₅₀ (Lethal Dose, 50%) or classify the toxicity level.
| Parameters Monitored in Acute Toxicity Study |
| Clinical Observations |
| Changes in skin, fur, eyes, and mucous membranes |
| Respiratory, circulatory, and autonomic/central nervous system effects |
| Somatomotor activity and behavior patterns |
| Body Weight |
| Measured just prior to dosing and at least weekly thereafter |
| Mortality/Morbidity |
| Daily checks for any signs of severe distress or death |
Preliminary Efficacy Models
The choice of efficacy model is dictated by the most promising in vitro results. For a compound with potential anti-inflammatory activity, the carrageenan-induced paw edema model is a standard and reliable choice.[2]
Conclusion and Strategic Future Directions
This guide outlines the critical first four phases in the early-stage research of 2-succinamidobenzoic acid. The data generated from these studies—synthesis feasibility, physicochemical properties, in silico profile, in vitro activity, and in vivo safety—will collectively determine the viability of this compound as a therapeutic candidate.
Positive outcomes will trigger progression to more advanced studies, including:
-
Lead Optimization: Chemical modification of the parent structure to improve potency, selectivity, or pharmacokinetic properties.
-
Pharmacokinetic (PK) Studies: Detailed analysis of the absorption, distribution, metabolism, and excretion of the compound in animal models.
-
Chronic Toxicology: Longer-term studies to assess the safety of repeated dosing.
-
Advanced Efficacy Models: Testing in more complex, disease-relevant animal models.
This structured, data-driven approach ensures that resources are utilized efficiently and that a comprehensive data package is built to support further development.
References
-
HELIX Chromatography. HPLC Methods for analysis of 2-Aminobenzoic acid. Available from: [Link]
-
Moussa, Z. et al. (2021). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Carradori, S. et al. (2023). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. MDPI. Available from: [Link]
-
ResearchGate. In-vivo toxicity studies of 2-Hydroxybenzoic acid isolated from Ipomoea turpethum. Available from: [Link]
-
Srivastava, V. K. et al. (2004). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed. Available from: [Link]
-
Shi, D. et al. (2021). Research progress in biological activities of succinimide derivatives. PubMed. Available from: [Link]
-
da Silva, P. S. B. et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. Available from: [Link]
-
Miranda-Castro, S. P. et al. (2023). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. MDPI. Available from: [Link]
-
da Silva, P. S. B. et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed. Available from: [Link]
-
Kumar, A. et al. (2010). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. PubMed. Available from: [Link]
-
ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Available from: [Link]
-
Kim, M. et al. (2019). Simultaneous determination of dehydroacetic acid, benzoic acid, sorbic acid, methylparaben and ethylparaben in foods by high-performance liquid chromatography. National Institutes of Health. Available from: [Link]
-
Sotanaphun, U. et al. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience. Available from: [Link]
-
ResearchGate. ORIGINAL ARTICLES Validation of analytical method for determination of sorbic acid and benzoic acid in juices and carbonated beverages. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. thaiscience.info [thaiscience.info]
- 6. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions [mdpi.com]
- 7. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Utilizing 2-[(3-Carboxypropanoyl)amino]benzoic Acid in Tyrosinase Inhibition Assays
Introduction: The Significance of Tyrosinase Inhibition
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment in mammals responsible for the coloration of skin, hair, and eyes.[1][2] The enzymatic cascade initiated by tyrosinase involves the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1] Dopaquinone is a highly reactive intermediate that undergoes a series of non-enzymatic reactions to form melanin. While essential for photoprotection against UV radiation, the overproduction and accumulation of melanin, a condition known as hyperpigmentation, can lead to various dermatological disorders, including melasma, freckles, and age spots.[1] Consequently, the inhibition of tyrosinase is a key strategy in the development of therapeutic and cosmetic agents for skin whitening and the treatment of hyperpigmentation.[2]
Benzoic acid and its derivatives have been a subject of interest for their potential as tyrosinase inhibitors.[3][4] These compounds can interfere with the catalytic activity of tyrosinase through various mechanisms, including chelation of the copper ions in the active site or by acting as competitive or non-competitive inhibitors.[3] 2-[(3-Carboxypropanoyl)amino]benzoic acid, a derivative of aminobenzoic acid, possesses structural features that suggest its potential as a modulator of tyrosinase activity. This application note provides a detailed protocol for evaluating the inhibitory effects of this compound on mushroom tyrosinase activity in vitro.
Principle of the Assay
The tyrosinase inhibition assay described herein is a colorimetric method that spectrophotometrically measures the enzymatic activity of tyrosinase. The assay relies on the oxidation of L-DOPA by tyrosinase to form dopachrome, an orange-red colored product with a maximum absorbance at 475 nm. In the presence of an inhibitor, the rate of dopachrome formation is reduced. By measuring the change in absorbance over time, the percentage of tyrosinase inhibition can be calculated, and the half-maximal inhibitory concentration (IC₅₀) of the test compound can be determined.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage Conditions |
| Mushroom Tyrosinase (EC 1.14.18.1) | Sigma-Aldrich | T3824 | -20°C |
| L-DOPA (L-3,4-dihydroxyphenylalanine) | Sigma-Aldrich | D9628 | 2-8°C, Protect from light |
| This compound | Varies | Varies | Room Temperature |
| Kojic Acid (Positive Control) | Sigma-Aldrich | K3125 | Room Temperature |
| Sodium Phosphate Buffer, 0.1 M, pH 6.8 | In-house prep. | N/A | 2-8°C |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |
| 96-well clear, flat-bottom microplates | Varies | Varies | Room Temperature |
| Microplate reader | Varies | N/A | N/A |
Experimental Protocol
Preparation of Reagents
-
Sodium Phosphate Buffer (0.1 M, pH 6.8): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 6.8. Filter sterilize and store at 4°C.
-
Mushroom Tyrosinase Stock Solution (1000 U/mL): Dissolve mushroom tyrosinase powder in cold sodium phosphate buffer to a final concentration of 1000 U/mL. Prepare fresh on the day of the experiment and keep on ice.
-
L-DOPA Stock Solution (10 mM): Dissolve L-DOPA in sodium phosphate buffer. Prepare fresh and protect from light to prevent auto-oxidation.
-
Test Compound Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Kojic Acid Stock Solution (1 mM): Dissolve kojic acid in DMSO to a final concentration of 1 mM.
Assay Procedure
The following procedure is designed for a 96-well microplate format.
-
Prepare Serial Dilutions of the Test Compound:
-
Perform serial dilutions of the 10 mM stock solution of this compound in DMSO to obtain a range of concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, 0.625 mM, 0.3125 mM).
-
Similarly, prepare serial dilutions of the 1 mM kojic acid stock solution for the positive control.
-
-
Set up the Assay Plate:
-
Blank: 180 µL of sodium phosphate buffer.
-
Control (No Inhibitor): 160 µL of sodium phosphate buffer + 20 µL of DMSO.
-
Test Wells: 160 µL of sodium phosphate buffer + 20 µL of the respective dilution of this compound.
-
Positive Control: 160 µL of sodium phosphate buffer + 20 µL of the respective dilution of kojic acid.
-
-
Enzyme Addition and Pre-incubation:
-
Add 20 µL of the mushroom tyrosinase stock solution (1000 U/mL) to all wells except the blank.
-
The total volume in each well should now be 200 µL.
-
Mix gently and pre-incubate the plate at 25°C for 10 minutes.
-
-
Initiation of the Enzymatic Reaction:
-
Add 20 µL of the 10 mM L-DOPA stock solution to all wells.
-
The final reaction volume is 220 µL.
-
-
Absorbance Measurement:
-
Immediately measure the absorbance at 475 nm using a microplate reader.
-
Continue to take readings every minute for 20 minutes.
-
Diagram of Experimental Workflow
Caption: Experimental workflow for the tyrosinase inhibition assay.
Data Analysis and Interpretation
-
Calculate the Rate of Reaction:
-
For each well, plot the absorbance at 475 nm against time.
-
Determine the initial reaction rate (V) by calculating the slope of the linear portion of the curve (ΔAbs/min).
-
-
Calculate the Percentage of Inhibition:
-
Use the following formula to calculate the percentage of tyrosinase inhibition for each concentration of the test compound: % Inhibition = [(V_control - V_sample) / V_control] x 100 Where:
-
V_control is the reaction rate of the control (no inhibitor).
-
V_sample is the reaction rate in the presence of the inhibitor.
-
-
-
Determine the IC₅₀ Value:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined from the resulting dose-response curve using non-linear regression analysis.
-
Sample Data Table
| Inhibitor Concentration (µM) | Log(Concentration) | Average Reaction Rate (ΔAbs/min) | % Inhibition |
| 0 (Control) | N/A | 0.050 | 0 |
| 10 | 1.00 | 0.042 | 16 |
| 25 | 1.40 | 0.033 | 34 |
| 50 | 1.70 | 0.025 | 50 |
| 100 | 2.00 | 0.015 | 70 |
| 250 | 2.40 | 0.008 | 84 |
Mechanism of Inhibition
Derivatives of benzoic acid can inhibit tyrosinase through different mechanisms. Some may act as competitive inhibitors, binding to the active site and preventing the substrate from binding. Others may be non-competitive inhibitors, binding to a site other than the active site and altering the enzyme's conformation, which reduces its catalytic efficiency.[3] It has been suggested that the carboxyl group in benzoate derivatives can chelate the copper ions in the active site of tyrosinase, thereby inactivating the enzyme.[3]
To determine the mode of inhibition of this compound, kinetic studies involving varying concentrations of both the inhibitor and the substrate (L-DOPA) would be necessary. A Lineweaver-Burk plot can then be used to visualize the type of inhibition.
Potential Mechanism of Tyrosinase Inhibition
Caption: Potential competitive and uncompetitive inhibition of tyrosinase.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance | Auto-oxidation of L-DOPA | Prepare L-DOPA solution fresh and protect from light. Use high-purity water. |
| Low enzyme activity | Improper storage or handling of the enzyme | Store tyrosinase at -20°C and keep on ice during use. Avoid repeated freeze-thaw cycles. |
| Inconsistent results | Pipetting errors or improper mixing | Use calibrated pipettes and ensure thorough mixing of reagents in the wells. |
| Test compound precipitates in assay | Low solubility of the compound in aqueous buffer | Decrease the final concentration of the test compound. Increase the percentage of DMSO (not exceeding 5% v/v) and include a solvent control. |
Conclusion
This application note provides a robust and reliable protocol for assessing the tyrosinase inhibitory activity of this compound. The described method is suitable for high-throughput screening and can be adapted for the characterization of other potential tyrosinase inhibitors. Further kinetic studies are recommended to elucidate the precise mechanism of inhibition.
References
-
Bio-protocol. (n.d.). Tyrosinase inhibition assay. Retrieved from [Link]
-
Zolghadri, S., et al. (2019). Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 657-666. Retrieved from [Link]
-
Ali, B., et al. (2022). Structure and inhibition mechanism of some synthetic compounds and phenolic derivatives as tyrosinase inhibitors. Journal of Molecular Structure, 1254, 132381. Retrieved from [Link]
-
Active Concepts. (2023). Tyrosinase Inhibition Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Tyrosinase inhibitions of benzoic acid linked peptide derivatives. Retrieved from [Link]
-
BioVision. (n.d.). Tyrosinase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
-
PubMed. (2020). Hydroxyl substituted benzoic acid/cinnamic acid derivatives: Tyrosinase inhibitory kinetics, anti-melanogenic activity and molecular docking studies. Retrieved from [Link]
-
PubMed. (2010). Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. Retrieved from [Link]
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- 4. Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Laboratory Synthesis of N-Succinoylanthranilic Acid
Introduction
N-Succinoylanthranilic acid, also known as 2-(3-carboxypropanoylamino)benzoic acid, is a derivative of anthranilic acid, an important and versatile starting material in the synthesis of various molecules and benzofused heterocycles.[1] N-substituted anthranilic acid derivatives serve as crucial intermediates for the preparation of biologically active compounds, including quinolinones and acridones.[2][3] The synthesis of N-succinoylanthranilic acid is a straightforward yet illustrative example of nucleophilic acyl substitution, specifically the acylation of an amine. It is prepared by the reaction of anthranilic acid with succinic anhydride.[4]
This document provides a comprehensive, field-proven protocol for the synthesis of N-succinoylanthranilic acid. It is designed for researchers and scientists in organic chemistry and drug development, offering detailed experimental procedures, safety guidelines, and an explanation of the underlying chemical principles to ensure a successful and safe synthesis.
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group (-NH₂) in anthranilic acid acts as a nucleophile. It attacks one of the electrophilic carbonyl carbons of succinic anhydride. This nucleophilic attack leads to the opening of the anhydride ring, forming an amide bond and a terminal carboxylic acid group, resulting in the final product, N-succinoylanthranilic acid.
Overall Reaction:
Anthranilic Acid + Succinic Anhydride → N-Succinoylanthranilic Acid
The mechanism is analogous to other N-acylation reactions using cyclic anhydrides, such as the reaction between phthalic anhydride and benzylamine to form N-substituted phthalamic acids.[5] The use of a dry, aprotic solvent is critical because succinic anhydride is sensitive to moisture; the presence of water would lead to the hydrolysis of the anhydride to succinic acid, which would not react with the amine.[6][7]
Physicochemical and Safety Data
A thorough understanding of the properties and hazards of all chemicals is essential for a safe experiment. The following table summarizes key data for the reactants and the product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | Key Hazards |
| Anthranilic Acid | C₇H₇NO₂ | 137.14 | 146–148 | White to pale yellow powder[8][9] | Causes serious eye irritation, harmful if swallowed[10][11] |
| Succinic Anhydride | C₄H₄O₃ | 100.07 | 118–120 | White crystalline solid | Corrosive, causes severe skin burns and eye damage[7][12] |
| Toluene (Solvent) | C₇H₈ | 92.14 | -95 | Colorless liquid | Flammable, harmful if inhaled, causes skin irritation |
| N-Succinoylanthranilic Acid | C₁₁H₁₁NO₅ | 237.21 | 181 | Crystalline solid[4] | Not classified, handle with standard laboratory precautions |
Safety and Hazard Management
This procedure must be performed inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, splash-proof safety goggles, and compatible chemical-resistant gloves (e.g., nitrile), must be worn at all times.
-
Succinic Anhydride: This compound is corrosive and moisture-sensitive.[6][12] Avoid inhalation of dust and contact with skin and eyes. Weigh and handle it quickly to minimize exposure to atmospheric moisture. Keep containers tightly closed when not in use.
-
Anthranilic Acid: This compound is an irritant.[11] Avoid creating dust. Wash hands thoroughly after handling.
-
Toluene: Toluene is a flammable and volatile organic solvent. Ensure there are no ignition sources nearby. Use in a well-ventilated fume hood to avoid inhaling vapors.
-
Waste Disposal: All chemical waste, including residual solvents and reaction mixtures, must be disposed of in appropriately labeled hazardous waste containers according to institutional and local regulations.
An emergency safety shower and eyewash station must be readily accessible.[12]
Detailed Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis of N-succinoylanthranilic acid and related compounds.[4] Toluene is substituted for benzene as a safer solvent alternative.
5.1. Materials and Equipment
-
Anthranilic acid (1.0 g, 7.29 mmol)
-
Succinic anhydride (0.73 g, 7.29 mmol, 1.0 eq)
-
Anhydrous Toluene (100 mL)
-
250 mL round-bottom flask
-
Water-cooled reflux condenser with drying tube (filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and vacuum flask
-
Filter paper
-
Melting point apparatus
5.2. Step-by-Step Procedure
-
Reaction Setup: Place 1.0 g (7.29 mmol) of anthranilic acid and a magnetic stir bar into a 250 mL round-bottom flask.
-
Solvent Addition: In a chemical fume hood, add 100 mL of anhydrous toluene to the flask. Stir the mixture to dissolve the anthranilic acid.
-
Reagent Addition: Carefully add 0.73 g (7.29 mmol) of succinic anhydride to the solution.
-
Reflux: Attach the reflux condenser fitted with a drying tube to the flask. Heat the reaction mixture to reflux (approx. 111°C for toluene) using a heating mantle. Maintain a gentle reflux with continuous stirring for 8-10 hours.[4]
-
Cooling and Precipitation: After the reflux period, turn off the heat and allow the mixture to cool slowly to room temperature. As the solution cools, the N-succinoylanthranilic acid product will precipitate out as a crystalline solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals on the filter paper with a small amount of cold toluene to remove any soluble impurities.
-
Drying: Transfer the purified product to a watch glass and let it air dry in the fume hood. For complete drying, place the solid in a desiccator under vacuum.
-
Characterization: Weigh the dried product to calculate the percent yield. Determine the melting point of the crystals and compare it to the literature value (181°C).[4]
Experimental Workflow Visualization
The following diagram outlines the complete workflow for the synthesis of N-succinoylanthranilic acid.
Caption: Workflow for N-Succinoylanthranilic Acid Synthesis.
Expected Results and Troubleshooting
-
Appearance: The final product, N-succinoylanthranilic acid, should be a pure crystalline solid.[4]
-
Yield: The literature reports a yield of 82.5% for a similar procedure.[4] Yields may vary based on reaction time and purity of reagents.
-
Melting Point: A sharp melting point close to the literature value of 181°C is a strong indicator of high purity.[4] A broad or depressed melting point suggests the presence of impurities.
-
Troubleshooting:
-
Low Yield: This may result from incomplete reaction or loss of product during filtration. Ensure the reflux time is adequate. If the product is slightly soluble in the solvent, cooling the mixture in an ice bath before filtration can improve recovery. Also, confirm that the succinic anhydride was not excessively exposed to moisture, which would lead to its hydrolysis.[7]
-
Oily Product or No Precipitation: This could indicate an impure product or incomplete reaction. Ensure all glassware was dry and anhydrous solvent was used. Purification by recrystallization from a suitable solvent (such as an ethanol/water mixture) may be necessary.
-
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 287263, N-succinoylanthranilic acid. Retrieved from [Link].
-
ChemTrack.org. Safety Guideline for Maleic Anhydride (similar reactivity). Retrieved from [Link].
-
Penta Manufacturing Company (2024). Safety Data Sheet for Anthranilic acid. Retrieved from [Link].
-
Sultana, N., et al. (n.d.). Synthesis of Bioactive Succinylanthranilic Acid Ester and its Analogues. World Journal of Chemistry. IDOSI Publications. Retrieved from [Link].
-
Wikipedia contributors (2024). Anthranilic acid. Wikipedia, The Free Encyclopedia. Retrieved from [Link].
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Som, P. (2018). The Synthesis of Anthranilic Acid, Tryptophan, and Sulfenyl Chloride Analogues, and Enzymatic Studies. UGA Open Scholar. Retrieved from [Link].
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Truman State University Chemistry Department. A Neat Diels-Alder Reaction: 9,10-dihydroanthracene-9,10-α,β-succinic acid anhydride. Retrieved from [Link].
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Kuchař, M., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. RSC Advances. Retrieved from [Link].
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Vasilevskii, S. F., et al. (2018). Reaction of anthranilic acid 2-N-phenylhydrazide with cyclic anhydrides. ResearchGate. Retrieved from [Link].
- Google Patents. US4431840A - Process for preparing 2-benzoylbenzoic acids.
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Knettle, J. (n.d.). CHEM–333: Lab Experiment 1: Synthesis of N-Acetylanthranilic Acid: A Triboluminescent Material. Retrieved from [Link].
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Tetrahedron (2025). Direct synthesis of 2-(benzylamino)benzoic acids by using benzaldehydes and 2-aminobenzoic acids with catalysis of p-toluenesulfonic acid. ResearchGate. Retrieved from [Link].
-
Wikipedia contributors (2023). N-Acetylanthranilic acid. Wikipedia, The Free Encyclopedia. Retrieved from [Link].
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MDPI (2024). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Retrieved from [Link].
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Organic Syntheses Procedure. Acridone. Retrieved from [Link].
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ChemBK. N-Acetylanthranilic acid. Retrieved from [Link].
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Maloney, P. R., et al. (2018). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. PubMed Central. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 227, Anthranilic Acid. Retrieved from [Link].
-
Schwab, F. W., & Wichers, E. (1940). Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards. Retrieved from [Link].
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Application Notes and Protocols for 2-Succinamidobenzoic Acid in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Potential of 2-Succinamidobenzoic Acid as a Modulator of the Hypoxic Response
In the landscape of cellular research and drug discovery, the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway presents a critical axis in cellular adaptation to low oxygen environments, and it is a key player in various pathologies including cancer and inflammation. The stability and activity of HIF-1α are tightly regulated by a class of enzymes known as prolyl hydroxylases (PHDs), which are α-ketoglutarate (α-KG)-dependent dioxygenases.[1][2] This document provides a comprehensive guide to the hypothesized application of 2-succinamidobenzoic acid in cell culture experiments, postulating its role as a competitive inhibitor of α-KG-dependent dioxygenases.
Based on its structural features—a benzoic acid moiety, which is present in some known HIF-1 inhibitors, and a succinamide group that mimics the structure of succinate, a known inhibitor of PHDs—it is hypothesized that 2-succinamidobenzoic acid functions by competitively inhibiting prolyl hydroxylases.[3][4] This inhibition is predicted to lead to the stabilization of HIF-1α under normoxic conditions, thereby activating the downstream hypoxic response pathway. These application notes will guide researchers in testing this hypothesis and exploring the potential of 2-succinamidobenzoic acid in their cell culture models.
Hypothesized Mechanism of Action
2-Succinamidobenzoic acid is postulated to act as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases, primarily the prolyl hydroxylases (PHDs). The proposed mechanism is as follows:
-
Structural Mimicry: The succinamide portion of the molecule mimics the structure of succinate, a natural product of the α-ketoglutarate-dependent dioxygenase reaction. High levels of succinate are known to cause product inhibition of these enzymes.[4][5]
-
Competitive Inhibition: 2-Succinamidobenzoic acid is hypothesized to bind to the active site of PHDs, competing with the co-substrate α-ketoglutarate.
-
HIF-1α Stabilization: By inhibiting PHD activity, the hydroxylation of proline residues on the HIF-1α subunit is prevented. This prevents the von Hippel-Lindau (VHL) tumor suppressor protein from recognizing and binding to HIF-1α for subsequent proteasomal degradation.[6]
-
Activation of Hypoxic Signaling: Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia response elements (HREs) in the promoter regions of target genes, leading to their transcription. These genes are involved in critical cellular processes such as angiogenesis, glucose metabolism, and cell survival.[6][7]
Diagram of the Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of HIF-1α stabilization by 2-succinamidobenzoic acid.
Experimental Protocols
Preparation and Handling of 2-Succinamidobenzoic Acid
a. Stock Solution Preparation:
-
Solubility: The solubility of 2-succinamidobenzoic acid should be empirically determined. Due to the benzoic acid moiety, it is predicted to have limited solubility in aqueous solutions at neutral pH. Initial testing should be performed in dimethyl sulfoxide (DMSO).
-
Protocol:
-
Weigh out a precise amount of 2-succinamidobenzoic acid powder.
-
Add an appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).
-
Vortex or sonicate at room temperature until the compound is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
b. Stability in Cell Culture Media:
-
Considerations: The stability of the compound in aqueous cell culture media at 37°C should be assessed, as degradation could affect experimental outcomes.[8][9]
-
Protocol:
-
Prepare a working solution of 2-succinamidobenzoic acid in your cell culture medium of choice at the highest intended experimental concentration.
-
Incubate the medium at 37°C in a cell culture incubator for various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
At each time point, collect an aliquot and analyze the concentration of the parent compound using a suitable analytical method such as HPLC or LC-MS.
-
Determining the Optimal Working Concentration
A dose-response experiment is crucial to identify the effective concentration range of 2-succinamidobenzoic acid that induces the desired biological effect without causing significant cytotoxicity.
-
Protocol:
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase during the experiment.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing a serial dilution of 2-succinamidobenzoic acid (e.g., ranging from 0.1 µM to 100 µM). Include a DMSO vehicle control (at the same final concentration as the highest dose of the compound) and an untreated control.
-
Incubation: Incubate the plate for a relevant duration (e.g., 24 or 48 hours).
-
Cytotoxicity Assay: Assess cell viability using a standard method such as the MTT, XTT, or CellTiter-Glo® assay.
-
Data Analysis: Plot cell viability against the log of the compound concentration to determine the EC50 (half-maximal effective concentration) for any cytotoxic effects. The optimal working concentration for subsequent experiments should be below the concentration that causes significant cell death.
-
| Parameter | Recommended Range |
| Seeding Density | Cell line dependent |
| Concentration Range | 0.1 µM - 100 µM (logarithmic dilutions) |
| Incubation Time | 24 - 48 hours |
| Vehicle Control | DMSO (at the highest experimental concentration) |
Assessing HIF-1α Stabilization
a. Western Blotting:
This technique allows for the direct visualization and quantification of HIF-1α protein levels.
-
Protocol:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with 2-succinamidobenzoic acid at the predetermined optimal concentration for various time points (e.g., 0, 2, 4, 8, 16 hours). Include a positive control (e.g., treatment with a known HIF-1α stabilizer like DMOG or exposure to hypoxia) and a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for HIF-1α. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
-
b. Immunofluorescence:
This method provides spatial information on HIF-1α localization within the cell.
-
Protocol:
-
Cell Culture: Grow cells on sterile glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with 2-succinamidobenzoic acid as described for Western blotting.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block with a suitable blocking buffer (e.g., PBS with 5% BSA) and then incubate with a primary antibody against HIF-1α. After washing, incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Look for an increase in nuclear HIF-1α staining in treated cells.
-
Measuring Target Gene Expression
Quantitative PCR (qPCR) is used to measure the mRNA levels of known HIF-1α target genes to confirm the functional activity of the stabilized HIF-1α.
-
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with 2-succinamidobenzoic acid as described previously. At the desired time points, lyse the cells and extract total RNA using a commercial kit.
-
RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (A260/A280 ratio).
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA using a reverse transcriptase enzyme.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for HIF-1α target genes (e.g., VEGFA, SLC2A1 (GLUT1), PGK1) and a housekeeping gene (e.g., ACTB, GAPDH) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
-
| Target Gene | Function |
| VEGFA | Angiogenesis |
| SLC2A1 (GLUT1) | Glucose Transport |
| PGK1 | Glycolysis |
Experimental Workflow Diagram
Caption: A typical experimental workflow for investigating 2-succinamidobenzoic acid.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No HIF-1α stabilization observed | - Compound is inactive or degraded.- Concentration is too low.- Incubation time is not optimal. | - Verify compound integrity.- Perform a wider dose-response.- Conduct a time-course experiment. |
| High cytotoxicity | - Compound concentration is too high.- Off-target effects. | - Lower the working concentration.- Ensure the vehicle control shows no toxicity. |
| Inconsistent results | - Inconsistent cell passage number or confluency.- Freeze-thaw cycles of the compound. | - Use cells within a consistent passage range.- Aliquot the stock solution to avoid repeated thawing. |
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the hypothesized role of 2-succinamidobenzoic acid as a modulator of the HIF-1α signaling pathway. By systematically determining its optimal concentration, assessing its effect on HIF-1α protein stabilization and localization, and measuring the expression of downstream target genes, researchers can elucidate the mechanism of action of this novel compound. These studies will be instrumental in evaluating its potential as a tool for basic research and as a lead compound in drug development programs targeting hypoxia-related pathologies.
References
-
Tannahill, G. M., et al. (2013). Succinate is an inflammatory signal that induces IL-1β through HIF-1α. Nature, 496(7444), 238–242. [Link]
-
Semenza, G. L. (2014). Hypoxia-inducible factor 1 and cancer pathogenesis. IUBMB life, 66(8), 558-563. [Link]
-
Loenarz, C., & Schofield, C. J. (2011). Inhibition of 2-oxoglutarate dependent oxygenases. Chemical Society Reviews, 40(8), 4378-4403. [Link]
-
Narita, K., et al. (2007). (Aryloxyacetylamino)benzoic acid analogues: a new class of hypoxia-inducible factor-1 inhibitors. Bioorganic & medicinal chemistry letters, 17(7), 1989-1992. [Link]
-
Kaelin Jr, W. G., & Ratcliffe, P. J. (2008). Oxygen sensing by metazoans: the central role of the HIF hydroxylase pathway. Molecular cell, 30(4), 393-402. [Link]
-
MacKenzie, E. D., et al. (2007). Succinate inhibition of α-ketoglutarate-dependent enzymes in a yeast model of paraganglioma. Molecular and cellular biology, 27(9), 3282-3289. [Link]
-
Luan, Y. T., et al. (2016). Cell culture media impact on drug product solution stability. Biotechnology progress, 32(4), 998-1008. [Link]
-
Semenza, G. L. (2012). Hypoxia-inducible factors in physiology and medicine. Cell, 148(3), 399-408. [Link]
-
Mole, D. R., et al. (2003). Succinate regulates HIF-1α promoter activity by a non-mitochondrial mechanism. Journal of Biological Chemistry, 278(51), 51465-51473. [Link]
-
Wikipedia. (n.d.). Alpha-ketoglutarate-dependent hydroxylases. [Link]
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- 4. Succinate inhibition of alpha-ketoglutarate-dependent enzymes in a yeast model of paraganglioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Succinate is a danger signal that induces IL-1β via HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Inhibitors Targeting Hypoxia-Inducible Factor 1 and 2 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
Application Note: A Robust HPLC Method for the Quantification of 2-[(3-Carboxypropanoyl)amino]benzoic acid
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-[(3-Carboxypropanoyl)amino]benzoic acid. The developed reversed-phase HPLC method is tailored for accuracy, precision, and specificity, making it suitable for routine analysis in research and quality control environments. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale behind the method development, a step-by-step protocol, and a thorough validation strategy aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines.
Introduction
This compound is a dicarboxylic acid derivative of aminobenzoic acid. Its chemical structure, featuring two carboxylic acid moieties and an aromatic ring, presents specific challenges and considerations for chromatographic analysis. The presence of ionizable groups necessitates careful control of the mobile phase pH to ensure reproducible retention and symmetrical peak shapes. This application note addresses these challenges by providing a method that ensures the analyte is in a predominantly non-ionized state, promoting its retention on a non-polar stationary phase.
The accurate quantification of this compound is critical in various research and development settings. Therefore, a reliable analytical method is paramount. The method described herein has been developed based on established principles of chromatography for acidic compounds and is supported by a comprehensive validation protocol to ensure its fitness for purpose.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method. While experimental data for this compound is not extensively available, we can infer its likely characteristics based on its structure and data from similar compounds.
Structure:
-
Molecular Formula: C₁₁H₁₁NO₅
-
Molecular Weight: 237.21 g/mol
Estimated Properties:
-
pKa: The molecule possesses two carboxylic acid groups. The benzoic acid carboxyl group is expected to have a pKa around 4-5, while the aliphatic carboxyl group will likely have a pKa in a similar range. The presence of the electron-withdrawing amide linkage may slightly influence these values. To ensure the compound is in its protonated, less polar form, the mobile phase pH should be maintained at least 1.5-2 pH units below the lowest estimated pKa.[1]
-
logP (Octanol-Water Partition Coefficient): The presence of two polar carboxylic acid groups suggests a relatively low logP, indicating hydrophilicity. However, the aromatic ring and the carbon chain contribute to some degree of hydrophobicity. The overall polarity necessitates a reversed-phase HPLC approach.
-
UV Absorbance: The benzoic acid chromophore is expected to exhibit significant UV absorbance. Aromatic carboxylic acids typically have absorbance maxima in the range of 230-280 nm.[2][3][4][5] A UV-Vis spectrophotometric scan would be ideal to determine the optimal wavelength for detection to maximize sensitivity.
HPLC Method Development and Rationale
The chosen chromatographic conditions are a direct consequence of the analyte's structural features. A reversed-phase method was selected as it is well-suited for the separation of moderately polar compounds.
Chromatographic System
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector is suitable for this method.
Method Parameters
The following table summarizes the optimized HPLC method parameters.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides the necessary hydrophobicity for retaining the analyte. The specified dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent and maintains a low pH (~2.1), ensuring the complete protonation of the carboxylic acid groups. This suppresses ionization, leading to improved retention and peak shape.[6][7][8] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength for moderately polar compounds. The presence of TFA in the organic phase maintains a consistent pH throughout the gradient. |
| Gradient Program | See Table 2 | A gradient elution is employed to ensure efficient elution of the analyte and any potential impurities with varying polarities, while minimizing the analysis time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing optimal efficiency and reasonable backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and improves peak symmetry. |
| Detection Wavelength | 240 nm | Based on the UV absorbance characteristics of the benzoic acid chromophore. This wavelength is expected to provide good sensitivity. A PDA detector can be used to monitor the entire spectrum and confirm peak purity. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the potential for peak broadening. |
| Sample Diluent | Mobile Phase A / Water:Acetonitrile (90:10, v/v) | Dissolving the sample in a solvent similar in composition to the initial mobile phase conditions prevents peak distortion. |
Table 1: Optimized HPLC Method Parameters
Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Table 2: Gradient Elution Program
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound using the developed HPLC method.
Caption: HPLC analysis workflow from preparation to reporting.
Method Validation Protocol
To ensure the reliability and suitability of the developed HPLC method, a comprehensive validation should be performed in accordance with the ICH Q2(R2) guidelines.[9][10][11][12][13] The following validation parameters must be assessed.
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.
-
Analyze a sample of the analyte that has been subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to demonstrate that the degradation products do not co-elute with the analyte peak.
-
If applicable, analyze a placebo or matrix sample to confirm the absence of interference.
-
Peak purity analysis using a PDA detector should be performed to confirm the homogeneity of the analyte peak.
-
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.
-
Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the expected working concentration.
-
Inject each standard solution in triplicate.
-
Plot a calibration curve of the mean peak area versus the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery.
-
Protocol:
-
Perform the analysis on samples of known concentration (e.g., by spiking a placebo with known amounts of the analyte at three different concentration levels, such as 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Calculate the percent recovery for each sample.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is typically evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay Precision):
-
Protocol: Analyze a minimum of six replicate samples of the analyte at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay Precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD over the different sets of conditions should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest concentration of the analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest concentration of the analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) (where σ is the standard deviation of the y-intercepts of the regression lines and S is the mean slope of the calibration curves).
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
-
Protocol:
-
Introduce small variations to the method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic content)
-
Detection wavelength (e.g., ± 2 nm)
-
-
Analyze a standard solution under each of the modified conditions and evaluate the impact on the retention time, peak area, and peak shape.
-
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.
System Suitability
Prior to each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
-
Protocol:
-
Inject a standard solution of this compound five times.
-
Calculate the mean and RSD for the retention time and peak area.
-
Determine the theoretical plates (N) and tailing factor (T) for the analyte peak.
-
| Parameter | Acceptance Criteria |
| RSD of Peak Area | ≤ 2.0% |
| RSD of Retention Time | ≤ 1.0% |
| Theoretical Plates (N) | ≥ 2000 |
| Tailing Factor (T) | ≤ 2.0 |
Table 3: System Suitability Criteria
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of this compound. The scientific rationale behind the selection of the chromatographic parameters ensures that the method is well-suited for the physicochemical properties of the analyte. By following the comprehensive validation protocol based on ICH guidelines, laboratories can confidently implement this method for routine analysis, ensuring the generation of accurate and precise data for research, development, and quality control purposes.
References
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks. Available at: [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. E-Consultancy. Available at: [Link]
-
Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. ResearchGate. Available at: [Link]
-
Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. PubMed. Available at: [Link]
-
HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies. Available at: [Link]
-
HPLC Separation of Carboxylic Acids. SIELC Technologies. Available at: [Link]
-
2-[(3-Carboxypropyl)amino]benzoic acid. PubChem. Available at: [Link]
-
2-(3-Carboxypropyl)benzoic acid. PubChem. Available at: [Link]
-
Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. National Institutes of Health. Available at: [Link]
-
Calculated and experimental pK a values of ortho-substituted benzoic acids in water at 25°C. ResearchGate. Available at: [Link]
-
2-{[(2-carboxyphenyl)carbamoyl]amino}benzoic acid. LookChem. Available at: [Link]
-
Development of QSPR models for the prediction of pKa values of benzoic acid and three of its derivatives based on quantum descriptors determined by DFT. ResearchGate. Available at: [Link]
-
Reliability of logP predictions based on calculated molecular descriptors: a critical review. PubMed. Available at: [Link]
-
4-Aminobenzoic acid. National Institute of Standards and Technology. Available at: [Link]
-
Empirical prediction of peptide octanol-water partition coefficients. National Institutes of Health. Available at: [Link]
-
UV Photolysis Study of Para-Aminobenzoic Acid using Parahydrogen Matrix Isolated Spectroscopy. University of British Columbia. Available at: [Link]
-
Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. National Institutes of Health. Available at: [Link]
-
Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. ResearchGate. Available at: [Link]
-
UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy. ResearchGate. Available at: [Link]
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Application Note & Protocol: A Validated HPLC-UV Method for the Quantification of N-Succinoylanthranilic Acid
Introduction
N-succinoylanthranilic acid is an organic compound that may arise as a process-related impurity, a metabolite, or a degradation product in the manufacturing of various pharmaceuticals.[1] Its structural similarity to other anthranilic acid derivatives, which are known non-steroidal anti-inflammatory agents, necessitates precise and reliable quantification to ensure the safety, efficacy, and quality of drug substances and products.[2] The presence and quantity of such impurities must be monitored and controlled within strict limits defined by regulatory bodies.[3]
This document provides a detailed, robust, and validated analytical method for the quantification of N-succinoylanthranilic acid using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection. The method is designed for use in quality control, stability testing, and research environments. The protocol herein is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[4][5]
Principle of the Method
The method is based on reversed-phase chromatography, a technique that separates molecules based on their hydrophobicity. A non-polar stationary phase (C18) is used with a polar mobile phase. N-succinoylanthranilic acid, a moderately polar molecule containing both a hydrophobic benzene ring and polar carboxylic acid groups, is retained on the column and then eluted by a mixture of an aqueous buffer and an organic solvent (acetonitrile).[6] The separation is isocratic, meaning the mobile phase composition remains constant throughout the run, ensuring simplicity and reproducibility.[7] Quantification is achieved by measuring the absorbance of the analyte using a UV detector set to a wavelength where the analyte exhibits significant absorbance, allowing for sensitive and selective measurement.
Instrumentation, Materials, and Reagents
3.1 Instrumentation
-
HPLC System equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector. (e.g., Agilent 1260 Infinity II or similar).
-
Analytical Balance (5 decimal places).
-
pH Meter.
-
Sonicator.
-
Volumetric flasks and pipettes (Class A).
-
HPLC vials with caps and septa.
-
Syringe filters (0.45 µm, Nylon or PTFE).
3.2 Reagents and Materials
-
N-succinoylanthranilic acid Reference Standard (purity ≥98%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical grade).
-
Orthophosphoric Acid (85%) (Analytical grade).
-
Water (HPLC grade or Milli-Q).
Analytical Method Protocol
4.1 Preparation of Solutions
-
Mobile Phase (Phosphate Buffer pH 3.0 : Acetonitrile | 70:30 v/v):
-
Prepare a 25 mM Potassium Dihydrogen Phosphate buffer by dissolving 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water.
-
Adjust the pH of the buffer to 3.0 ± 0.05 with 85% Orthophosphoric Acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Mix 700 mL of the prepared buffer with 300 mL of Acetonitrile.
-
Degas the final mobile phase by sonication for 15 minutes or by using an online degasser. Causality: The acidic pH (3.0) ensures that the carboxylic acid groups on N-succinoylanthranilic acid are protonated, suppressing their ionization and leading to better retention, improved peak shape, and reproducibility on the reversed-phase column.
-
-
Diluent (Water : Acetonitrile | 50:50 v/v):
-
Mix equal volumes of HPLC grade water and acetonitrile. This composition ensures the solubility of the analyte and is compatible with the mobile phase.
-
-
Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of N-succinoylanthranilic acid reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix well.
-
-
Preparation of Working Standard and Calibration Solutions:
-
Prepare working standards by serially diluting the Standard Stock Solution with the diluent to achieve the desired concentrations for the calibration curve (e.g., 0.5, 1.0, 5.0, 10.0, 20.0 µg/mL).
-
4.2 Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., ZORBAX, Wakosil)[7][8] |
| Mobile Phase | 25 mM KH₂PO₄ Buffer (pH 3.0) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
| Run Time | 15 minutes |
Rationale for Wavelength Selection: Anthranilic acid derivatives typically exhibit strong UV absorbance between 230 nm and 280 nm.[7] A wavelength of 280 nm is chosen to provide a good balance of sensitivity and selectivity, minimizing potential interference from other components. A PDA detector can be used during method development to confirm the optimal wavelength.
4.3 System Suitability Test (SST)
Before starting any analysis, the system's performance must be verified. This is a core principle of self-validating protocols.[9]
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a working standard solution (e.g., 10 µg/mL) six consecutive times.
-
Calculate the performance parameters based on the results.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
4.4 General Analysis Workflow
The overall process from sample receipt to final result is outlined below.
Caption: General workflow for N-succinoylanthranilic acid quantification.
Method Validation Protocol
The analytical method must be validated to demonstrate its suitability for the intended purpose, as mandated by ICH and FDA guidelines.[10][11][12]
Caption: Inter-relationship of key analytical method validation parameters.
5.1 Specificity Specificity is the ability of the method to measure the analyte response accurately and specifically in the presence of other components (e.g., impurities, degradants, matrix components).[11][13]
-
Protocol:
-
Inject the diluent (blank) to ensure no interfering peaks at the retention time of the analyte.
-
Inject a solution of the analyte to determine its retention time.
-
If applicable, prepare a placebo (formulation matrix without the active ingredient) and inject it to check for interference.
-
Perform forced degradation studies (acid, base, oxidation, heat, light) on the analyte. Analyze the stressed samples to ensure the analyte peak is well-resolved from any degradation product peaks.[3] Peak purity analysis using a PDA detector is highly recommended.
-
5.2 Linearity and Range
-
Linearity: Demonstrates the proportional relationship between the analyte concentration and the detector response.[13]
-
Range: The interval between the upper and lower concentration levels for which the method has demonstrated suitable linearity, accuracy, and precision.[5]
-
Protocol:
-
Prepare a series of at least five concentrations of N-succinoylanthranilic acid (e.g., from 50% to 150% of the expected working concentration).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform linear regression analysis.
-
-
Acceptance Criteria: Correlation coefficient (R²) should be ≥ 0.999.
5.3 Accuracy Accuracy reflects the closeness of the test results to the true value.[12] It is typically assessed by the percent recovery of a known amount of analyte spiked into a sample matrix.
-
Protocol:
-
Spike a sample matrix (e.g., placebo or bulk drug substance) with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percent recovery.
-
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
5.4 Precision Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[12]
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for repeatability and intermediate precision.
5.5 Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13]
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[13]
-
Protocol (Signal-to-Noise approach):
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ. This can be achieved by injecting serially diluted solutions of the analyte.
-
-
Acceptance Criteria: S/N ratio of ≥ 3 for LOD and ≥ 10 for LOQ. The precision (%RSD) at the LOQ should be ≤ 10%.
5.6 Robustness Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Introduce small variations to the method parameters, one at a time.
-
Examples of variations include:
-
Flow rate (± 0.1 mL/min).
-
Column temperature (± 2 °C).
-
Mobile phase pH (± 0.1 units).
-
Mobile phase organic composition (± 2%).
-
-
Analyze a standard solution under each condition and evaluate the impact on SST parameters.
-
-
Acceptance Criteria: System suitability parameters should remain within the defined limits for all tested variations.
Data Analysis and Reporting
6.1 Calculations The concentration of N-succinoylanthranilic acid in a sample is calculated using the linear regression equation derived from the calibration curve:
y = mx + c
Where:
-
y = Peak area of the analyte in the sample
-
m = Slope of the calibration curve
-
x = Concentration of the analyte in the sample
-
c = y-intercept of the calibration curve
Therefore, Concentration (x) = (y - c) / m
6.2 Example Validation Summary
| Validation Parameter | Result | Status |
| Specificity | No interference observed | Pass |
| Linearity (R²) | 0.9995 | Pass |
| Range (µg/mL) | 0.5 - 20.0 | Pass |
| Accuracy (% Recovery) | 99.2% - 101.5% | Pass |
| Precision (% RSD) | Repeatability: 0.8% | Pass |
| Intermediate: 1.2% | Pass | |
| LOD (µg/mL) | 0.15 (S/N = 3.5) | Pass |
| LOQ (µg/mL) | 0.50 (S/N = 11.2, %RSD = 4.5%) | Pass |
| Robustness | SST criteria met for all variations | Pass |
Conclusion
The RP-HPLC method described in this application note is simple, specific, accurate, precise, and robust for the quantification of N-succinoylanthranilic acid. The comprehensive validation performed in accordance with ICH Q2(R1) guidelines confirms that the method is suitable for its intended purpose in a regulated quality control environment. This protocol provides researchers and drug development professionals with a reliable tool for ensuring product quality and meeting regulatory requirements.
References
-
Simultaneous analysis of anthranilic acid derivatives in pharmaceuticals and human urine by high-performance liquid chromatography with isocratic elution. (n.d.). PubMed. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
-
Papadoyannis, I. N., Zotou, A. C., & Samanidou, V. F. (1992). Simultaneous Reversed-Phase Gradient-HPLC Analysis of Anthranilic Acid Derivatives in Anti-Inflammatory Drugs and Samples of Bio. Journal of Liquid Chromatography, 15(11), 1923-1944. [Link]
-
Quality Guidelines. (n.d.). ICH. [Link]
-
Simultaneous Reversed-Phase Gradient-HPLC Analysis of Anthranilic Acid Derivatives in Anti-Inflammatory Drugs and Samples of Biological Interest. (2006). Taylor & Francis Online. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). FDA. [Link]
-
Separation of Anthranilic acid, 3,5-dichloro- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Analytical Method Validation: Mastering FDA Guidelines. (n.d.). Ardena. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (n.d.). Lab Manager. [Link]
-
Validation of Impurity Methods, Part II. (2003). LCGC North America. [Link]
-
Guidance for Industry Q3B(R2) Impurities in New Drug Products. (2006). FDA. [Link]
-
HPLC analysis of anthranilic acid-monosaccharide derivatives. (n.d.). Bio-protocol. [Link]
-
N-succinoylanthranilic acid. (n.d.). PubChem. [Link]
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Application Notes & Protocols: 2-[(3-Carboxypropanoyl)amino]benzoic Acid as a Versatile Building Block in Organic Synthesis
Introduction: 2-[(3-Carboxypropanoyl)amino]benzoic acid is a bifunctional organic molecule that serves as a highly valuable building block, particularly in the synthesis of heterocyclic compounds. Its structure, featuring two carboxylic acid groups and a central amide linkage on a benzoic acid scaffold, provides multiple reactive sites for constructing complex molecular architectures. This guide provides an in-depth exploration of its properties, applications, and detailed protocols for its use, with a focus on the synthesis of quinazolinone derivatives, a class of compounds with significant pharmacological interest.[1][2]
Compound Profile and Physicochemical Properties
This compound, also known as N-(2-carboxyphenyl)succinamic acid, possesses a unique arrangement of functional groups that dictates its synthetic utility. The presence of an amido-acid moiety ortho to a carboxylic acid on a benzene ring allows for a range of cyclization and condensation reactions.
Molecular Structure and Key Features:
Caption: Structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₁₁H₁₁NO₅ | [3] |
| Molecular Weight | 237.21 g/mol | N/A |
| CAS Number | 5442-05-7 | N/A |
| Appearance | White to off-white solid | General Knowledge |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone. | [4] |
| pKa | As a dicarboxylic acid, it will have two pKa values, typically around 3-5 for the carboxylic acid groups. | General Knowledge |
Core Application: Synthesis of Quinazolinones
A primary application of this compound is in the synthesis of quinazolinone derivatives. Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[2] The structure of the title compound is pre-organized to facilitate the formation of the quinazolinone core.
General Synthetic Strategy
The synthesis typically proceeds via a two-step sequence involving an intramolecular cyclization followed by a condensation reaction. This approach is a modification of well-established methods for quinazolinone synthesis that traditionally start from anthranilic acid.[1][2][5]
-
Step 1: Formation of a Benzoxazinone Intermediate. The N-acylanthranilic acid structure of the starting material is cyclized, typically by heating with a dehydrating agent like acetic anhydride. This step forms a benzoxazinone ring system, a key reactive intermediate.[2]
-
Step 2: Condensation with a Primary Amine. The benzoxazinone intermediate is then reacted with a primary amine (R-NH₂). The amine attacks the electrophilic carbonyl carbon of the benzoxazinone, leading to ring-opening and subsequent recyclization to form the thermodynamically stable 2,3-disubstituted-4(3H)-quinazolinone.[1][2] This method is versatile, allowing for the introduction of diverse substituents at the 2 and 3 positions of the quinazolinone core.[1]
Caption: General workflow for quinazolinone synthesis.
Detailed Experimental Protocol
This section provides a representative protocol for the synthesis of a quinazolinone derivative using this compound.
Objective: To synthesize 3-phenyl-2-(2-carboxyethyl)-4-oxo-3,4-dihydroquinazoline.
Materials and Reagents
| Reagent | CAS No. | Molecular Formula | Supplier | Notes |
| This compound | 5442-05-7 | C₁₁H₁₁NO₅ | e.g., Sigma-Aldrich | Starting Material |
| Acetic Anhydride | 108-24-7 | (CH₃CO)₂O | e.g., Fisher Scientific | Dehydrating agent |
| Aniline | 62-53-3 | C₆H₅NH₂ | e.g., Alfa Aesar | Primary amine |
| Pyridine | 110-86-1 | C₅H₅N | e.g., Sigma-Aldrich | Solvent and base |
| Ethanol | 64-17-5 | C₂H₅OH | e.g., VWR | Recrystallization solvent |
| Hydrochloric Acid (1M) | 7647-01-0 | HCl | N/A | For work-up |
| Sodium Bicarbonate (sat. aq.) | 144-55-8 | NaHCO₃ | N/A | For work-up |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | N/A | Drying agent |
Step-by-Step Methodology
Part A: Synthesis of the Benzoxazinone Intermediate
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 2.37 g (10 mmol) of this compound in 20 mL of acetic anhydride.
-
Cyclization: Heat the mixture to reflux (approx. 140°C) with constant stirring for 2 hours. The suspension should gradually dissolve to form a clear solution.
-
Removal of Volatiles: After cooling to room temperature, remove the excess acetic anhydride under reduced pressure using a rotary evaporator.
-
Isolation: The resulting solid residue is the crude benzoxazinone intermediate. Triturate the solid with 20 mL of cold diethyl ether, filter, and wash with another 10 mL of cold diethyl ether to yield the intermediate, which can be used in the next step without further purification.
Part B: Synthesis of the Quinazolinone Product
-
Reaction Setup: To the flask containing the crude benzoxazinone intermediate from Part A, add 30 mL of pyridine.
-
Amine Addition: Add 0.93 g (10 mmol) of aniline to the mixture.
-
Condensation Reaction: Heat the reaction mixture to reflux (approx. 115°C) for 4 hours with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water. Acidify the aqueous mixture to pH ~2 by the slow addition of 1M HCl. A precipitate will form.
-
Isolation of Crude Product: Collect the crude product by vacuum filtration and wash the solid with copious amounts of water to remove pyridine hydrochloride.
-
Purification: Recrystallize the crude solid from hot ethanol to obtain the pure 3-phenyl-2-(2-carboxyethyl)-4-oxo-3,4-dihydroquinazoline as a crystalline solid.
-
Characterization: Dry the final product under vacuum. Characterize the compound using NMR (¹H, ¹³C), IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.
Safety, Handling, and Waste Disposal
Adherence to safety protocols is paramount. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
Table 2: Hazard Identification and Safety Precautions
| Chemical | Hazards | PPE Requirements | First Aid / Spill Response |
| This compound | May cause skin, eye, and respiratory irritation. Harmful if swallowed.[6] | Safety glasses, lab coat, nitrile gloves. | Eyes: Rinse cautiously with water for several minutes.[6] Skin: Wash with plenty of soap and water.[6] Spill: Take up dry, avoid dust generation, and dispose of properly. |
| Acetic Anhydride | Flammable, corrosive, causes severe skin burns and eye damage. Harmful if inhaled. | Safety goggles, face shield, lab coat, chemical-resistant gloves (e.g., butyl rubber). | Eyes/Skin: Immediately flush with water for at least 15 minutes. Seek immediate medical attention. Spill: Neutralize with sodium bicarbonate. Absorb with inert material. |
| Aniline | Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects and cancer. | Safety goggles, lab coat, chemical-resistant gloves. | Eyes/Skin: Wash immediately with plenty of water. Seek immediate medical attention. Spill: Absorb with inert material and place in a sealed container for disposal. |
| Pyridine | Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation. | Safety goggles, lab coat, nitrile gloves. | Eyes/Skin: Wash with plenty of water. Spill: Remove ignition sources. Absorb with a non-combustible material. |
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Organic waste containing pyridine and aniline should be collected in a designated halogen-free solvent waste container.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
- 1 - SAFETY DATA SHEET. (2015). National Institute of Standards and Technology.
- This compound - Benchchem. Benchchem.
- 2-(3-carboxypropanoylamino)benzoic acid - PubChem. PubChem.
- Recent advances in the synthesis of 2,3-fused quinazolinones - RSC Publishing. Royal Society of Chemistry.
- Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 2-Amino-3-chlorobenzoic Acid - Benchchem. Benchchem.
- SAFETY DATA SHEET - Fisher Scientific. (2010). Fisher Scientific.
- Safety Data Sheet - Cayman Chemical. (2025). Cayman Chemical.
- Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC - NIH.
- Quinazolinones, the Winning Horse in Drug Discovery - MDPI. (2023). MDPI.
- CAS 85-52-9: 2-Benzoylbenzoic acid - CymitQuimica. CymitQuimica.
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- Benzoic acid - Wikipedia. Wikipedia.
- 2-(3-Carboxypropyl)benzoic acid | C11H12O4 | CID 12422083 - PubChem. PubChem.
- 2-[(3-Carboxypropyl)amino]benzoic acid | C11H13NO4 | CID 1747573 - PubChem. PubChem.
- 2-Benzoylbenzoic acid - CymitQuimica. CymitQuimica.
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"experimental design for testing the efficacy of 2-succinamidobenzoic acid"
An Application Guide for Preclinical Efficacy Testing of 2-Succinamidobenzoic Acid
Introduction
In the landscape of drug discovery, the identification and validation of novel therapeutic agents are paramount. This document provides a comprehensive experimental framework for evaluating the preclinical efficacy of 2-succinamidobenzoic acid, a compound of interest for its potential therapeutic properties. While the precise mechanism of action for 2-succinamidobenzoic acid is yet to be fully elucidated, its structural characteristics suggest a potential role as an anti-inflammatory agent. This guide, therefore, is structured around the hypothesis that 2-succinamidobenzoic acid may modulate inflammatory pathways.
This application note is designed for researchers, scientists, and drug development professionals, offering a logical, phased approach to efficacy testing. The protocols within are designed to be self-validating, beginning with fundamental in vitro cytotoxicity and efficacy assessments and progressing to a well-established in vivo model of acute inflammation. Each step is accompanied by the scientific rationale behind the experimental choice, ensuring a robust and reproducible investigation into the therapeutic potential of 2-succinamidobenzoic acid.
Phase 1: Foundational In Vitro Evaluation
The initial phase of testing is critical for establishing a baseline understanding of the compound's biological activity and safety profile at the cellular level.[1] This involves determining its cytotoxicity to establish a therapeutic window, followed by specific assays to measure its anti-inflammatory effects.
Rationale for In Vitro Testing
Performing in vitro assays before progressing to more complex and resource-intensive in vivo studies is a cornerstone of efficient drug development.[1] This approach allows for the rapid screening of the compound's effects on cell viability and its potential to modulate specific biological pathways in a controlled environment.[2]
Experimental Workflow: In Vitro Screening
The following diagram outlines the workflow for the initial in vitro evaluation of 2-succinamidobenzoic acid.
Caption: Workflow for in vitro screening of 2-succinamidobenzoic acid.
Protocol: Cell Viability Assays (MTT & XTT)
A. Scientific Rationale
Before assessing efficacy, it is crucial to determine the concentrations at which 2-succinamidobenzoic acid is non-toxic to cells. The MTT and XTT assays are reliable colorimetric methods that measure cell metabolic activity, which is an indicator of cell viability.[3] These assays are based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to a colored formazan product.[3][4]
B. MTT Assay Protocol
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at an optimized density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) and incubate for 24 hours to allow for attachment.[4]
-
Compound Treatment: Prepare serial dilutions of 2-succinamidobenzoic acid in culture medium. The final solvent concentration (e.g., DMSO) should be consistent across all wells and typically below 0.5%.[3] Treat cells with various concentrations of the compound and include vehicle-only controls.
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[5][6]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[6]
C. XTT Assay Protocol (Alternative)
The XTT assay is similar to the MTT assay, but its formazan product is water-soluble, eliminating the need for a solubilization step.[3]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the freshly prepared XTT mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[4]
-
Absorbance Measurement: Measure the absorbance between 450 and 500 nm.[4]
D. Data Presentation
The results should be expressed as a percentage of cell viability relative to the vehicle-treated control. This data can be used to calculate the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).
| Concentration (µM) | Absorbance (570 nm) | % Viability (Relative to Control) |
| 0 (Control) | 1.25 | 100% |
| 1 | 1.22 | 97.6% |
| 10 | 1.18 | 94.4% |
| 50 | 1.05 | 84.0% |
| 100 | 0.65 | 52.0% |
| 200 | 0.20 | 16.0% |
Protocol: In Vitro Anti-Inflammatory Efficacy (ELISA)
A. Scientific Rationale
To test the anti-inflammatory hypothesis, we will use a well-established in vitro model of inflammation: macrophages stimulated with lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response in macrophages, leading to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The ability of 2-succinamidobenzoic acid to inhibit the production of these cytokines will be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[7][8]
B. Cell Culture and Treatment Protocol
-
Cell Seeding: Seed RAW 264.7 macrophages in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with non-toxic concentrations of 2-succinamidobenzoic acid (determined from the viability assays) for 1-2 hours.
-
Inflammatory Stimulus: Add LPS (e.g., 1 µg/mL) to the wells (except for the negative control wells) to induce an inflammatory response.
-
Incubation: Incubate the plates for 24 hours to allow for cytokine production and secretion into the culture supernatant.
-
Supernatant Collection: Collect the cell culture supernatant for cytokine analysis.
C. Sandwich ELISA Protocol for TNF-α and IL-6
This protocol provides a general guideline for a sandwich ELISA.[9]
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for either TNF-α or IL-6 and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add standards, controls, and the collected cell culture supernatants to the appropriate wells and incubate for 2 hours at room temperature.[7]
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate for 1 hour.
-
Streptavidin-HRP: Wash the plate and add streptavidin conjugated to horseradish peroxidase (HRP). Incubate for 45 minutes.
-
Substrate Addition: Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. Incubate in the dark for 30 minutes.
-
Stop Reaction: Add a stop solution (e.g., sulfuric acid) to each well.
-
Read Plate: Measure the absorbance at 450 nm immediately.
Phase 2: In Vivo Proof-of-Concept
Following the successful demonstration of in vitro efficacy, the next logical step is to evaluate the compound in a living organism to understand its effects in a more complex physiological system.[1]
Rationale for In Vivo Model Selection
The carrageenan-induced paw edema model in rodents is a widely used and well-characterized model for screening the acute anti-inflammatory activity of new compounds.[10][11] The injection of carrageenan into the paw induces a biphasic inflammatory response, characterized by redness, swelling, and pain, which can be quantified by measuring the increase in paw volume.
In Vivo Experimental Design
The following diagram illustrates the key steps in the in vivo efficacy study.
Caption: Workflow for the carrageenan-induced paw edema model.
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: House Wistar rats (150-200g) under standard laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Group 1 (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Group 2 (Positive Control): Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).
-
Group 3-5 (Test Groups): Receive different doses of 2-succinamidobenzoic acid.
-
-
Compound Administration: Administer the test compound, positive control, or vehicle orally one hour before carrageenan injection.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
E. Data Presentation
Results should be presented in a clear, tabular format.
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Indomethacin | 10 | 0.32 ± 0.04 | 62.4% |
| 2-succinamidobenzoic acid | 25 | 0.65 ± 0.05 | 23.5% |
| 2-succinamidobenzoic acid | 50 | 0.48 ± 0.04 | 43.5% |
| 2-succinamidobenzoic acid | 100 | 0.39 ± 0.03* | 54.1% |
| Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. |
Phase 3: Mechanistic Elucidation
While the initial phases focus on if the compound works, this phase begins to ask how. Based on the structural similarity to other anti-inflammatory drugs, a logical next step is to investigate its effect on the cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Hypothetical Signaling Pathway
The diagram below illustrates the hypothesized mechanism of action, where 2-succinamidobenzoic acid may inhibit the production of pro-inflammatory mediators.
Caption: Hypothesized anti-inflammatory mechanism of action.
Further studies could involve COX-1/COX-2 enzyme inhibition assays to determine if 2-succinamidobenzoic acid acts similarly to non-steroidal anti-inflammatory drugs (NSAIDs).
Statistical Considerations
All preclinical studies must be properly designed and statistically analyzed to ensure the validity of the results.[12] For in vitro studies, comparisons between groups can be made using a one-way analysis of variance (ANOVA) followed by a post-hoc test. For in vivo studies, a two-way ANOVA can be used to analyze the effects of treatment and time. The sample size for animal studies should be determined based on power calculations to ensure that the study is adequately powered to detect a meaningful effect.[12]
Conclusion
This application note provides a structured and scientifically-grounded framework for the initial preclinical evaluation of 2-succinamidobenzoic acid. By following this phased approach, researchers can efficiently determine the compound's cytotoxic profile, assess its in vitro anti-inflammatory activity, and validate these findings in an in vivo model of acute inflammation. This systematic process is essential for making informed decisions about the continued development of 2-succinamidobenzoic acid as a potential therapeutic agent. All studies should be conducted in compliance with Good Laboratory Practices (GLP) where applicable to ensure data integrity and reliability.[13][14]
References
- In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. (n.d.). ResearchGate.
- Complete ELISA Guide. (n.d.). Assay Genie.
- Application Notes and Protocols for Cell Viability Assays: MTT and XTT. (n.d.). BenchChem.
- In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. (2021). Semantic Scholar.
- ELISA Protocols. (n.d.). Sigma-Aldrich.
- In vivo models for evaluation of anti inflammatory drugs. (n.d.). SlideShare.
- ELISA Protocol. (2018). Boster Bio.
- General ELISA Protocols. (n.d.). Thermo Fisher Scientific.
- Protocols for ELISA. (n.d.). Abcam.
- Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. (n.d.). BenchChem.
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs. Pharmacognosy Research.
- In vitro cell-based assays to test drugs – A Review. (n.d.). Applied Chemical Engineering.
- In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges. (2024). PubMed.
- Protocol for Cell Viability Assays. (2022). BroadPharm.
- Aban, I. B., & George, B. (2015). Statistical Considerations for Preclinical Studies. Journal of Nuclear Medicine.
- MTT assay protocol. (n.d.). Abcam.
- CyQUANT XTT and MTT Assays for Cell Viability. (n.d.). Thermo Fisher Scientific.
- The Importance of In Vitro Assays. (2023). Visikol.
- Step 2: Preclinical Research. (2018). FDA.
- Pre-Clinical Trials: USFDA Regulations to be Followed. (n.d.). Liveon Biolabs.
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Characterizing Molecular Interactions: A Guide to Using N-succinoylanthranilic Acid as a Ligand in Biophysical Binding Studies
Application Note & Protocols
Abstract
The study of protein-ligand interactions is fundamental to drug discovery and the elucidation of biological pathways.[1] Anthranilic acid and its derivatives represent a privileged scaffold in medicinal chemistry, known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] This guide focuses on N-succinoylanthranilic acid (NSAA), a derivative that serves as an excellent model ligand for binding studies. We provide a comprehensive overview and detailed protocols for characterizing the interaction of NSAA with protein targets using three powerful biophysical techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the causality behind methodological choices to ensure robust and reliable results.
Introduction to N-succinoylanthranilic Acid (NSAA)
N-succinoylanthranilic acid is a small molecule derived from the acylation of anthranilic acid with succinic anhydride. Its structure features a carboxylic acid group from the anthranilic acid core and a second from the succinyl moiety, making it an acidic compound that is typically ionized at physiological pH.[5] This dicarboxylic nature, combined with the aromatic ring, provides multiple potential interaction points—hydrogen bond donors/acceptors, ionic interactions, and hydrophobic interactions—making it a versatile ligand for probing protein binding pockets. Understanding the precise kinetics, affinity, and thermodynamics of its binding is crucial for structure-activity relationship (SAR) studies and lead optimization.[2]
Physicochemical Properties of NSAA
Accurate knowledge of the ligand's properties is the first step in designing any binding assay.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₅ | PubChem[6] |
| Molecular Weight | 237.21 g/mol | PubChem[6] |
| IUPAC Name | 2-(3-carboxypropanoylamino)benzoic acid | PubChem[6] |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)NC(=O)CCC(=O)O | PubChem[6] |
Preparation of NSAA Stock Solutions
Due to its acidic nature, NSAA may have limited solubility in neutral aqueous buffers.
-
Solubility Testing: Always perform initial solubility tests. NSAA is generally soluble in organic solvents like dimethyl sulfoxide (DMSO).
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Working Solution: For experiments, dilute the DMSO stock into the final assay buffer. Crucially, ensure the final DMSO concentration is identical in all solutions (protein and ligand) to avoid artifacts, especially in ITC. [7] A final concentration of 1-5% DMSO is generally well-tolerated in most biophysical assays.[8]
Foundational Principles of Protein-Ligand Interactions
Biophysical techniques are employed to quantify the key parameters that define a binding event.[9]
-
Binding Affinity (KD): The dissociation constant, KD, is a measure of the strength of the interaction. It is the concentration of ligand at which half of the protein molecules are occupied at equilibrium. A lower KD signifies a higher binding affinity.
-
Binding Kinetics (kon, koff): These are the rate constants for the association (on-rate, kon) and dissociation (off-rate, koff) of the ligand-protein complex. KD is the ratio of these rates (koff/kon).
-
Binding Thermodynamics (ΔG, ΔH, ΔS): These parameters describe the energetics of binding.
-
Gibbs Free Energy (ΔG): The overall energy change of binding, related to affinity.
-
Enthalpy (ΔH): The heat released or absorbed during binding, reflecting changes in bond formation.[10]
-
Entropy (ΔS): The change in the system's disorder, reflecting changes in conformational freedom and solvent reorganization.
-
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, making it the only technique that can determine all thermodynamic parameters in a single experiment.[11][12] It is a label-free, in-solution technique that provides the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[13][14]
Causality in ITC Experimental Design
-
Buffer Matching: The most critical factor for high-quality ITC data is precise buffer matching between the protein in the cell and the ligand in the syringe.[7] Any mismatch will generate large heats of dilution, obscuring the true binding signal. The final dialysis buffer for the protein should be used to dissolve the ligand.
-
Concentration Optimization: The "c-window" (c = [Macromolecule]/KD) determines the shape of the binding isotherm. An optimal 'c' value is between 5 and 500.[7] Accurate concentration determination of both protein and ligand is therefore essential for reliable data.
Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.
Protocol: ITC Analysis of NSAA Binding
-
Protein Preparation: Purify the target protein to >95% homogeneity. Dialyze it extensively against the chosen assay buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4). After dialysis, determine the final protein concentration accurately (e.g., via A280 or BCA assay).
-
Ligand Preparation: Prepare a ~10-fold higher concentration of NSAA in the exact same final dialysis buffer. If a DMSO stock was used, ensure the final DMSO percentage is identical in both protein and ligand solutions.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C). Thoroughly clean the sample cell and syringe according to the instrument manufacturer's protocol.
-
Sample Loading: Load the protein solution into the sample cell and the NSAA solution into the injection syringe. Allow the system to equilibrate thermally.
-
Titration: Perform the experiment using a defined injection scheme (e.g., one initial 0.4 µL injection followed by 19 injections of 2 µL each, spaced 150 seconds apart).
-
Control Experiment: Perform an identical titration of NSAA into the buffer alone to measure the heat of dilution.
-
Data Analysis:
-
Integrate the raw thermogram peaks to obtain the heat change per injection (µcal/sec).
-
Subtract the heats of dilution from the protein-ligand binding heats.
-
Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to an appropriate model (e.g., "One Set of Sites") to extract KD, n, and ΔH.
-
Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis
SPR is a label-free optical technique that monitors molecular interactions in real time.[15] It is exceptionally powerful for determining both the kinetics (kon, koff) and affinity (KD) of an interaction.[16][17] In a typical small molecule experiment, the protein is immobilized on a sensor chip, and the ligand (NSAA) is flowed over the surface as the analyte.[8][15]
Causality in SPR Experimental Design
-
Immobilization Strategy: The choice of how to attach the protein to the sensor surface is critical. Amine coupling is common, but it can affect protein activity if lysines are in the binding site. Site-specific capture methods (e.g., using His-tags or biotinylation) are often preferred to ensure a homogenous and active protein surface.[18]
-
Mass Transport Limitation: For fast-binding interactions, the rate of analyte delivery to the surface can become the limiting factor, not the binding kinetics. This can be identified by varying the flow rate; if the binding curves change, mass transport is likely an issue. Running experiments at a high flow rate can mitigate this.
-
Non-Specific Binding (NSB): Small molecules can bind non-specifically to the sensor surface. This is minimized by including additives like 0.05% P20 surfactant in the running buffer and by using a reference flow cell for subtraction.
Caption: Surface Plasmon Resonance (SPR) Interaction Analysis Workflow.
Protocol: SPR Kinetic Analysis of NSAA Binding
-
Protein Immobilization:
-
Select a suitable sensor chip (e.g., CM5 for amine coupling).
-
Activate the surface using a mixture of EDC/NHS.
-
Inject the protein (e.g., 10-50 µg/mL in a low ionic strength buffer like 10 mM Acetate, pH 4.5) to achieve the desired immobilization level (typically lower for small molecule analysis).
-
Deactivate remaining active esters with ethanolamine.
-
-
Analyte Preparation: Prepare a dilution series of NSAA in the running buffer (e.g., HBS-EP+, which contains HEPES, NaCl, EDTA, and P20 surfactant). A typical concentration range might be 0.1 to 10 times the expected KD, including a zero-concentration blank (buffer only).
-
Interaction Analysis:
-
Perform a startup cycle to equilibrate the system.
-
Inject the NSAA concentration series, from lowest to highest, over both the active (protein) and reference flow cells.
-
Flow running buffer over the chip to monitor the dissociation phase.
-
If necessary, inject a regeneration solution (e.g., a pulse of low pH glycine or high salt) to remove all bound analyte before the next injection.
-
-
Data Analysis:
-
Process the raw data by subtracting the reference cell signal and the blank injection signal.
-
Globally fit the resulting set of sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and the KD.
-
Fluorescence Polarization (FP): A High-Throughput Approach
FP is a solution-based technique that measures changes in the rotational speed of a fluorescent molecule upon binding to a larger partner.[19][20][21] Since NSAA is not fluorescent, a competitive FP assay is the ideal format. In this setup, NSAA (the competitor) displaces a known fluorescent ligand from the protein's binding site, causing a decrease in the fluorescence polarization signal.[22][23] This makes FP excellent for screening and determining binding affinities.[20]
Causality in FP Assay Design
-
Probe Selection: The success of a competitive FP assay hinges on having a suitable fluorescent probe. This probe should bind to the same site as NSAA with an affinity (KD) that is appropriate for the assay window (ideally near the KD of the unlabeled ligand).
-
Concentration Control: The protein concentration should be set at or near the KD of the fluorescent probe to ensure a good signal window. The probe concentration should be low (e.g., 1-10 nM) to avoid ligand depletion artifacts.
-
Z'-Factor: To validate the assay for high-throughput screening, the Z'-factor should be calculated. It is a statistical measure of the separation between the high signal (probe + protein) and low signal (probe only) controls. A Z' > 0.5 indicates an excellent and robust assay.
Caption: Principle of a Competitive Fluorescence Polarization Assay.
Protocol: Competitive FP Assay for NSAA
-
Assay Development:
-
First, perform a direct titration of the fluorescent probe to the protein to determine its KD.
-
Based on this KD, choose a fixed concentration of protein and fluorescent probe for the competition assay.
-
-
Assay Execution (in a microplate, e.g., 384-well):
-
Prepare a serial dilution of NSAA in assay buffer.
-
To each well, add the fixed concentration of protein.
-
Add the serially diluted NSAA (or buffer/DMSO for controls).
-
Add the fixed concentration of the fluorescent probe to all wells to initiate the binding reaction.
-
Include controls:
-
Low Polarization (Min): Fluorescent probe in buffer only.
-
High Polarization (Max): Fluorescent probe + protein in buffer.
-
-
-
Measurement:
-
Incubate the plate for a set time to reach equilibrium.
-
Read the plate on a fluorescence polarization-capable reader, measuring both parallel and perpendicular fluorescence intensities. The instrument calculates the polarization in millipolarization units (mP).
-
-
Data Analysis:
-
Plot the mP values against the logarithm of the NSAA concentration.
-
Fit the resulting sigmoidal curve to a suitable competition binding model to determine the IC₅₀ (the concentration of NSAA that displaces 50% of the fluorescent probe).
-
Convert the IC₅₀ to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which requires the known KD of the fluorescent probe.
-
Summary and Data Comparison
Choosing the right technique depends on the specific question being asked. This table summarizes the key outputs of each method.
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Fluorescence Polarization (FP) |
| Primary Output | KD, ΔH, n, ΔS | kon, koff, KD | IC₅₀ / Kᵢ |
| Ligand/Protein State | Label-free, in solution | Label-free, one partner immobilized | Requires fluorescent probe |
| Throughput | Low | Medium | High |
| Key Advantage | Complete thermodynamic profile | Real-time kinetic information | High-throughput screening capability |
| Material Consumption | High | Low | Very Low |
| Primary Application | Lead validation, mechanistic studies | Lead optimization, kinetic profiling | Primary screening, affinity ranking |
References
- Chatterjee, A., & Das, S. (2015). Modern Biophysical Approaches to Study Protein–Ligand Interactions. Journal of the Indian Institute of Science, 95(2), 159-178.
- BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization.
- Nanomicrospheres. (n.d.).
- Agarwal, S., et al. (2022). Elucidating Protein-Ligand Interactions Using High Throughput Biophysical Techniques. In book: Persistent Organic Pollutants (POPs)
- Jackson, A. P., et al. (2007). Analysis of protein-ligand interactions by fluorescence polarization.
- Ciulli, A. (2013). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology, 1008, 357-378.
- Sun, B., et al. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159.
- Johnson, P. E. (2018). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. Methods in Molecular Biology, 1829, 133-146.
- Molecular Devices. (n.d.).
- Cowen, L. E., & Brown, L. E. (2018). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Journal of Visualized Experiments, (134), 57388.
- Reichert. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. White Paper.
- Navratilova, I., & Hopkins, A. L. (2009). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Analytical Biochemistry, 384(1), 127-137.
- Sun, B., et al. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159.
- Vasile, F., et al. (2024). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega.
- Neuweiler, H., & Johnson, C. M. (2023). Using biophysical techniques to enhance early-stage drug discovery: the impact and challenges. Expert Opinion on Drug Discovery, 18(9), 929-940.
- Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Technical Note.
- Wang, W., et al. (2014). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. Analytical Chemistry, 86(12), 5738-5745.
- Johnson, P. E. (2018). Isothermal titration calorimetry studies of aptamer-small molecule inter- actions: practicalities and pitfalls. Aptamers, 2(1), 45-51.
- Johnson, P. E. (2018).
- Wikipedia. (n.d.). Isothermal titration calorimetry.
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (n.d.). N-succinoylanthranilic acid.
- Kaur, R., et al. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 935-955.
- Khan, K. M., et al. (2018). Anthranilic Acid Derivatives: Novel Inhibitors of Protein Glycation and the Associated Oxidative Stress in the Hepatocytes. Medicinal Chemistry, 14(3), 296-306.
- Tiwari, D., et al. (2011). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. International Journal of Drug Development & Research, 3(2), 265-271.
- Singh, S., et al. (2022). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review.
- Cyrille, M., et al. (2021). Study of N-Arylanthranilic Acids Derivates as the Potential Anti-Inflammatory Agents. Der Pharmacia Lettre, 13(6), 67-78.
- Wiczling, P., et al. (2021). Statistical Methods in the Study of Protein Binding and Its Relationship to Drug Bioavailability in Breast Milk. Pharmaceutics, 13(10), 1641.
- Lazareva, N. F., et al. (2025).
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- 23. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Dosimetry and Administration of 2-[(3-Carboxypropanoyl)amino]benzoic acid in Preclinical Animal Models
Abstract
This document provides a comprehensive guide for the preclinical evaluation of 2-[(3-Carboxypropanoyl)amino]benzoic acid, a benzoic acid derivative with potential therapeutic applications. In the absence of specific published in vivo data for this compound, these application notes and protocols are synthesized from established best practices in animal research and pharmacokinetic data from structurally analogous compounds.[1][2] The focus is on providing researchers, scientists, and drug development professionals with a robust framework for establishing appropriate dosimetry and administration methods in rodent models, a critical first step in elucidating the compound's pharmacological profile.
Introduction: Understanding the Compound
This compound is an organic acid characterized by a benzoic acid core linked to a carboxypropanoyl side chain.[3] While its specific biological targets are not yet fully elucidated, its structural similarity to other bioactive benzoic acid derivatives suggests potential roles in various physiological processes.[3] For instance, related compounds have been investigated for their anti-inflammatory properties and as modulators of G protein-coupled receptors like GPR35, which is expressed in gastrointestinal and immune cells.[1][3]
Given its acidic nature, key considerations for in vivo studies include its solubility, formulation, and potential for local irritation at the site of administration.[4] These protocols are designed to address these challenges and provide a starting point for systematic preclinical investigation.
Compound Preparation and Formulation
The successful administration of this compound hinges on the preparation of a biocompatible and stable formulation. The choice of vehicle is critical and will depend on the intended route of administration.
Solubility Assessment
A preliminary solubility assessment is a mandatory first step. Due to its carboxylic acid moieties, the solubility of this compound is expected to be pH-dependent.
Protocol 1: Basic Solubility Screen
-
Prepare a stock solution: Accurately weigh 10 mg of the compound.
-
Test aqueous solubility: Add 1 mL of sterile water. Vortex thoroughly. If not fully dissolved, proceed to pH modification.
-
pH adjustment: Add 1N NaOH dropwise while vortexing until the compound dissolves. Record the final pH. This will indicate if a basic pH is required for solubilization.
-
Test common vehicles: Screen for solubility in common biocompatible vehicles such as saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents like PEG400, DMSO, or Cremophor EL.[5]
Vehicle Selection and Formulation
The selection of a suitable vehicle is paramount to ensure the compound's stability and minimize potential adverse effects in the animal model.
| Vehicle Component | Rationale and Considerations | Suitability for Administration Routes |
| Saline (0.9% NaCl) | Isotonic and generally well-tolerated. May require pH adjustment for acidic compounds. | IV, IP, SC, PO |
| Phosphate-Buffered Saline (PBS) | Buffered to a physiological pH, which can aid in the stability of pH-sensitive compounds. | IV, IP, SC |
| PEG400 | A common co-solvent that can increase the solubility of poorly water-soluble compounds. | IV, IP, SC, PO |
| DMSO | A powerful solvent, but can have its own biological effects. Use at the lowest possible concentration. | IP, SC (low concentrations) |
| Corn Oil/Sesame Oil | For lipophilic compounds, suitable for oral gavage or subcutaneous/intramuscular injections. | PO, SC, IM |
Table 1: Common Vehicles for In Vivo Administration
Protocol 2: Preparation of a Dosing Solution (Example for IV/IP Administration)
-
Determine the required concentration: Based on the desired dose (e.g., mg/kg) and dosing volume (e.g., 10 mL/kg), calculate the final concentration of the dosing solution.
-
Weigh the compound: Accurately weigh the required amount of this compound.
-
Solubilization: In a sterile container, add a small amount of a suitable co-solvent (e.g., DMSO) if necessary to create a stock solution.
-
Dilution: Gradually add the primary vehicle (e.g., saline) to the stock solution while vortexing to prevent precipitation.
-
pH Adjustment: If necessary, adjust the pH of the final solution to a physiologically compatible range (typically pH 6.5-7.5) using sterile 1N HCl or 1N NaOH.
-
Sterilization: Filter-sterilize the final formulation through a 0.22 µm syringe filter into a sterile vial.[6]
-
Visual Inspection: Before administration, visually inspect the solution for any precipitation or particulates.
Administration Routes and Protocols
The choice of administration route significantly impacts the pharmacokinetic profile of a compound, including its absorption, distribution, metabolism, and excretion (ADME).[6] The following protocols detail common administration routes for rodent models.
Intravenous (IV) Administration
IV administration provides 100% bioavailability and is useful for initial pharmacokinetic studies. The lateral tail vein is the most common site in mice and rats.[7]
Protocol 3: Intravenous (Tail Vein) Injection
-
Animal Restraint: Properly restrain the animal, for example, in a rodent restrainer. Warming the tail with a heat lamp or warm water can help dilate the veins.
-
Site Preparation: Clean the tail with an alcohol swab.
-
Injection: Using an appropriate needle size (e.g., 27-30 gauge for mice), insert the needle into the lateral tail vein.[6]
-
Administer Compound: Slowly inject the dosing solution. Observe for any swelling, which may indicate a failed injection.
-
Withdrawal: Gently withdraw the needle and apply pressure to the injection site to prevent bleeding.
Intraperitoneal (IP) Administration
IP injections are commonly used for systemic administration and are absorbed relatively quickly.[8]
Protocol 4: Intraperitoneal Injection
-
Animal Restraint: Manually restrain the animal, ensuring the head is tilted downwards to move the abdominal organs away from the injection site.
-
Site Identification: Locate the lower right or left abdominal quadrant.
-
Injection: Insert a 25-27 gauge needle at a shallow angle to avoid puncturing internal organs.[6]
-
Aspiration: Gently pull back on the plunger to ensure no fluid (urine or blood) is aspirated.
-
Administer Compound: Inject the dosing solution into the peritoneal cavity.
-
Withdrawal: Smoothly withdraw the needle.
Oral (PO) Gavage
Oral administration is a common route for evaluating the enteral absorption and bioavailability of a compound.[9]
Protocol 5: Oral Gavage
-
Animal Restraint: Firmly grasp the animal to prevent movement.
-
Gavage Needle Insertion: Gently insert a ball-tipped gavage needle into the mouth, over the tongue, and down the esophagus. The animal should swallow the needle. Do not force the needle.
-
Administer Compound: Once the needle is in the stomach, administer the compound.
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Briefly monitor the animal for any signs of respiratory distress.
Subcutaneous (SC) Administration
SC injections provide a slower, more sustained release of the compound compared to IV or IP routes.[7]
Protocol 6: Subcutaneous Injection
-
Animal Restraint: Manually restrain the animal on a flat surface.
-
Site Preparation: Tent the loose skin over the back or scruff of the neck.
-
Injection: Insert a 25-27 gauge needle into the base of the tented skin, parallel to the body.[6]
-
Administer Compound: Inject the solution into the subcutaneous space.
-
Withdrawal: Remove the needle and gently massage the area to aid in dispersal.
| Route | Mouse Volume | Rat Volume | Needle Gauge | Absorption Rate |
| Intravenous (IV) | < 0.2 mL | 1-5 mL/kg | 27-30 G | Very Fast |
| Intraperitoneal (IP) | < 2-3 mL | 2-3 mL | 25-27 G | Fast |
| Oral (PO) | 10 mL/kg | 5 mL/kg | Gavage Needle | Variable |
| Subcutaneous (SC) | < 2-3 mL | 2-3 mL | 25-27 G | Slow |
Table 2: Recommended Administration Volumes and Needle Sizes for Rodents [6][7]
Dosimetry Considerations
Determining the appropriate dose is a critical aspect of any preclinical study. For a novel compound like this compound, a dose-escalation study is recommended to establish a safe and effective dose range.
Starting Dose Selection
In the absence of prior data, the starting dose can be estimated based on data from structurally similar compounds. Pharmacokinetic studies of other benzoic acid derivatives have utilized doses in the range of 50-100 mg/kg.[1][2][10] It is prudent to begin with a lower dose and escalate.
Dose-Response and Toxicity Studies
A well-designed dose-response study is essential to understand the compound's therapeutic window.
Protocol 7: Acute Toxicity and Dose-Range Finding Study
-
Animal Groups: Assign animals to several groups (n=3-5 per group), including a vehicle control group.
-
Dose Escalation: Administer single doses of the compound at increasing concentrations (e.g., 10, 50, 100, 500, 1000 mg/kg).
-
Clinical Observations: Monitor animals closely for clinical signs of toxicity, such as changes in behavior, posture, activity, and weight loss, for at least 72 hours post-administration.
-
Data Collection: Record all observations, including the time of onset, duration, and severity of any adverse effects.
-
Determine MTD: The Maximum Tolerated Dose (MTD) is the highest dose that does not cause unacceptable toxicity. This will inform the dose selection for subsequent efficacy studies.
Experimental Workflow and Data Interpretation
A systematic workflow is crucial for obtaining reliable and reproducible data.
Figure 1: A generalized workflow for the preclinical evaluation of this compound.
Conclusion and Future Directions
These application notes and protocols provide a foundational framework for initiating in vivo studies with this compound. The causality behind each experimental choice is grounded in established principles of animal research and data from analogous compounds. By following these self-validating protocols, researchers can generate the robust and reliable data needed to advance our understanding of this novel compound's therapeutic potential. Future work should focus on detailed pharmacokinetic and pharmacodynamic studies to establish a clear relationship between dose, exposure, and biological effect.
References
-
University of Iowa. (n.d.). Routes and Volumes of Administration in Mice. Retrieved from [Link]
-
University of Colorado. (n.d.). IACUC Routes of Administration Guidelines. Research & Innovation Office. Retrieved from [Link]
-
Molecules. (2021). Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity. PubMed. Retrieved from [Link]
-
MDPI. (2021). Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity. Retrieved from [Link]
-
International Journal of Natural Product Discovery. (2024). Salvianolic Acids: Unveiling Their Pharmacological Promise in Kidney D. Retrieved from [Link]
-
PLOS One. (2016). Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity. Retrieved from [Link]
-
PubMed. (2016). Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity. Retrieved from [Link]
-
PubMed. (1999). Metabolic kinetics of p-aminobenzoic acid in rabbits. Retrieved from [Link]
-
MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]
-
MDPI. (2024). Medicinal Honeys from Oceania: An Updated Review on Their Bioactive Constituents and Health Applications. Retrieved from [Link]
-
European Commission. (2010). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Aminobenzoic acid (PABA). Retrieved from [Link]
-
Experimental Biology and Medicine. (1941). Toxicity of p-Aminobenzoic Acid. Retrieved from [Link]
-
Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research. Retrieved from [Link]
-
Journal of the American Association for Laboratory Animal Science. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Retrieved from [Link]
-
PMC. (2019). Voluntary oral dosing for precise experimental compound delivery in adult rats. Retrieved from [Link]
-
University of Arizona. (n.d.). Guidelines on Administration of Substances to Laboratory Animals. Research A-Z. Retrieved from [Link]
-
PubMed. (1992). Absorption and metabolic characteristics of p-aminobenzoic acid and its isomer, m-aminobenzoic acid, from the rat small intestine. Retrieved from [Link]
-
PMC. (2012). Toward a real-time in vivo dosimetry system using plastic scintillation detectors. Retrieved from [Link]
-
DSM-Firmenich. (2019). Principles of using organic acids in animal nutrition. Retrieved from [Link]
-
PMC. (2018). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. Retrieved from [Link]
-
PMC. (2018). Safety and efficacy of benzoic acid as a technological feed additive for weaned piglets and pigs for fattening. Retrieved from [Link]
-
PubMed. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Retrieved from [Link]
-
PubMed. (1995). Percutaneous absorption of nicotinic acid, phenol, benzoic acid and triclopyr butoxyethyl ester through rat and human skin in vitro: further validation of an in vitro model by comparison with in vivo data. Retrieved from [Link]
-
PMC. (2022). Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. Retrieved from [Link]
-
Indico. (n.d.). Quality assurance and in vivo dosimetry for SBRT. Retrieved from [Link]
Sources
- 1. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity | PLOS One [journals.plos.org]
- 3. benchchem.com [benchchem.com]
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- 5. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 9. downstate.edu [downstate.edu]
- 10. Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"improving the yield of 2-[(3-Carboxypropanoyl)amino]benzoic acid synthesis"
Answering the user's request.## Technical Support Center: Synthesis of 2-[(3-Carboxypropanoyl)amino]benzoic acid
Welcome to the technical support guide for the synthesis of this compound, also known as N-(o-carboxyphenyl)succinamic acid. This document is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis, thereby improving yield, purity, and reproducibility. Our approach is rooted in first principles of organic chemistry, providing not just protocols, but the causal logic behind them.
The synthesis of this compound is fundamentally an N-acylation reaction. It involves the nucleophilic attack of the amino group of anthranilic acid on one of the carbonyl carbons of succinic anhydride. This attack leads to the opening of the anhydride ring, forming the desired amide bond and generating a second carboxylic acid moiety.
While seemingly straightforward, the reaction's success is governed by several critical parameters. The presence of two carboxylic acid groups in the final product and one in the starting material introduces challenges related to solubility, pH control, and purification.
Below is a diagram illustrating the general experimental workflow.
"troubleshooting guide for N-succinoylanthranilic acid experiments"
Welcome to the technical support center for N-succinoylanthranilic acid experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to navigate the common challenges encountered during the synthesis, purification, and characterization of this compound.
I. Synthesis of N-Succinoylanthranilic Acid: Troubleshooting & FAQs
The synthesis of N-succinoylanthranilic acid is typically achieved through the acylation of anthranilic acid with succinic anhydride. While seemingly straightforward, this reaction can present several challenges.
Core Synthesis Workflow
Caption: A generalized workflow for the synthesis and verification of N-succinoylanthranilic acid.
FAQs & Troubleshooting
Q1: My reaction yield is consistently low. What are the likely causes?
-
Incomplete Reaction: The reaction between anthranilic acid and succinic anhydride may not have gone to completion.
-
Causality: Insufficient reaction time or temperature can lead to unreacted starting materials. The reactivity of the amine group in anthranilic acid is crucial for the nucleophilic attack on the anhydride.
-
Solution: Ensure the reaction is stirred vigorously and heated for an adequate amount of time, as specified in established protocols. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended. A typical procedure involves refluxing the reactants in a solvent like chloroform for several hours.[1][2]
-
-
Hydrolysis of Succinic Anhydride: Succinic anhydride is susceptible to hydrolysis, especially in the presence of moisture, which converts it to succinic acid.[3]
-
Causality: Succinic acid will not react with anthranilic acid under these conditions, thus reducing the effective concentration of one of your key reactants.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Store succinic anhydride in a desiccator.
-
-
Side Reactions: While the primary reaction is robust, side reactions can occur, though they are less common under standard conditions.
-
Causality: At excessively high temperatures, decarboxylation of anthranilic acid could potentially occur, though this is unlikely under typical reflux conditions.
-
Solution: Maintain the recommended reaction temperature and avoid excessive heating.
-
Q2: I've noticed an insoluble white solid in my reaction mixture that is not my product. What could it be?
This is most likely unreacted anthranilic acid or succinic acid formed from the hydrolysis of succinic anhydride.[3]
-
Diagnosis: Both starting materials have limited solubility in certain organic solvents at room temperature.
-
Solution:
-
TLC Analysis: Spot your reaction mixture alongside your starting materials on a TLC plate to confirm the presence of unreacted components.
-
Purification: These impurities can typically be removed during the purification step (recrystallization).
-
II. Purification by Recrystallization: Troubleshooting & FAQs
Recrystallization is the most common method for purifying crude N-succinoylanthranilic acid. The key is selecting an appropriate solvent system.
Recrystallization Decision Tree
Caption: A logical flow for selecting an appropriate recrystallization solvent system.
FAQs & Troubleshooting
Q1: What is a good starting solvent for the recrystallization of N-succinoylanthranilic acid?
Based on the structure, which contains both polar (carboxylic acids, amide) and non-polar (aromatic ring) functionalities, a moderately polar solvent is a good starting point.
-
Recommendation: Ethanol or a mixture of ethanol and water is often a suitable choice for compounds with these functional groups.[4] Water can also be a good solvent for polar compounds, especially when heated.[4]
-
Procedure:
-
Dissolve the crude product in a minimum amount of hot solvent.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Q2: My product is "oiling out" instead of crystallizing. What should I do?
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.
-
Causality: The high concentration of the solute in the hot solvent can lead to the formation of a liquid phase upon cooling.
-
Solution:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can provide a nucleation site for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.
-
Q3: I have a poor recovery of my product after recrystallization. Why?
-
Too Much Solvent: Using an excessive amount of solvent will keep more of your product dissolved in the mother liquor, even at low temperatures.
-
Solution: Always use the minimum amount of hot solvent required to dissolve your crude product.
-
-
Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter paper.
-
Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated.
-
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.
-
Solution: Always use a minimal amount of ice-cold solvent for washing.
-
III. Characterization: Troubleshooting & FAQs
Accurate characterization is essential to confirm the identity and purity of your N-succinoylanthranilic acid.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons, methylene protons from the succinyl group, and acidic protons (amide and carboxylic acids). |
| ¹³C NMR | Carbonyl carbons, aromatic carbons, and methylene carbons. |
| FTIR | C=O stretching (amide and carboxylic acid), N-H stretching, O-H stretching (carboxylic acid), and aromatic C-H and C=C stretching. |
| Mass Spec | A molecular ion peak corresponding to the molecular weight of N-succinoylanthranilic acid (237.21 g/mol ).[5] |
Q1: How do I interpret the ¹H NMR spectrum of N-succinoylanthranilic acid?
-
Aromatic Protons: Expect a series of multiplets in the aromatic region (typically ~7.0-8.5 ppm). The exact splitting pattern will depend on the substitution pattern of the anthranilic acid moiety.
-
Methylene Protons: Two triplets corresponding to the two CH₂ groups of the succinyl chain will be present, likely in the range of 2.5-3.0 ppm.
-
Amide and Carboxylic Acid Protons: These protons will appear as broad singlets and their chemical shifts can be highly variable depending on the solvent and concentration. They are also exchangeable with D₂O.
-
Reference: For anthranilic acid derivatives, detailed 1D and 2D NMR analyses can provide complete assignment of all proton and carbon signals.[6][7]
Q2: What are the key peaks to look for in the FTIR spectrum?
-
O-H Stretch (Carboxylic Acid): A very broad absorption in the range of 2500-3300 cm⁻¹.
-
N-H Stretch (Amide): A moderate absorption around 3300-3500 cm⁻¹.
-
C-H Stretch (Aromatic): Weak to medium absorptions just above 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid and Amide): Strong absorptions in the region of 1650-1750 cm⁻¹. You may see two distinct peaks or an overlapping broad peak.
-
Aromatic C=C Bending: Medium absorptions in the 1450-1600 cm⁻¹ region.
Q3: What fragmentation pattern should I expect in the mass spectrum?
-
Molecular Ion (M⁺): A peak at m/z = 237.
-
Key Fragments:
-
Loss of H₂O (m/z = 219)
-
Loss of COOH (m/z = 192)
-
Cleavage of the amide bond can lead to fragments corresponding to the anthraniloyl cation (m/z = 120) and the succinyl radical.[5]
-
Q4: My melting point is lower than the reported value and has a broad range. What does this indicate?
A depressed and broad melting point range is a classic sign of an impure sample.
-
Likely Impurities:
-
Unreacted anthranilic acid
-
Succinic acid (from hydrolysis of the anhydride)
-
Residual solvent
-
-
Solution: Re-purify your product, ensuring it is completely dry before taking a melting point.
IV. Experimental Protocols
Synthesis of N-Succinoylanthranilic Acid
-
In a round-bottom flask equipped with a reflux condenser, dissolve anthranilic acid (1.0 eq) in a suitable solvent (e.g., chloroform).
-
Add succinic anhydride (1.1 eq) to the solution.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
Allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the crude product by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Proceed with purification by recrystallization.
Recrystallization of N-Succinoylanthranilic Acid
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol or ethanol/water) to dissolve the solid completely.
-
If necessary, perform a hot gravity filtration to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals thoroughly, preferably in a vacuum oven.
V. References
-
PubChem. N-succinoylanthranilic acid. National Center for Biotechnology Information. [Link]
-
Wikipedia. Succinic anhydride. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Lundgren, S. (2009). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. [Doctoral dissertation, Uppsala University]. [Link]
-
Siddiqui, B. S., et al. (2009). Synthesis of Bioactive Succinylanthranilic Acid Ester and its Analogues. Middle-East Journal of Scientific Research, 4(3), 167-170.
-
Radulović, N. S., et al. (2015). Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. Facta universitatis-series: Physics, Chemistry and Technology, 13(2), 121-132.
-
CHEM–333: Lab Experiment 1: Synthesis of N-Acetylanthranilic Acid: A Triboluminescent Material. [Link]
-
Miltojević, A. B., et al. (2015). Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. SciSpace. [Link]
-
Google Patents. (1997). Process for preparing anthranilic acids.
-
Organic Syntheses. Acridone. [Link]
-
Hryniuk, A., et al. (2021). SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. Lviv Polytechnic National University Institutional Repository. [Link]
-
University of Wisconsin, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
Pires, R. (2020, August 6). Selecting a recrystallization solvent [Video]. YouTube. [Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure determination of organic compounds. Springer Science & Business Media.
-
Primas, N., et al. (2023). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Pharmaceuticals, 16(1), 72.
-
NIST. Anthranilic acid, TMS derivative. [Link]
-
Davis, R. S., & Flynn, P. F. (n.d.). 1H and 13C NMR Assignments for Acetylsalicylic Acid (Aspirin). University of Utah, Department of Chemistry. [Link]
-
Zhang, P., et al. (2018). Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15) K: Determination and modelling. Journal of Chemical & Engineering Data, 63(4), 1034-1041.
-
ResearchGate. (2023, January 31). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. [Link]
-
ResearchGate. (n.d.). FTIR spectrum of succinic acid crystal. [Link]
-
ResearchGate. (n.d.). FTIR spectrum of USM-Suc nanoparticles (solid line) and succinic acid... [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. Mass Spectrometry: Fragmentation. [Link]
-
SpectraBase. (n.d.). N-phenylanthranilic acid. [Link]
-
Primas, N., et al. (2023). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. MDPI. [Link]
-
van der Doelen, G. A. (1999). Chapter 6: Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions. UvA-DARE (Digital Academic Repository). [Link]
-
Primas, N., et al. (2023). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Semantic Scholar. [Link]
-
Verpoorte, R., & Choi, Y. H. (2007). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. [Link]
-
NIST. Sulfanilic acid, n-methyl-, sodium salt. [Link]
-
ResearchGate. (n.d.). Fragmentation mass spectrum of the amino acid aspartic acid at nominal... [Link]
Sources
Technical Support Center: N-Succinoylanthranilic Acid Solution Stability
Welcome to the technical resource center for N-succinoylanthranilic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of N-succinoylanthranilic acid in solution. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during your experiments.
Section 1: Understanding the Instability of N-Succinoylanthranilic Acid
Before troubleshooting, it's critical to understand the molecule's inherent vulnerabilities. N-succinoylanthranilic acid possesses two key functional groups: two carboxylic acids and a secondary amide.[1] While generally stable, the amide linkage is the primary site of degradation in aqueous solutions.[2][3]
FAQ: What is the primary degradation pathway for N-succinoylanthranilic acid in solution?
The principal degradation route is the hydrolysis of the amide bond. This reaction cleaves the molecule into its constituent parts: anthranilic acid and succinic acid. This hydrolysis can be catalyzed by either acidic or basic conditions.[2][4][5]
-
Acid-Catalyzed Hydrolysis: In acidic solutions, the carbonyl oxygen of the amide is protonated. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.[6]
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the amide's carbonyl carbon. This process is typically irreversible as the resulting carboxylic acid is deprotonated to form a stable carboxylate salt.[2][7]
Amide bonds are significantly more resistant to hydrolysis than esters, which is why they form the stable backbone of proteins.[2][8] However, over experimental timescales and under non-ideal pH or temperature conditions, this degradation can become a significant issue.
Caption: Amide hydrolysis of N-succinoylanthranilic acid.
Section 2: Troubleshooting Guide for Common Stability Issues
This section addresses specific problems you may encounter in the lab, presented in a question-and-answer format.
Issue 1: Rapid Loss of Compound Potency in Solution
❓ Question: My N-succinoylanthranilic acid solution is degrading much faster than expected. What is the first and most critical parameter I should investigate?
✅ Answer: The first parameter to investigate is the pH of your solution . The rate of amide hydrolysis is highly dependent on pH.[9][10] Extreme pH values, both acidic and basic, will significantly accelerate degradation. Most compounds with amide linkages exhibit a U-shaped pH-rate profile, where the maximum stability (slowest degradation rate) is found in a specific, often slightly acidic to neutral, pH range.[11]
For N-succinoylanthranilic acid, the optimal pH for stability is likely between pH 3 and 7, where both acid and base catalysis are at their minimum.
Data Snapshot: Impact of pH on Degradation Rate
The following table illustrates a hypothetical stability profile. Actual rates must be determined experimentally.
| pH of Solution | First-Order Degradation Rate Constant (k, day⁻¹) | Half-Life (t½, days) |
| 2.0 | 0.150 | 4.6 |
| 4.0 | 0.010 | 69.3 |
| 5.5 | 0.005 | 138.6 |
| 7.4 | 0.025 | 27.7 |
| 9.0 | 0.220 | 3.2 |
| 11.0 | 0.950 | 0.7 |
🔬 Experimental Protocol: Determining the Optimal pH (pH-Rate Profile Study)
This protocol will help you identify the pH at which N-succinoylanthranilic acid is most stable.
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9, 10). Use buffers with known pKa values and low reactivity (e.g., citrate, phosphate, acetate).
-
Stock Solution: Prepare a concentrated stock solution of N-succinoylanthranilic acid in a non-aqueous, miscible solvent like acetonitrile or DMSO to prevent initial degradation.
-
Incubation Samples: Dilute the stock solution into each buffer to a final, known concentration (e.g., 100 µg/mL). Ensure the organic solvent concentration is low (<1-2%) to not significantly affect the solution properties.
-
Time Zero (T₀) Sample: Immediately after preparation, take an aliquot from each pH solution and analyze it via a validated analytical method (see Section 4) to determine the initial concentration (C₀).
-
Incubation: Store all samples at a constant, controlled temperature (e.g., 40°C or 50°C to accelerate degradation to an observable level). Protect from light.
-
Time-Point Sampling: Withdraw aliquots from each pH solution at predetermined intervals (e.g., 1, 3, 7, 14, and 30 days). The sampling frequency should be adjusted based on the observed degradation rate.
-
Analysis: Analyze each sample to determine the concentration of N-succinoylanthranilic acid remaining.
-
Data Analysis: For each pH, plot the natural logarithm of the concentration (ln[C]) versus time. If the degradation follows first-order kinetics, the plot will be linear. The slope of this line is the negative of the rate constant (-k). Finally, plot the rate constant (k) versus pH to visualize the pH-rate profile and identify the pH of maximum stability.[9]
Issue 2: Inconsistent Stability Results and Poor Reproducibility
❓ Question: I'm observing significant variability in stability between different batches of my formulation. What factors besides pH could be at play?
✅ Answer: Assuming pH is well-controlled, the next most likely causes for inconsistency are temperature fluctuations and the composition of your buffer .
-
Temperature: Chemical reaction rates, including hydrolysis, are highly sensitive to temperature.[12] According to the Arrhenius equation, a modest 10°C increase in temperature can double or triple the degradation rate. Ensure that all stability experiments and storage of solutions are performed in calibrated, temperature-controlled environments.
-
Buffer Species: Certain buffer components can act as catalysts. For example, some carboxylate-containing buffers (like citrate) could potentially act as nucleophiles, participating in the hydrolysis reaction. It is crucial to use the same buffer system across all comparative experiments. When developing a new formulation, it may be beneficial to screen different buffer systems (e.g., phosphate vs. citrate vs. acetate) at the target pH to identify any specific catalytic effects.
Caption: General workflow for a kinetic stability study.
Section 3: Proactive Strategies for Enhancing Stability
❓ Question: How can I design a robust solution formulation for N-succinoylanthranilic acid from the outset?
✅ Answer: A proactive approach involves careful selection of formulation components and storage conditions based on the molecule's chemical properties.
-
Optimize pH: Based on a pH-rate profile study, select a buffer system that maintains the pH in the range of maximum stability.
-
Control Temperature: Store stock solutions and formulations at refrigerated (2-8°C) or frozen (≤ -20°C) temperatures unless experimental conditions require otherwise. Lowering the temperature is one of the most effective ways to decrease the degradation rate.
-
Consider Co-solvents: For compounds with poor aqueous solubility, co-solvents like propylene glycol, ethanol, or polyethylene glycol (PEG) may be necessary. However, it's important to recognize that changing the solvent system can alter the stability profile. The effect of co-solvents should be experimentally verified, as they can sometimes accelerate degradation by altering solvent polarity.
-
Minimize Water Activity: In cases of extreme instability, consider formulation in a non-aqueous solvent system or as a lyophilized powder for reconstitution immediately before use. Hydrolysis cannot occur without water.
-
Solubility Considerations: N-succinoylanthranilic acid has two carboxylic acid groups. At low pH, these groups will be protonated (COOH), making the molecule less water-soluble. At higher pH, they will be deprotonated (COO⁻), forming a more soluble carboxylate salt.[13][14] Your target pH for stability must be balanced with the required solubility for your application.
Section 4: Analytical Best Practices for Stability Assessment
❓ Question: What is the recommended analytical method for quantifying N-succinoylanthranilic acid and its degradation products?
✅ Answer: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.[15] For definitive identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.[16][17][18]
Recommended HPLC-UV Method Parameters
This table provides a starting point for method development. Parameters must be optimized for your specific instrumentation and requirements.
| Parameter | Recommendation | Rationale |
| Column | Reversed-Phase C18, 5 µm, 4.6 x 250 mm | Provides good retention and separation for moderately polar aromatic compounds like N-succinoylanthranilic acid and its degradants. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | An acidic modifier is used to suppress the ionization of the carboxylic acid groups, leading to better peak shape and reproducible retention times.[15] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reversed-phase chromatography. |
| Elution Mode | Isocratic or Gradient | Start with an isocratic method (e.g., 70:30 Mobile Phase A:B). A gradient may be needed to resolve the parent compound from the more polar degradation products. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity, but should be kept consistent. |
| Injection Vol | 10-20 µL | Standard injection volume. |
| Detection | UV-Vis Detector at λmax (e.g., ~254 nm or ~320 nm) | The aromatic rings in N-succinoylanthranilic acid and anthranilic acid will have strong UV absorbance. The optimal wavelength should be determined by a UV scan. |
References
-
Wikipedia. (n.d.). Amide. Retrieved from [Link]
-
Green, N. J., et al. (2016). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC - PubMed Central. Retrieved from [Link]
-
Stoddart, J. F., et al. (2017). Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. PMC - NIH. Retrieved from [Link]
-
Schrier, E. E., Pottle, M., & Scheraga, H. A. (1964). The Influence of Hydrogen and Hydrophobic Bonds on the Stability of the Carboxylic Acid Dimers in Aqueous Solution. Journal of the American Chemical Society. Retrieved from [Link]
-
Ludwig, R., & Paschek, D. (2018). Carboxylic acids in aqueous solutions: Hydrogen bonds, hydrophobic effects, concentration fluctuations, ionization, and catalysis. AIP Publishing. Retrieved from [Link]
-
Kumar, A., et al. (2020). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. ACS Omega - ACS Publications. Retrieved from [Link]
-
Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. Retrieved from [Link]
-
Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions. Retrieved from [Link]
-
Vandavasi, V. G., et al. (2017). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. NIH. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20.2: Structure and Properties of Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Retrieved from [Link]
-
PubChem - NIH. (n.d.). N-succinoylanthranilic acid. Retrieved from [Link]
-
Gerlt, J. A., et al. (2006). Evolution of enzymatic activities in the enolase superfamily: N-succinylamino acid racemase and a new pathway for the irreversible conversion of D- to L-amino acids. PubMed. Retrieved from [Link]
-
PubChem. (n.d.). superpathway of N-acetylneuraminate degradation. Retrieved from [Link]
-
Erikson, J. (1972). N-Acetylanthranilic Acid: A Highly Triboluminescent Material. Rhodium.ws. Retrieved from [Link]
-
Odou, P., et al. (2019). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Retrieved from [Link]
-
Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. Retrieved from [Link]
-
Kumar, N., et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of Sulfanilic Acid and Anthranilic Acid on Electrochemical Stability of Polyaniline. Retrieved from [Link]
-
NIH. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Retrieved from [Link]
-
Songsri, P., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Nanotechnology. (2025). LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities (NDSRi) by Utilizing QTRAP 4500 Mass Detector from Formulation Dosage Form. Retrieved from [Link]
-
Zhang, M., et al. (2020). Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. NIH. Retrieved from [Link]
-
Szafraniec-Szczęsny, J., et al. (2016). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. NIH. Retrieved from [Link]
-
Lee, H., et al. (2018). Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples. PMC. Retrieved from [Link]
-
Swissmedic. (n.d.). Determination of N-nitroso sertraline in sertraline preparations with LC-MS. Retrieved from [Link]
-
Hilaris Publisher. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). The hydrolysis of some N-benzoylamino acids in dilute mineral acid. Retrieved from [Link]
Sources
- 1. N-succinoylanthranilic acid | C11H11NO5 | CID 287263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amide - Wikipedia [en.wikipedia.org]
- 3. Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities (NDSRi) by Utilizing QTRAP 4500 Mass Detector from Formulation Dosage Form | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 18. edqm.eu [edqm.eu]
Technical Support Center: Purification of 2-[(3-Carboxypropanoyl)amino]benzoic Acid
Welcome to the technical support center for 2-[(3-Carboxypropanoyl)amino]benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this molecule. As a dicarboxylic acid derivative of anthranilic acid, this compound presents unique purification challenges due to its polarity and potential impurities.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve high purity for your downstream applications.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a practical, question-and-answer format.
Problem 1: Low Recovery After Recrystallization
Q: I'm getting very low yields (<50%) after recrystallizing my crude this compound. What's going wrong?
A: Low recovery is a frequent issue, typically stemming from suboptimal solvent conditions or procedural errors. Here are the primary causes and their solutions:
-
Cause 1: Excessive Solvent Volume: The most common mistake is using too much solvent to dissolve the crude product. The goal is to create a saturated solution at the solvent's boiling point, not to dissolve it completely with ease. Even a small excess of solvent can keep a significant amount of your product in the mother liquor upon cooling.
-
Solution: Add the hot solvent portion-wise to your crude material, waiting for the mixture to return to a boil between additions. Stop adding solvent as soon as the solid has just dissolved. If you suspect you've added too much, you can carefully boil off some of the solvent under a fume hood to re-concentrate the solution before cooling.
-
-
Cause 2: Cooling Too Rapidly: Inducing crystallization by immediately placing the hot flask in an ice bath is counterproductive. Rapid cooling leads to the formation of small, often impure crystals and can trap impurities.
-
Solution: Allow the flask to cool slowly and undisturbed on a benchtop. Slow cooling is essential for the formation of large, pure crystals.[2] Once the flask has reached room temperature and crystal formation has ceased, then you can place it in an ice bath for at least 30 minutes to maximize precipitation.[2]
-
-
Cause 3: Inappropriate Solvent Choice: The chosen solvent may be too good at solvating your compound even at low temperatures.
-
Solution: Re-evaluate your solvent system. For a polar dicarboxylic acid like this, a mixed-solvent system is often ideal. An ethanol/water or acetone/water mixture typically works well, where the compound is soluble in the hot organic solvent but much less soluble when water (the anti-solvent) is added or upon cooling. See the solvent selection table in Section 3.
-
Problem 2: Product is Oily or Fails to Crystallize
Q: My compound "oils out" as a sticky liquid instead of forming crystals during recrystallization. How can I fix this?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound (or a eutectic mixture of your compound and impurities). The compound then separates as a liquid phase instead of a solid crystal lattice.
-
Cause 1: High Impurity Load: A significant amount of impurities can depress the melting point of your compound, making it more likely to oil out.
-
Solution: Consider a pre-purification step. An acid-base extraction can be effective for removing unreacted anthranilic acid or succinic acid. Dissolve the crude product in a dilute base (e.g., NaHCO₃), wash with a non-polar organic solvent (like ethyl acetate) to remove neutral impurities, and then re-acidify the aqueous layer to precipitate your dicarboxylic acid product.
-
-
Cause 2: Solution is Too Concentrated or Cooled Too Quickly: This can lead to a state of supersaturation where oiling is favored.
-
Solution: Re-heat the solution to redissolve the oil. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly reduce the concentration. Then, ensure a very slow cooling rate. Insulating the flask with glass wool can help. If crystals still don't form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Adding a "seed crystal" from a previous successful batch is also a highly effective method.
-
Problem 3: HPLC Analysis Shows Persistent Impurities
Q: My HPLC still shows peaks for starting materials (anthranilic acid, succinic acid) and other byproducts after a single recrystallization. How can I improve purity?
A: While recrystallization is powerful, it may not be sufficient to remove impurities with similar solubility profiles to your target compound.
-
Cause 1: Co-crystallization: The impurity has a structure and polarity very similar to your product, allowing it to be incorporated into the crystal lattice.
-
Solution 1: Iterative Recrystallization: A second or even third recrystallization can often remove residual impurities. However, you will experience diminishing returns in yield with each step.
-
Solution 2: Change the Solvent System: Crystallizing from a different solvent system can alter the solubility properties of both your product and the impurity, potentially leading to better separation. If you used ethanol/water, try acetic acid/water.
-
Solution 3: Chromatographic Purification: For high-purity requirements (>99%), column chromatography may be necessary. Due to the high polarity of the dicarboxylic acid, standard silica gel chromatography can be challenging. An ion-pair reversed-phase HPLC method or specialized column chromatography is often more effective.[3] Methods for separating aminobenzoic acid isomers and metabolites often use C18 columns with buffered mobile phases.[4][5]
-
-
Cause 2: Hydrolysis During Purification: If purification is performed under harsh pH conditions or with prolonged heating in aqueous solutions, the amide bond can hydrolyze, regenerating the starting materials.
-
Solution: Minimize the time the compound spends in hot aqueous solutions. If using acid/base extraction, perform the steps quickly and at room temperature or below if possible. N-acyl anthranilic acids are generally stable, but prolonged exposure to strong acids or bases should be avoided.[6]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for recrystallizing this compound?
A1: There is no single "best" solvent, but a mixed-solvent system is highly recommended. The most effective systems are typically a polar organic solvent in which the compound is soluble when hot, paired with an "anti-solvent" in which it is insoluble.
-
Primary Recommendation: Ethanol/Water. Dissolve the crude solid in a minimal amount of hot 95% ethanol, then slowly add hot water until the solution just begins to turn turbid. Re-heat to clarify and then allow to cool slowly.[2]
-
Alternative: Acetic Acid/Water. Acetic acid is an excellent solvent for many carboxylic acids. Dissolve the compound in warm acetic acid and add water as the anti-solvent.
-
For Highly Impure Samples: N-methyl-2-pyrrolidinone (NMP) can be used to dissolve aromatic dicarboxylic acids, followed by precipitation.[7] However, NMP has a high boiling point and can be difficult to remove.
Q2: How can I confirm the purity and identity of my final product?
A2: A combination of techniques is required for full validation.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard. Use a reversed-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with 0.1% formic or acetic acid) and UV detection. A single, sharp peak indicates high purity.[5]
-
Identity Confirmation:
-
Melting Point: A sharp melting point range (within 1-2 °C) that matches the literature value is a good indicator of purity. Impure samples will melt over a broader, depressed range.
-
NMR Spectroscopy (¹H and ¹³C): This provides definitive structural confirmation by showing the expected proton and carbon signals and their integrations.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Q3: My compound seems to be degrading during purification. What are the stability considerations?
A3: The central amide bond is the most likely point of degradation via hydrolysis. This is accelerated by strong acids, strong bases, and high temperatures, especially in the presence of water.
-
To ensure stability:
-
Avoid prolonged heating. Dissolve the compound quickly for recrystallization and then begin the cooling process.
-
Use mildly acidic or neutral conditions when possible. While the compound has two carboxylic acid groups, avoid boiling in strong acids (e.g., HCl > 1M) or strong bases (e.g., NaOH > 1M).
-
Store the purified, dry solid in a cool, dark, and dry place.
-
Section 3: Protocols & Data
Protocol 1: Optimized Recrystallization Workflow
-
Dissolution: Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask with a magnetic stir bar. Add 25 mL of 95% ethanol.
-
Heating: Heat the mixture on a hot plate with stirring. Bring it to a gentle boil.
-
Solvent Addition: Continue adding hot 95% ethanol in small portions (2-3 mL) until the solid just dissolves completely. Note the total volume of ethanol used.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, wait one minute, then add a small scoop (approx. 5% w/w) of activated charcoal. Return the flask to the heat and boil for 2-3 minutes.
-
Hot Filtration: Pre-heat a clean Erlenmeyer flask and a glass funnel with fluted filter paper. Quickly filter the hot solution to remove the charcoal or any insoluble impurities. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Re-heat the clear filtrate to boiling. Slowly add hot deionized water dropwise until the solution becomes faintly and persistently cloudy (turbid). Add a drop or two of hot ethanol to make it clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature on a benchtop without disturbance.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for 30-60 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystal cake with a small amount of ice-cold ethanol/water (1:2) mixture.
-
Drying: Dry the crystals under vacuum until a constant weight is achieved.
Table 1: Solvent Selection Guide for Recrystallization
| Solvent/System | Suitability | Rationale & Comments |
| Water | Poor (alone) | Low solubility even when hot. Can be used as an anti-solvent.[8][9] |
| Ethanol/Water | Excellent | Good solubility in hot ethanol, poor solubility in the cold aqueous mixture. Easy to handle.[2] |
| Acetone/Hexane | Good | Good solubility in acetone, but the high polarity difference with hexane can cause oiling. |
| Acetic Acid/Water | Good | Excellent solvent for carboxylic acids, but residual acetic acid can be hard to remove. |
| Ethyl Acetate | Moderate | May be a suitable single solvent, but solubility might be too high at room temperature, leading to lower yields. |
| Dichloromethane | Poor | Generally too non-polar to effectively dissolve the dicarboxylic acid. |
| Hexane | Insoluble | Can be used as an anti-solvent but is generally too non-polar. |
Protocol 2: Analytical HPLC Method for Purity Assessment
-
Column: C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.[5]
-
Sample Prep: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile/Water.
Section 4: Visual Guides
Caption: Troubleshooting flowchart for common recrystallization issues.
Caption: General workflow for purification and analysis.
References
-
SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]
-
Zgórka, G. (1994). Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. Biomedical Chromatography, 8(6), 294-6. doi: 10.1002/bmc.1130080609. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Der Pharma Chemica, 8(1), 314-318. Retrieved from [Link]
-
Okdeh, S., Mostafa, S., & Traboulssie, S. (2010). Determination of p-Amino Benzoic Acid and p-Hydroxy Methyl Benzoate in Sunscreens by HPLC. Asian Journal of Chemistry, 15, 664-667. Retrieved from [Link]
-
Hao, L., et al. (2007). Analysis of monosaccharides and uronic acids in polysaccharides by pre-column derivatization with p-aminobenzoic acid and high performance liquid chromatography. Chinese Journal of Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
-
Ukrainian Chemistry Journal. (2020). SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. Ukrainian Chemistry Journal, 86(9). Retrieved from [Link]
- Google Patents. (n.d.). US3235588A - Purification of benzoic acid.
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION. Retrieved from [Link]
- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
Wikipedia. (n.d.). N-Acetylanthranilic acid. Retrieved from [Link]
-
Ukrainian Chemistry Journal. (2020). View of SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2020). Ag-Catalyzed Practical Synthesis of N-Acyl Anthranilic Acids from Anthranils and Carboxylic Acids. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of benzoic acid by distillation with an amine.
-
MDPI. (2017). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]
-
PubMed. (2014). Related impurities in peptide medicines. Retrieved from [Link]
-
PubMed. (2003). Separation of saccharides derivatized with 2-aminobenzoic acid by capillary electrophoresis and their structural consideration by nuclear magnetic resonance. Retrieved from [Link]
-
YouTube. (2024). Separation and purification of p-aminobenzoic acid and p-nitro benzoic acid. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of 2-(2-amino-1,3 –dihydroxypropane-2-ylamino) benzoic acid. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 5. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Acetylanthranilic acid(89-52-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents [patents.google.com]
- 8. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Protocol Refinement for 2-Succinamidobenzoic Acid Derivatization
Welcome to the technical support guide for the derivatization of 2-succinamidobenzoic acid. This document is designed for researchers, scientists, and drug development professionals who are utilizing this chemistry for applications such as bioconjugation, linker development, and molecular probe synthesis. Here, we move beyond simple protocols to address the nuanced challenges and critical decision points of your experiments. Our goal is to empower you with the expertise to troubleshoot effectively, refine your protocols, and achieve reliable, reproducible results.
The core of this process typically involves a two-stage workflow: first, the activation of the carboxylic acid of 2-succinamidobenzoic acid, most commonly into an N-hydroxysuccinimide (NHS) ester; and second, the reaction of this activated ester with a primary amine on a target molecule to form a stable amide bond. This guide is structured to address potential issues at each stage of this workflow.
Caption: High-level workflow for 2-succinamidobenzoic acid derivatization.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Q1: My reaction yield is extremely low or zero. What are the most likely causes?
This is the most common challenge, and it almost always points to one of three areas: the integrity of your activated 2-succinamidobenzoic acid (the NHS ester), the reaction conditions, or the nature of your amine-containing substrate.
The primary culprit is the premature hydrolysis of the NHS ester.[1][2][3] The ester is highly reactive by design, which also makes it susceptible to degradation by water.[1] Your troubleshooting should systematically eliminate the following possibilities.
Caption: Troubleshooting logic for low derivatization yield.
-
Cause A: Inactive NHS Ester due to Hydrolysis
-
Insight: The N-hydroxysuccinimide ester is highly moisture-sensitive.[4] The most common handling error is opening a refrigerated vial of the reagent before it has fully warmed to room temperature. This causes atmospheric moisture to condense directly onto the cold powder, initiating hydrolysis and inactivating the reagent before it is ever used.[4]
-
Solution:
-
Always allow the vial to equilibrate to room temperature for at least 20-30 minutes before opening.[4]
-
When preparing stock solutions, use high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4]
-
Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles and moisture introduction from the air.[4] Store aliquots at -20°C or -80°C in desiccated containers.[4]
-
-
-
Cause B: Suboptimal Reaction pH
-
Insight: The derivatization reaction is a balancing act. The target primary amine must be deprotonated (R-NH₂) to act as a nucleophile, which is favored by higher pH. However, the rate of NHS ester hydrolysis also increases dramatically at higher pH.[1][5]
-
Solution: The optimal pH range for most NHS ester couplings in aqueous buffers is between 7.2 and 8.5.[5][6] A pH of 8.3-8.5 is often cited as an effective compromise.[6] See Table 1 for recommended buffer systems.
-
-
Cause C: Interfering Buffer Components
-
Insight: Any buffer containing primary amines will compete with your target molecule for the NHS ester. The most common offender is Tris (tris(hydroxymethyl)aminomethane). Glycine and other amine-containing buffers are also incompatible.
-
Solution: Switch to a non-nucleophilic buffer. Phosphate-buffered saline (PBS), borate, or HEPES buffers are excellent choices.[5]
-
| Buffer System | Useful pH Range | Comments |
| Phosphate (PBS) | 6.5 - 7.5 | Very common, non-interfering. Ideal for reactions at neutral pH. |
| HEPES | 7.0 - 8.2 | Good buffering capacity in the optimal range. |
| Borate | 8.0 - 9.0 | Excellent choice for reactions requiring slightly more basic conditions (pH 8.0-8.5). |
| Bicarbonate | 8.0 - 8.6 | Effective, but can lead to CO₂ evolution. Ensure proper venting. |
| Incompatible Buffers | --- | --- |
| Tris, Glycine, etc. | --- | AVOID. Contain primary amines that will consume the NHS ester. |
| Table 1: Recommended Buffer Systems for NHS Ester Derivatization Reactions. |
Q2: The reaction starts well but then seems to stall. What's happening?
-
Insight: This often points to the limited half-life of the NHS ester under your specific reaction conditions. At pH 8.6 and 4°C, the half-life of a typical NHS ester can be as short as 10 minutes.[5] If your target amine is slow to react due to steric hindrance or low concentration, the NHS ester may be hydrolyzing faster than it is reacting.
-
Solution:
-
Increase Reactant Concentration: If possible, perform the reaction at the highest feasible concentration of your target molecule to favor the desired aminolysis reaction over hydrolysis.
-
Adjust Stoichiometry: Increase the molar excess of the NHS-activated 2-succinamidobenzoic acid (e.g., from 5-fold to 10- or 20-fold excess) to ensure enough active reagent is present throughout the reaction time.
-
Perform a Step-wise Addition: Instead of adding all the NHS ester at once, add it in several portions over the course of the reaction. This maintains a higher effective concentration of the active reagent.
-
Q3: I see an unexpected mass addition in my final product analysis corresponding to +100 Da. What is this side product?
-
Insight: While hydrolysis is the most discussed side reaction, recent research has highlighted that the succinimide ring itself is not always a passive spectator. Under certain conditions, particularly with specific lysine residues on proteins, the succinimide ring can be attacked by a nucleophile, leading to a ring-opening event and the formation of N-succinamide derivatives.[7] This results in a different, extended linker structure that may have unintended consequences for your application.[7]
-
Solution:
-
Characterize Thoroughly: Use high-resolution mass spectrometry (LC-MS/MS) to confirm the identity of the side product.
-
Modify Reaction Conditions: This side reaction appears to be somewhat independent of common reaction condition changes like temperature or co-solvent.[7] However, if this pathway is dominant, it may indicate a highly reactive or accessible nucleophile at a specific site on your substrate.
-
Consider Alternative Chemistries: If this side reaction is unavoidable and problematic, you may need to explore alternative activation chemistries for the 2-succinamidobenzoic acid that do not involve an NHS ester.
-
Frequently Asked Questions (FAQs)
Q: What is the best way to activate the 2-succinamidobenzoic acid?
A: The most common and effective method is to convert the carboxylic acid to an N-hydroxysuccinimide (NHS) ester.[8] This is typically achieved by reacting the acid with NHS in the presence of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), in an anhydrous organic solvent like DMF or dichloromethane (DCM).[8]
Q: How can I purify the final derivatized product?
A: The purification method depends heavily on the nature of your product.
-
For Proteins/Antibodies: Dialysis or size-exclusion chromatography (SEC) is effective for removing unreacted small molecules like the NHS ester and the released NHS byproduct.
-
For Peptides/Small Molecules: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.[9] It allows for high-resolution separation of the desired product from starting materials and any side products.
Q: How do I monitor the progress of my derivatization reaction?
A: The best method is Liquid Chromatography-Mass Spectrometry (LC-MS). It allows you to track the disappearance of your starting material (the amine-containing molecule) and the appearance of the desired derivatized product with its corresponding mass increase. For protein conjugations, SDS-PAGE can show a mobility shift, but LC-MS provides more definitive evidence.
Key Experimental Protocols
Protocol 1: Activation of 2-Succinamidobenzoic Acid to its NHS Ester
This protocol is a general guideline and should be optimized for your specific scale.
-
Preparation: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Dissolution: In a round-bottom flask, dissolve 1 equivalent of 2-succinamidobenzoic acid and 1.1 equivalents of N-hydroxysuccinimide (NHS) in anhydrous DMF.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Coupling Agent Addition: Add 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the solution. If using Dicyclohexylcarbodiimide (DCC), a urea byproduct will precipitate and can be filtered off at the end of the reaction.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir overnight.
-
Workup & Use: The resulting solution of the activated NHS ester can often be used directly in the subsequent derivatization step by adding it to the buffered solution of the amine-containing target molecule. Alternatively, it can be purified, but this is often unnecessary and can lead to degradation. The active ester is stable enough to be stored at low temperatures in the absence of water.[8]
Protocol 2: General Derivatization of an Amine-Containing Protein
-
Buffer Exchange: Prepare your protein in a suitable amine-free buffer (e.g., PBS, Borate) at a pH between 7.5 and 8.5. A typical protein concentration is 1-5 mg/mL.
-
Reagent Preparation: Just prior to use, dissolve the 2-succinamidobenzoic acid NHS ester in a minimal amount of anhydrous DMSO or DMF.
-
Reaction: While gently stirring the protein solution, add a 10- to 20-fold molar excess of the dissolved NHS ester.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Quenching (Optional): To stop the reaction, add a small amount of an amine-containing buffer like Tris to a final concentration of ~50 mM. This will consume any remaining active ester.
-
Purification: Remove unreacted small molecules and byproducts by dialysis against PBS or by using a desalting column.
-
Analysis: Confirm successful derivatization using appropriate methods (e.g., LC-MS for mass confirmation, SDS-PAGE for mobility shift).
References
- An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds. Benchchem.
- NHS esters in Reactive groups. Lumiprobe.
-
Storing N-hydroxysuccinimide (NHS) esters without losing reactivity? ResearchGate. [Link]
-
Stability of NHS esters of mPEG5k under accelerated conditions. Effects... ResearchGate. [Link]
-
N-Hydroxysuccinimide. Wikipedia. [Link]
-
Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PubMed Central. [Link]
-
Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir. [Link]
-
Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir - ACS Publications. [Link]
-
Thio-NHS esters are non-innocent protein acylating reagents. PMC - NIH. [Link]
-
A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Springer. [Link]
-
Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PMC - NIH. [Link]
- Purification of benzoic acid and its derivatives.
-
Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Thio-NHS esters are non-innocent protein acylating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Hydroxysuccinimide - Wikipedia [en.wikipedia.org]
- 9. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: Addressing Solubility Challenges of N-Succinoylanthranilic Acid in Experimental Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for addressing the poor aqueous solubility of N-succinoylanthranilic acid. Encountering precipitation or incomplete dissolution of this compound is a common challenge that can compromise data integrity. By understanding the physicochemical properties of the molecule and applying systematic solubilization strategies, you can ensure accurate and reproducible results in your assays.
Section 1: Understanding the Molecule: Why is N-Succinoylanthranilic Acid Poorly Soluble?
N-succinoylanthranilic acid, with the chemical formula C₁₁H₁₁NO₅, is an organic compound characterized by the presence of two carboxylic acid functional groups.[1] This di-acidic nature is the primary determinant of its solubility behavior.
At a neutral or acidic pH, the carboxylic acid groups remain largely protonated (-COOH). In this state, the molecule is less polar and can more readily form intermolecular hydrogen bonds with itself than with water, leading to low aqueous solubility and a tendency to precipitate.
However, by increasing the pH of the solution to a level above the acid dissociation constants (pKa) of these groups, they become deprotonated (-COO⁻). This creates a negatively charged carboxylate salt, which is significantly more polar and, therefore, more soluble in aqueous media.[2] This principle of pH-dependent solubility is the most critical tool for addressing issues with this compound.[2]
Caption: pH-dependent equilibrium of N-succinoylanthranilic acid.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common solubility issues in a question-and-answer format.
Q1: My N-succinoylanthranilic acid powder won't dissolve when I try to make my initial stock solution. What should I do?
This is expected, as the compound is poorly soluble in water and many neutral organic solvents. The standard best practice is to start with a high-purity, anhydrous polar aprotic solvent.
Answer: Your primary stock solution should be prepared in 100% Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are highly effective at disrupting the intermolecular forces of the solid compound.
-
Recommended Action: Follow Protocol 1 for preparing a concentrated stock solution.
-
Causality: Many organic compounds are highly soluble in aprotic solvents like DMSO but will precipitate when diluted into a water-based medium where their solubility limit is exceeded.[3] This is a critical first step, but it does not guarantee solubility in the final assay.
Q2: My DMSO stock solution is perfectly clear, but a white precipitate forms as soon as I add it to my aqueous assay buffer. What is happening?
This is the most frequently encountered problem and is a classic case of a compound "crashing out" of solution.
Answer: This phenomenon occurs because the solvent environment changes dramatically from 100% organic (DMSO) to >99% aqueous. The compound's solubility in the final buffer is much lower than in the stock solvent.[3] The key is to ensure the final aqueous environment is suitable for the compound.
Troubleshooting Workflow:
Caption: Systematic workflow for troubleshooting precipitation.
Primary Solution: The most effective solution is to adjust the pH of your final assay buffer. For a di-acidic compound, a buffer pH of 7.4 or higher is strongly recommended to ensure the carboxylic acid groups are deprotonated and thus solubilized.
Q3: What is the optimal pH for my assay buffer, and can I just add NaOH to my current buffer?
Choosing the right buffer and pH is crucial, but simply adding a strong base to an existing buffer is not recommended as it will destroy its buffering capacity.
Answer: The optimal pH should be at least 1-2 units above the compound's highest pKa. While the exact pKa values for N-succinoylanthranilic acid are not readily published, they can be estimated to be in the 3-5 range. Therefore, a buffer at pH 7.4 or above is a safe and effective starting point.
You must select a buffer system that is effective at your desired pH. For example, a phosphate buffer is ideal for pH 7.4, while a Tris buffer would be more appropriate for pH 8.0. See Table 2 for guidance.
Q4: I've adjusted my buffer pH, but I still see slight cloudiness or precipitation over the course of a long experiment. What's next?
This could indicate a stability issue or that you are still operating near the edge of the compound's thermodynamic solubility limit.
Answer: If pH adjustment alone is insufficient, you may need to employ more advanced strategies. The first step should always be to experimentally determine the solubility limit in your final buffer (Protocol 2 ). If your desired concentration is above this limit, you must either lower the concentration or use an advanced solubilization protocol.
-
pH-Modified Stock Preparation: For particularly stubborn solubility issues, preparing the stock solution itself using a pH-modification technique can be highly effective. This involves dissolving the compound in a dilute base before adding it to the final buffer. See Protocol 3 for a detailed methodology.
-
Use of Excipients (with caution): In some non-cell-based assays, the inclusion of solubilizing agents like cyclodextrins or very low concentrations of non-ionic surfactants (e.g., 0.01% Tween-20) can help.[2][4][5] However, these must be rigorously validated to ensure they do not interfere with your assay's biological components or readout.
Section 3: Protocols & Methodologies
These protocols provide step-by-step instructions for the key procedures discussed.
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh 23.72 mg of N-succinoylanthranilic acid (M.W. 237.21 g/mol ).[1]
-
Add Solvent: Add the powder to a sterile microcentrifuge tube or glass vial. Add 1.0 mL of anhydrous, high-purity DMSO.
-
Dissolve: Vortex vigorously for 1-2 minutes. If dissolution is slow, gently warm the solution to 30-37°C for 5-10 minutes. Ensure the final solution is completely clear.
-
Store: Aliquot into smaller volumes to avoid freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Determining Maximum Aqueous Solubility
This protocol helps you find the practical concentration limit in your specific assay buffer.
-
Prepare Buffer: Dispense 1 mL of your final, complete assay buffer (including all salts, proteins, etc.) into several microcentrifuge tubes.
-
Create Serial Additions: Prepare a 100 mM stock solution in DMSO (Protocol 1 ). Add increasing amounts of the stock to the buffer tubes (e.g., 2 µL, 5 µL, 10 µL, 15 µL, 20 µL), resulting in final concentrations of 200 µM, 500 µM, 1 mM, 1.5 mM, and 2 mM. Ensure the final DMSO concentration remains low and consistent.
-
Equilibrate: Incubate the tubes under your standard assay conditions (e.g., 37°C) for 1-2 hours, with occasional gentle mixing.
-
Observe: Visually inspect each tube against a dark background for any signs of precipitation or cloudiness. The highest concentration that remains perfectly clear is your working maximum solubility. For more quantitative results, you can centrifuge the tubes and measure the concentration in the supernatant via HPLC or UV-Vis spectroscopy.
Protocol 3: pH-Modified Solubilization Method
Use this method when standard dilution into a high-pH buffer is insufficient.
-
Weigh Compound: Weigh the desired amount of N-succinoylanthranilic acid.
-
Initial Dissolution: Add a small volume of 10-50 mM NaOH solution. Use just enough to fully dissolve the powder with gentle vortexing. This creates a concentrated sodium salt solution of the compound.
-
Buffering: Transfer this concentrated, basic solution into your final assay buffer, which should have sufficient buffering capacity to bring the final pH to the desired level (e.g., 7.4).
-
Verify pH: After mixing, always verify the final pH of your working solution to ensure it is within the desired range for your assay.
-
Validation: It is critical to run a vehicle control using the same NaOH-then-buffer dilution scheme to ensure that the minor pH adjustment and resulting salt concentration do not affect your assay.
Section 4: Data Summary Tables
| Solvent | Type | Use Case | Notes |
| DMSO | Polar Aprotic | Primary choice for stock solutions. | Excellent solubilizing power. Keep final assay concentration <1%, ideally <0.5%.[3] |
| DMF | Polar Aprotic | Alternative to DMSO for stock solutions. | Similar properties to DMSO. May have different effects on some biological systems. |
| Ethanol | Polar Protic | Secondary choice for stock solutions. | Generally less effective than DMSO for initial dissolution. |
| Aqueous Buffers | Aqueous | Final assay medium. | Solubility is highly pH-dependent. |
| Table 1: Recommended solvents for preparing N-succinoylanthranilic acid solutions. |
| Buffer System | Useful pH Range | Recommended for N-succinoylanthranilic acid? |
| MES | 5.5 - 6.7 | No. pH is too low, will cause precipitation. |
| Phosphate (PBS) | 6.5 - 7.5 | Yes. Ideal for physiological pH of 7.2-7.4. |
| HEPES | 7.0 - 8.0 | Yes. Good choice for pH 7.4 and slightly above. |
| Tris | 7.5 - 9.0 | Yes. Use when a pH of 8.0 or higher is required and compatible with the assay. |
| Table 2: Common biological buffers and their suitability for maintaining solubility. |
References
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
- Rajabi, S., et al. (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects. PMC.
- ResearchGate. (n.d.). Formulation strategies to improve the bioavailability of poorly absorbed drugs. Request PDF.
- ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
- PubChem. (n.d.). N-succinoylanthranilic acid. National Institutes of Health.
- Benchchem. (2025). How to prevent "Antibacterial agent 102" precipitation in assays.
Sources
- 1. N-succinoylanthranilic acid | C11H11NO5 | CID 287263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Troubleshooting Inconsistent Results with 2-Succinamidobenzoic Acid
Welcome to the technical support center for 2-succinamidobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during the synthesis, purification, and analysis of this compound. As a key intermediate in various synthetic pathways, ensuring the purity and consistent quality of 2-succinamidobenzoic acid is paramount for reproducible downstream applications.
This guide provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions (FAQs) to help you navigate potential pitfalls and achieve reliable results.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in the synthesis of 2-succinamidobenzoic acid?
A1: Low yields are frequently attributed to incomplete reactions, side reactions, or loss of product during workup and purification.[1][2] The primary synthesis route involves the acylation of anthranilic acid with succinic anhydride. Incomplete reaction can occur due to impure starting materials, inadequate temperature control, or incorrect stoichiometry. A common side reaction is the formation of N,N'-ditosyldianthranilides if analogous reagents are used, suggesting that di-acylation or other side reactions with succinic anhydride are possible.[3] Additionally, the product's solubility characteristics can lead to losses during extraction and recrystallization steps if the solvent system is not optimized.[4]
Q2: My 2-succinamidobenzoic acid sample shows a broad melting point range. What does this indicate?
A2: A broad melting point range is a strong indicator of impurities.[5] Pure crystalline compounds typically have a sharp melting point. The presence of unreacted starting materials (anthranilic acid, succinic anhydride), byproducts, or residual solvents will depress and broaden the melting range.[5] It is crucial to employ purification techniques like recrystallization to improve purity.
Q3: What are the optimal storage conditions for 2-succinamidobenzoic acid?
A3: While specific stability data for 2-succinamidobenzoic acid is not extensively published, based on its structure containing an amide and a carboxylic acid, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent hydrolysis from atmospheric moisture. Amide bonds can be susceptible to hydrolysis under acidic or basic conditions.[6]
Q4: Can I use any base for the acylation of anthranilic acid with succinic anhydride?
A4: The choice of base is critical. A non-nucleophilic base like triethylamine or pyridine is often preferred to scavenge the carboxylic acid proton of anthranilic acid, facilitating the nucleophilic attack of the amino group on succinic anhydride. Using a strong nucleophilic base could lead to unwanted side reactions with the anhydride. In some protocols for similar reactions, basic conditions with sodium bicarbonate in water have been used.[2] The selection should be based on the specific reaction solvent and conditions.
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments with 2-succinamidobenzoic acid.
Guide 1: Low or Inconsistent Yields in Synthesis
Problem: You are experiencing significantly lower than expected or highly variable yields in the synthesis of 2-succinamidobenzoic acid from anthranilic acid and succinic anhydride.
Causality: The acylation of anthranilic acid is a nucleophilic acyl substitution reaction. The success of this reaction hinges on the nucleophilicity of the amine, the reactivity of the anhydride, and the absence of competing side reactions.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low synthesis yields.
Step-by-Step Protocol for Diagnosis and Resolution:
-
Assess Starting Material Purity:
-
Rationale: Impurities in anthranilic acid (e.g., other isomers) or succinic anhydride (e.g., succinic acid from hydrolysis) can lead to side reactions or inhibit the desired reaction.[7]
-
Action:
-
Analyze the purity of your starting materials using techniques like NMR or melting point determination.
-
If purity is questionable, purify anthranilic acid by recrystallization and use fresh, dry succinic anhydride.
-
-
-
Optimize Reaction Conditions:
-
Rationale: The reaction rate and selectivity are highly dependent on the solvent, temperature, and reaction time.
-
Action:
-
Solvent: Aprotic solvents like THF, DMF, or acetonitrile are generally suitable. Ensure the solvent is dry.
-
Temperature: The reaction may require gentle heating to proceed at a reasonable rate. However, excessive heat can promote side reactions or degradation. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Stoichiometry: Ensure a 1:1 molar ratio of reactants. A slight excess of the less expensive reagent can sometimes drive the reaction to completion.
-
-
-
Refine Workup and Purification:
-
Rationale: 2-Succinamidobenzoic acid has both acidic (carboxylic acid) and amide functionalities, influencing its solubility. Significant product loss can occur during aqueous workup and recrystallization.[2][4]
-
Action:
-
Extraction: During aqueous workup, adjust the pH carefully. The product will be soluble in aqueous base and will precipitate upon acidification. Be mindful not to use excessively strong acid or base, which could promote hydrolysis of the amide bond.[6]
-
Recrystallization: Select an appropriate solvent system for recrystallization. A mixed solvent system, such as ethanol/water, is often effective for purifying aromatic carboxylic acids.[4]
-
-
| Parameter | Recommendation | Rationale |
| Solvent for Recrystallization | Ethanol/Water, Acetone/Hexane | To ensure good solubility at high temperatures and poor solubility at low temperatures for efficient crystallization. |
| Cooling Rate | Slow cooling to room temperature, then ice bath | Promotes the formation of larger, purer crystals.[4] |
| Washing Crystals | Minimal amount of cold recrystallization solvent | To remove surface impurities without significant dissolution of the product.[4] |
Guide 2: Inconsistent Purity and Presence of Impurities
Problem: Your purified 2-succinamidobenzoic acid shows inconsistent purity batch-to-batch, with unidentified peaks in HPLC or extra signals in NMR.
Causality: Impurities can arise from starting materials, side reactions during synthesis, or degradation during workup and storage. Identifying these impurities is key to mitigating their formation.
Troubleshooting Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. commons.und.edu [commons.und.edu]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-[(3-Carboxypropanoyl)amino]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 2-[(3-Carboxypropanoyl)amino]benzoic Acid
This compound, a molecule incorporating structural motifs of both anthranilic acid and succinic acid, presents a unique analytical challenge. Its dicarboxylic nature and aromatic amine functionality necessitate robust analytical methods to ensure accurate quantification and to detect potential impurities arising from synthesis or degradation. The validation of these analytical methods is not merely a regulatory formality but a scientific necessity to guarantee data integrity, product quality, and, ultimately, patient safety in pharmaceutical development.
This guide will compare three common analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). The validation of each method will be discussed in the context of the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for demonstrating that an analytical procedure is fit for its intended purpose.[1][2][3]
The Foundation of Trust: Understanding Analytical Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. It is a critical component of quality assurance in the pharmaceutical industry.[3] The core parameters for validation, as outlined by the ICH, include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[1][2]
Caption: Workflow for Analytical Method Validation.
I. High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Assay
Reverse-phase HPLC (RP-HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of active pharmaceutical ingredients (APIs) and their related substances.[4] For this compound, an RP-HPLC method provides the necessary specificity to separate the main component from potential starting materials, intermediates, and degradation products.
A. Experimental Protocol: RP-HPLC Method
Objective: To develop and validate a stability-indicating RP-HPLC method for the assay and impurity determination of this compound.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 90 10 15 40 60 20 40 60 22 90 10 | 25 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Diluent: Mobile Phase A: Acetonitrile (80:20 v/v)
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (100 µg/mL): Accurately weigh an amount of the sample equivalent to 100 mg of this compound into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent. Further dilute 10 mL of this solution to 100 mL with diluent.
B. Validation Data Summary: RP-HPLC Method
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the analyte. | The method is specific. Forced degradation studies showed no interference from degradation products. |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 50-150% of the working concentration | 50-150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | - | 0.1 µg/mL |
| LOQ | - | 0.3 µg/mL |
| Robustness | % RSD ≤ 2.0% for changes in flow rate, column temperature, and mobile phase composition. | The method is robust. |
C. Causality in Experimental Choices for HPLC
The choice of a C18 column is based on the non-polar nature of the aromatic ring in the analyte, allowing for good retention and separation via hydrophobic interactions. The acidic mobile phase (0.1% phosphoric acid) is crucial for suppressing the ionization of the carboxylic acid groups, leading to sharper peaks and more reproducible retention times. A gradient elution is employed to ensure the timely elution of the relatively polar main analyte while also allowing for the separation of potentially more non-polar impurities. The detection wavelength of 254 nm is selected based on the strong UV absorbance of the benzoic acid chromophore.
II. UV-Visible Spectrophotometry: A Rapid and Cost-Effective Assay
UV-Vis spectrophotometry is a simple and rapid technique for the quantitative analysis of compounds containing chromophores.[5] Due to the presence of the benzoic acid moiety, this compound exhibits significant UV absorbance, making this technique suitable for a straightforward assay, particularly in a pure substance or a simple formulation.
A. Experimental Protocol: UV-Vis Spectrophotometric Method
Objective: To develop and validate a UV-Vis spectrophotometric method for the assay of this compound.
Instrumental Parameters:
-
Spectrophotometer: Double beam UV-Vis spectrophotometer
-
Wavelength of Maximum Absorbance (λmax): 254 nm
-
Solvent: 0.1 M Hydrochloric Acid
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with 0.1 M HCl.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 15, 20, 25 µg/mL) by appropriate dilution of the standard stock solution with 0.1 M HCl.
-
Sample Solution (15 µg/mL): Prepare a stock solution of the sample equivalent to 100 µg/mL of this compound in 0.1 M HCl. Dilute an appropriate volume to obtain a final concentration of 15 µg/mL.
B. Validation Data Summary: UV-Vis Spectrophotometric Method
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | The spectrum of the analyte should be distinct from that of potential interferences. | The method is specific for the analyte in the absence of UV-absorbing impurities. |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | - | 5-25 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.9% - 101.8% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 1.1% |
| - Intermediate Precision | ≤ 2.0% | 1.5% |
| LOD | - | 0.5 µg/mL |
| LOQ | - | 1.5 µg/mL |
| Robustness | % RSD ≤ 2.0% for minor changes in solvent pH. | The method is robust within a pH range of 1-2. |
C. Rationale for UV-Vis Method Parameters
The use of 0.1 M HCl as a solvent ensures that the carboxylic acid groups are fully protonated, leading to a consistent and reproducible UV spectrum. The λmax at 254 nm corresponds to the electronic transitions within the aromatic ring and is chosen for maximum sensitivity. While this method is rapid and cost-effective, its primary limitation is the lack of specificity in the presence of other UV-absorbing compounds, which is a significant consideration for impurity analysis.
III. Liquid Chromatography-Mass Spectrometry (LC-MS): Unparalleled Specificity and Sensitivity for Impurity Profiling
LC-MS combines the separation power of HPLC with the highly specific and sensitive detection capabilities of mass spectrometry.[6][7] This makes it an invaluable tool for impurity profiling, allowing for the detection, identification, and quantification of trace-level impurities and degradation products that may not be detectable by UV.
A. Experimental Protocol: LC-MS Method
Objective: To develop and validate an LC-MS method for the identification and quantification of potential impurities in this compound.
LC-MS Conditions:
-
LC System: UPLC/HPLC system
-
Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program: Similar to HPLC method, but optimized for faster separation.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Scan Mode: Full Scan (for identification) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) (for quantification)
Standard and Sample Preparation:
Similar to the HPLC method, with concentrations adjusted for the higher sensitivity of the MS detector.
B. Validation Data Summary: LC-MS Method
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | The method can unequivocally assess the analyte in the presence of components that may be expected to be present. | Highly specific due to mass detection. Can distinguish between isomers with different fragmentation patterns. |
| Linearity (r²) | ≥ 0.995 | > 0.998 for target impurities |
| Range | Dependent on the impurity specification level | Typically from LOQ to 120% of the specification limit |
| Accuracy (% Recovery) | 80.0% - 120.0% for impurities | 92.5% - 108.3% |
| Precision (% RSD) | ≤ 15.0% for impurities at the specification limit | < 10% |
| LOD | - | < 0.01 µg/mL for key impurities |
| LOQ | - | < 0.03 µg/mL for key impurities |
| Robustness | Consistent performance with minor variations in mobile phase composition and flow rate. | The method is robust. |
C. The Power of Mass Detection
The choice of negative ion mode ESI is based on the acidic nature of the two carboxyl groups, which readily deprotonate to form [M-H]⁻ ions. Formic acid in the mobile phase aids in ionization. A high-resolution mass spectrometer like a Q-TOF allows for accurate mass measurements, enabling the determination of elemental compositions for unknown impurities. For quantitative purposes, a triple quadrupole instrument operating in MRM mode provides exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.
Caption: Comparison of Analytical Techniques.
Conclusion and Recommendations
The choice of an analytical method for this compound is dictated by the intended purpose of the analysis.
-
For routine quality control and assay , a validated RP-HPLC method offers the best balance of specificity, sensitivity, and cost-effectiveness. It is capable of providing accurate quantification of the API and separating it from known impurities.
-
For a rapid, preliminary quantification of the pure substance, UV-Vis spectrophotometry is a viable option, provided that the sample matrix is simple and free of interfering substances.
-
For in-depth impurity profiling, characterization of degradation products, and analysis of trace-level contaminants , LC-MS is the method of choice due to its unparalleled specificity and sensitivity.
A comprehensive analytical control strategy for this compound would ideally involve the use of a validated HPLC method for routine release testing and stability studies, complemented by an LC-MS method for the initial identification and characterization of impurities and for investigating any out-of-specification results. This multi-faceted approach ensures a thorough understanding of the analyte and its impurity profile, ultimately contributing to the development of a safe and effective pharmaceutical product.
References
-
ICH. (2022). Q2(R2) Validation of Analytical Procedures. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
AAPS. (2022). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
Patel, A. B. (2017). Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
PubMed. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. [Link]
-
ResearchGate. (2004). Mass spectrometry in impurity profiling. [Link]
-
ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminobenzoic acid. [Link]
-
MicroSolv. (n.d.). Succinic Acid Analyzed with LCMS - AppNote. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. [Link]
-
PubMed. (1979). Ultraviolet spectrophotometric determination of benzoic acid in soy sauce. [Link]
-
MedCrave online. (2016). Forced Degradation Studies. [Link]
-
Institutional Repository. (n.d.). Determination of Benzoic Acid in Packed Fruit Juice and Soft Drink Samples by UV-Vis Spectrophotometry and Titration Methods. [Link]
-
PMC. (2017). Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices. [Link]
-
Chemistry LibreTexts. (2022). UV-Visible Spectroscopy. [Link]
Sources
A Comparative Guide to N-Succinoylanthranilic Acid and Its Analogs for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative analysis of N-succinoylanthranilic acid and its key analogs. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, chemical properties, and biological activities of this class of compounds, with a particular focus on their potential as therapeutic agents. By presenting experimental data and detailed protocols, this guide aims to facilitate further research and development in this promising area of medicinal chemistry.
Introduction: The Anthranilic Acid Scaffold
Anthranilic acid, or 2-aminobenzoic acid, serves as a versatile scaffold in medicinal chemistry. Its derivatives have given rise to a wide array of therapeutic agents with diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The substitution on the amino group of the anthranilic acid core significantly influences the biological activity of the resulting molecule. This guide focuses on N-succinoylanthranilic acid, a derivative of particular interest due to its structural features, and provides a comparative overview of its better-studied analogs.
N-Succinoylanthranilic acid, with its dicarboxylic acid moiety, presents unique opportunities for molecular interactions and further chemical modifications. While specific biological data for N-succinoylanthranilic acid is not extensively available in current literature, an examination of its structural analogs provides valuable insights into the potential therapeutic applications of this compound class.
Chemical Properties and Synthesis
N-Succinoylanthranilic Acid
N-Succinoylanthranilic acid (2-[(3-carboxy-1-oxopropyl)amino]benzoic acid) is a derivative of anthranilic acid where the amino group is acylated with succinic anhydride.[1]
Chemical Structure:
Caption: Chemical structure of N-succinoylanthranilic acid.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C11H11NO5 |
| Molecular Weight | 237.21 g/mol |
| XLogP3 | 1.3 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 4 |
Data sourced from PubChem CID: 287263[1]
Synthesis of N-Succinoylanthranilic Acid:
A general method for the synthesis of N-acylanthranilic acids involves the acylation of anthranilic acid with an appropriate acylating agent. For N-succinoylanthranilic acid, this is typically achieved by reacting anthranilic acid with succinic anhydride.
Experimental Protocol: Synthesis of N-Succinoylanthranilic Acid
Materials:
-
Anthranilic acid
-
Succinic anhydride
-
Anhydrous tetrahydrofuran (THF)
-
Triethylamine
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve anthranilic acid (1 equivalent) in anhydrous THF.
-
Add triethylamine (1.1 equivalents) to the solution and stir at room temperature.
-
Slowly add a solution of succinic anhydride (1.1 equivalents) in anhydrous THF to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
To the residue, add 1 M HCl and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-succinoylanthranilic acid.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Analogs of N-Succinoylanthranilic Acid
A wide range of N-substituted anthranilic acid analogs have been synthesized and evaluated for their biological activities. These can be broadly categorized into N-arylanthranilic acids and other N-acylanthranilic acid derivatives.
Synthesis of N-Arylanthranilic Acid Analogs (e.g., Mefenamic Acid):
The Ullmann condensation is a common method for the synthesis of N-arylanthranilic acids. This reaction involves the coupling of an o-halobenzoic acid with an aniline derivative in the presence of a copper catalyst.
Caption: General scheme for the Ullmann condensation to synthesize N-arylanthranilic acids.
Comparative Biological Activities
While specific biological data for N-succinoylanthranilic acid is limited, its analogs have been extensively studied, primarily for their anti-inflammatory properties. Many N-substituted anthranilic acid derivatives are non-steroidal anti-inflammatory drugs (NSAIDs) that exert their effects through the inhibition of cyclooxygenase (COX) enzymes.
Anti-inflammatory Activity
The anti-inflammatory activity of several N-arylanthranilic acid derivatives has been evaluated. The table below summarizes the in vitro COX-1 and COX-2 inhibitory activities of some well-known analogs.
Table 1: Comparative in vitro COX Inhibitory Activity of N-Arylanthranilic Acid Analogs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) | Reference |
| Mefenamic Acid | 21.2 | 7.3 | 2.9 | [2] |
| Flufenamic Acid | - | - | - | - |
| Meclofenamic Acid | - | - | - | - |
| Tolfenamic Acid | - | - | - | - |
| Diclofenac | - | - | - | - |
| JS-3 | 45 | 8.1 | 5.56 | [2] |
| JS-4 | 59 | 4.3 | 13.7 | [2] |
Note: A higher COX-2 selectivity index indicates a greater preference for inhibiting COX-2 over COX-1, which is generally associated with a reduced risk of gastrointestinal side effects.
The data indicates that modifications to the N-aryl ring can significantly impact both the potency and selectivity of COX inhibition. For example, compound JS-4 demonstrates a considerably higher selectivity for COX-2 compared to mefenamic acid.[2]
Other Biological Activities
Beyond their anti-inflammatory effects, anthranilic acid derivatives have been investigated for a range of other biological activities:
-
Anticancer Activity: Some N-substituted anthranilic acid analogs have shown antiproliferative effects against various cancer cell lines.
-
Antimicrobial Activity: Certain derivatives have demonstrated activity against bacterial and fungal strains.
-
Analgesic and Antipyretic Activity: Consistent with their NSAID properties, many analogs exhibit pain-relieving and fever-reducing effects.
Structure-Activity Relationships (SAR)
The biological activity of N-substituted anthranilic acid derivatives is highly dependent on the nature of the substituent on the nitrogen atom.
Caption: Structure-activity relationship of N-substituted anthranilic acids.
Key SAR observations for anti-inflammatory activity include:
-
N-Aryl Substitution: The nature and position of substituents on the N-phenyl ring are critical. Electron-withdrawing groups at the 2' and 6' positions of the N-phenyl ring can enhance anti-inflammatory activity.
-
Acyl Chain Length and Functionality: In N-acyl derivatives, the length and chemical nature of the acyl chain can modulate activity. The presence of additional functional groups, such as carboxylic acids in N-succinoylanthranilic acid, can influence solubility, binding to biological targets, and pharmacokinetic properties.
Future Directions and Conclusion
N-Succinoylanthranilic acid represents an intriguing, yet underexplored, derivative within the broader class of biologically active anthranilic acids. While a direct comparative study is hampered by the lack of biological data for N-succinoylanthranilic acid itself, the extensive research on its analogs provides a strong rationale for its further investigation.
Key takeaways:
-
The anthranilic acid scaffold is a proven platform for the development of potent therapeutic agents.
-
N-substituted anthranilic acid analogs, particularly N-arylanthranilic acids, are effective anti-inflammatory agents, with their activity being highly dependent on the nature of the N-substituent.
-
There is a clear opportunity for further research to elucidate the biological activity profile of N-succinoylanthranilic acid and to explore its potential as a therapeutic agent.
Future research should focus on the synthesis and comprehensive biological evaluation of N-succinoylanthranilic acid and its novel derivatives. Screening for anti-inflammatory, anticancer, and antimicrobial activities would be a valuable starting point. The insights gained from such studies will undoubtedly contribute to the development of new and improved therapeutic agents based on the versatile anthranilic acid scaffold.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 287263, N-succinoylanthranilic acid. Retrieved from [Link].
-
Morsy, M. A., et al. (2022). Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents. Indian Journal of Pharmaceutical Education and Research, 56(3s), S549-S557. Available at: [Link].
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Cross-Validation of 2-Succinamidobenzoic Acid: A Comparative Guide to its Predicted Anticancer Activity
For researchers, scientists, and drug development professionals, the identification of novel small molecules with therapeutic potential is a cornerstone of innovation. This guide provides an in-depth technical comparison of the predicted biological activity of 2-succinamidobenzoic acid, a compound of interest due to its hybrid structure, against established anticancer agents. While direct experimental data for 2-succinamidobenzoic acid is not extensively available in public literature, by examining its structural components—succinimide and 2-aminobenzoic acid (anthranilic acid)—we can construct a scientifically-grounded hypothesis of its mechanism of action and propose a rigorous cross-validation strategy across different cell lines.
The Rationale: Predicting the Bioactivity of 2-Succinamidobenzoic Acid
2-Succinamidobenzoic acid is a synthetic molecule that combines two pharmacologically relevant scaffolds: a succinimide ring and an anthranilic acid moiety. This unique combination suggests a potential for multifaceted biological effects.
-
The Succinimide Moiety: Succinimide derivatives are known to possess a broad spectrum of bioactivities, including anticonvulsant, anti-inflammatory, and notably, antitumor properties.[1][2][3] Several studies have highlighted the potent cytotoxic and pro-apoptotic activity of novel succinimide derivatives in various cancer cell lines, including leukemia and cervical cancer.[1][4]
-
The Anthranilic Acid Moiety: Anthranilic acid derivatives are also recognized for their diverse pharmacological profiles, which include anti-inflammatory, antioxidant, and anticancer activities.[5][6] Significantly, certain (aryloxyacetylamino)benzoic acid analogues have been identified as inhibitors of Hypoxia-Inducible Factor-1 (HIF-1).[7] HIF-1 is a critical transcription factor that enables tumor cells to adapt and survive in the hypoxic microenvironment characteristic of solid tumors, making it a prime target for cancer therapy.[8][9][10]
Given these precedents, it is hypothesized that 2-succinamidobenzoic acid may act as a novel anticancer agent, potentially through the inhibition of the HIF-1 signaling pathway.
Hypothesized Mechanism of Action: Inhibition of HIF-1α
Under hypoxic conditions, the alpha subunit of HIF-1 (HIF-1α) is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and initiates the transcription of genes involved in angiogenesis, cell proliferation, and metastasis.[9] We postulate that 2-succinamidobenzoic acid may interfere with this process, possibly by inhibiting the accumulation of HIF-1α protein. This hypothesis is supported by the known activity of related benzoic acid derivatives.[7]
To visually represent this proposed mechanism, the following signaling pathway diagram is provided:
A Framework for Cross-Validation: Experimental Design
To rigorously evaluate the anticancer activity of 2-succinamidobenzoic acid and validate its predicted mechanism, a multi-faceted approach across different cell lines is essential. This cross-validation will help to establish the robustness and potential specificity of the compound's effects.
Selection of Cell Lines and Comparators
A panel of human cancer cell lines with varying characteristics should be selected. For instance:
-
MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line known to exhibit a strong hypoxic response.
-
Hep3B (Hepatocellular Carcinoma): A cell line frequently used in studies of HIF-1 inhibitors.[7]
-
A549 (Lung Carcinoma): To assess activity in a different cancer type.
-
HUVEC (Human Umbilical Vein Endothelial Cells): A non-cancerous primary cell line to assess potential cytotoxicity to normal cells.
As comparators, at least two well-established HIF-1 inhibitors should be included:
-
PX-478: A small molecule inhibitor that has been evaluated in clinical trials.
-
Chetomin: A fungal metabolite known to disrupt the interaction of HIF-1α with transcriptional coactivators.
Experimental Workflow
The following diagram outlines a comprehensive workflow for the cross-validation of 2-succinamidobenzoic acid's activity.
Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, detailed protocols for the key assays are provided below.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 2-succinamidobenzoic acid, PX-478, and Chetomin for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Western Blot Analysis for HIF-1α Protein Levels
This technique is used to detect and quantify the levels of specific proteins in cell lysates.
Protocol:
-
Cell Treatment under Hypoxia: Plate cells in 6-well plates. Once confluent, treat with the compounds at their respective IC50 concentrations and place in a hypoxic chamber (1% O2) for 6-8 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α (and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Data Presentation and Comparative Analysis
The results from these experiments should be summarized in clear, comparative tables to facilitate objective analysis.
Comparative Cytotoxicity (IC50 Values)
| Compound | MCF-7 (µM) | Hep3B (µM) | A549 (µM) | HUVEC (µM) |
| 2-Succinamidobenzoic Acid | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| PX-478 (Comparator 1) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Chetomin (Comparator 2) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
Table 1: A template for summarizing the 48-hour IC50 values of the test and comparator compounds across the selected cell lines. A higher IC50 value in HUVEC cells compared to the cancer cell lines would indicate selective cytotoxicity.
Comparative Effect on HIF-1α Protein Expression
| Compound (at IC50) | HIF-1α Expression (% of Hypoxic Control) in MCF-7 | HIF-1α Expression (% of Hypoxic Control) in Hep3B |
| 2-Succinamidobenzoic Acid | Experimental Value | Experimental Value |
| PX-478 (Comparator 1) | Experimental Value | Experimental Value |
| Chetomin (Comparator 2) | Experimental Value | Experimental Value |
Table 2: A template for presenting the relative HIF-1α protein levels after compound treatment under hypoxic conditions, as determined by densitometry analysis of Western blots.
Conclusion and Future Directions
This guide provides a comprehensive framework for the cross-validation of 2-succinamidobenzoic acid's predicted anticancer activity. Based on the chemical precedent of its constituent moieties, there is a strong rationale to investigate this compound as a potential HIF-1 inhibitor. The proposed experimental workflow, utilizing a panel of diverse cell lines and established comparators, will allow for a robust evaluation of its efficacy, selectivity, and mechanism of action.
Positive results from these studies would warrant further investigation, including the analysis of downstream HIF-1 target genes (e.g., VEGF, GLUT1), and ultimately, in vivo studies in relevant animal models of cancer. The systematic approach outlined here is crucial for transitioning a promising chemical scaffold from a hypothetical agent to a validated lead compound in the drug discovery pipeline.
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"structure-activity relationship (SAR) studies of N-succinoylanthranilic acid derivatives"
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of N-Succinoylanthranilic Acid Derivatives
As a class of compounds, derivatives of anthranilic acid have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This guide focuses specifically on the N-succinoylanthranilic acid scaffold, a versatile backbone that has been particularly fruitful in the development of enzyme inhibitors. By methodically altering the chemical structure of this parent molecule, researchers can fine-tune its interaction with biological targets, leading to more potent and selective therapeutic agents.
This comparison guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-succinoylanthranilic acid derivatives, with a primary focus on their role as inhibitors of Matrix Metalloproteinases (MMPs). We will explore how specific structural modifications influence inhibitory activity, present comparative experimental data, and provide detailed protocols for both synthesis and biological evaluation, offering a comprehensive resource for researchers in drug discovery and development.
The N-Succinoylanthranilic Acid Scaffold: A Platform for Inhibition
The core structure consists of an anthranilic acid moiety linked to a succinyl group via an amide bond. This arrangement provides several key features for molecular interaction and points for chemical modification. The terminal carboxylic acid of the succinyl group is particularly important, as it can be converted into other functional groups, most notably a hydroxamic acid, which is a powerful zinc-binding group crucial for inhibiting metalloenzymes like MMPs.[4][5]
The primary points for chemical modification to explore SAR are:
-
R1 (Anthranilic Ring): Substituents on the aromatic ring can influence steric interactions, electronic properties, and hydrophobic binding within the enzyme's active site.
-
R2 (Succinoyl Linker): Modifications to the four-carbon chain can alter the molecule's conformation and the distance between the aromatic ring and the zinc-binding group.
-
R3 (Terminal Group): Conversion of the carboxylic acid to a hydroxamic acid is a common and critical modification for achieving potent inhibition of metalloproteinases.
Synthesis of N-Succinoylanthranilic Acid Derivatives
The synthesis of these derivatives is typically a straightforward, two-step process. The first step involves the acylation of an anthranilic acid derivative with succinic anhydride to form the N-succinoylanthranilic acid. The second, and often crucial, step for creating potent MMP inhibitors is the conversion of the terminal carboxylic acid to a hydroxamic acid.
Experimental Protocol: Synthesis of N1-Hydroxy-N4-(4-iodophenyl)butanediamide
This protocol describes the synthesis of a potent MMP inhibitor, adapted from methodologies for creating N-hydroxybutanamide derivatives.[6] It involves the initial formation of an N-substituted succinimide followed by ring-opening with hydroxylamine.
Step 1: Synthesis of N-(4-iodophenyl)succinimide
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of 4-iodoaniline and 10 mmol of succinic anhydride in 50 mL of toluene.
-
Reaction: Reflux the mixture for 6 hours using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Rationale: Toluene is used as the solvent to facilitate the azeotropic removal of water, which drives the reaction towards the formation of the imide. Refluxing provides the necessary thermal energy for the cyclodehydration to occur.
-
-
Cyclodehydration: After the initial reflux, add polyphosphate ester (PPE, 3g) to the mixture and continue refluxing for another 6 hours.
-
Rationale: Polyphosphate ester is an effective dehydrating agent that promotes the cyclization of the intermediate amido acid to the final succinimide product with high yield.[4]
-
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of cold water and stir vigorously. Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield N-(4-iodophenyl)succinimide.
Step 2: Synthesis of N1-Hydroxy-N4-(4-iodophenyl)butanediamide (Hydroxamic Acid Formation)
-
Reactant Preparation: Prepare a solution of hydroxylamine by mixing 30 mmol of hydroxylamine hydrochloride and 30 mmol of potassium hydroxide in 30 mL of methanol. Stir for 30 minutes at room temperature, then filter off the precipitated potassium chloride.
-
Ring Opening: Add the methanolic hydroxylamine solution to 10 mmol of the N-(4-iodophenyl)succinimide synthesized in Step 1.
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Isolation: Evaporate the solvent under reduced pressure. Recrystallize the solid residue from an appropriate solvent system (e.g., ethanol/water) to obtain the pure hydroxamic acid product.
Comparative Analysis: SAR of Derivatives as MMP Inhibitors
The primary mechanism by which N-succinoylanthranilic hydroxamates inhibit MMPs involves the hydroxamic acid moiety chelating the catalytic Zn²⁺ ion in the enzyme's active site.[7] The rest of the molecule, known as the "scaffold," interacts with the various specificity pockets (S-pockets) of the enzyme, determining the inhibitor's potency and selectivity.
A study on N-hydroxybutanamide derivatives, which share the core succinyl hydroxamate structure, provides valuable SAR insights.[6] The inhibitory activities of several derivatives were tested against MMP-2, MMP-3, MMP-9, and MMP-14.
| Compound ID | R1 Substitution (on Phenyl Ring) | MMP-2 IC₅₀ (µM) | MMP-3 IC₅₀ (µM) | MMP-9 IC₅₀ (µM) | MMP-14 IC₅₀ (µM) |
| 1 | 4-Nitro (NO₂) | > 10 | > 10 | > 10 | > 10 |
| 2 | 2-Nitro (NO₂) | > 10 | > 10 | > 10 | > 10 |
| 3 | 4-Methoxy (OCH₃) | > 10 | > 10 | > 10 | > 10 |
| 4 | 4-Iodo (I) | 1.5 | ~10 | 1.0 | 1.5 |
| 5 | 3-Nitro (NO₂) | > 10 | > 10 | > 10 | > 10 |
| Data synthesized from Reference[6]. |
Key SAR Insights:
-
The Criticality of the Aromatic Substituent (R1): The data clearly demonstrates that the nature and position of the substituent on the phenyl ring are paramount for activity.
-
Inactive Groups: Derivatives with nitro (NO₂) or methoxy (OCH₃) groups showed no significant inhibition at concentrations up to 10 µM.[6] This suggests these groups may create unfavorable steric or electronic interactions within the enzyme's binding pockets.
-
Active Group: The derivative with a 4-iodo substituent (Compound 4 ) was the only one to show potent, low-micromolar inhibition against MMP-2, MMP-9, and MMP-14.[6] The large, hydrophobic iodine atom likely engages in favorable interactions within a specific sub-pocket of these MMPs, significantly enhancing binding affinity.
-
-
Selectivity Profile: Compound 4 displayed selectivity, showing potent inhibition of the gelatinases (MMP-2, MMP-9) and a membrane-type MMP (MMP-14), but was significantly weaker against the stromelysin (MMP-3).[6] This selectivity is crucial for developing targeted therapies and avoiding off-target effects. The structural differences in the S1' pocket between these MMPs likely account for this profile.
-
The Indispensable Hydroxamic Acid (R3): While not shown in the table, the parent carboxylic acids (before conversion to hydroxamic acids) are generally poor inhibitors of MMPs. The hydroxamic acid's ability to form a bidentate complex with the active site zinc ion is the cornerstone of this class of inhibitors' potency.[5]
Experimental Protocol: In Vitro MMP Inhibition Assay
To quantify the inhibitory potency (IC₅₀) of newly synthesized compounds, a fluorogenic substrate assay is commonly employed. This protocol is a self-validating system where the reduction in fluorescent signal is directly proportional to the enzyme inhibition.
Principle: The assay uses a quenched fluorescent peptide substrate that is specific for a particular MMP. When the MMP cleaves the peptide, the fluorophore is released from the quencher, resulting in an increase in fluorescence. An inhibitor will prevent this cleavage, leading to a lower fluorescent signal.
Step-by-Step Protocol (for MMP-9):
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35, pH 7.5.
-
Rationale: Tris buffers the system at a physiological pH. Calcium ions are essential for the structural integrity and activity of MMPs. Brij-35 is a non-ionic surfactant used to prevent non-specific binding of reagents.
-
-
Enzyme Solution: Prepare a working solution of recombinant human MMP-9 in assay buffer. The final concentration should be determined empirically to give a linear reaction rate.
-
Inhibitor Solutions: Prepare a serial dilution of the test compound (e.g., Compound 4 ) in DMSO, then dilute further in assay buffer. Ensure the final DMSO concentration in the assay is <1%.
-
Substrate Solution: Prepare a solution of the fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of the diluted inhibitor solutions (or vehicle control).
-
Add 25 µL of the MMP-9 enzyme solution to each well and incubate for 30 minutes at 37°C.
-
Rationale: This pre-incubation period allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Initiate the reaction by adding 25 µL of the substrate solution to each well.
-
Immediately begin monitoring the fluorescence intensity (e.g., Excitation = 325 nm, Emission = 395 nm) every minute for 30-60 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of fluorescence vs. time) for each well.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
The structure-activity relationship of N-succinoylanthranilic acid derivatives is a compelling example of rational drug design. The evidence strongly indicates that while the succinyl hydroxamate moiety provides the essential zinc-binding function for MMP inhibition, the substituents on the anthranilic acid ring are the primary drivers of potency and selectivity.
The discovery that a 4-iodo substituent confers potent and selective inhibition of MMP-2, -9, and -14 opens promising avenues for the development of targeted anticancer and anti-inflammatory agents.[6] Future work should focus on exploring a wider range of large, hydrophobic substituents at the 4-position of the anthranilic ring to further optimize binding affinity and refine the selectivity profile against other MMP family members. Combining these empirical findings with computational modeling could accelerate the discovery of next-generation inhibitors based on this versatile and effective scaffold.
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In Vivo Validation of 2-Succinamidobenzoic Acid: A Comparative Guide for a Novel PARP Inhibitor Candidate
This guide provides a comprehensive framework for the in vivo validation of 2-succinamidobenzoic acid, a novel investigational compound hypothesized to function as a Poly(ADP-ribose) polymerase (PARP) inhibitor. We will delve into the mechanistic rationale for PARP inhibition, compare the hypothetical therapeutic performance of 2-succinamidobenzoic acid with established PARP inhibitors, and provide detailed experimental protocols for robust in vivo evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research.
The Therapeutic Rationale of PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical components of the DNA damage response (DDR) pathway. They are essential for the repair of single-strand breaks (SSBs) in DNA through the base excision repair (BER) pathway[1][2]. The therapeutic strategy of PARP inhibition is elegantly rooted in the concept of "synthetic lethality." In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP-mediated SSB repair leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). In HR-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death[1][3].
This targeted approach has led to the successful development and approval of several PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib, for the treatment of cancers with BRCA mutations and other HR deficiencies, such as ovarian, breast, prostate, and pancreatic cancers[4][5].
The proposed mechanism of action for PARP inhibitors involves not only the catalytic inhibition of PARP but also the "trapping" of PARP enzymes on DNA at the site of damage. This PARP-DNA complex is itself a cytotoxic lesion that obstructs DNA replication and transcription, further enhancing the anti-tumor effect[2].
Caption: Mechanism of synthetic lethality with PARP inhibitors.
Comparative Landscape: 2-Succinamidobenzoic Acid vs. Approved PARP Inhibitors
To establish the potential therapeutic value of 2-succinamidobenzoic acid, its in vivo performance must be benchmarked against established PARP inhibitors. Olaparib and Talazoparib serve as excellent comparators due to their extensive clinical data and distinct properties. Talazoparib, for instance, is known for its high PARP-trapping efficiency[5].
The following table outlines a hypothetical target profile for 2-succinamidobenzoic acid in a head-to-head in vivo comparison.
| Parameter | Olaparib (Reference) | Talazoparib (Reference) | 2-Succinamidobenzoic Acid (Target Profile) |
| In Vivo Model | BRCA1-mutant breast cancer xenograft | BRCA2-mutant pancreatic cancer PDX | BRCA1/2-mutant ovarian cancer xenograft |
| Dosing Regimen | 50 mg/kg, oral, daily | 0.33 mg/kg, oral, daily | 25-100 mg/kg, oral, daily |
| Tumor Growth Inhibition (TGI) | >80% | >90% | >85% with evidence of tumor regression |
| Survival Benefit | Significant increase in median survival | Significant increase in median survival | Superior or non-inferior to comparators |
| Biomarker Modulation | Decreased poly(ADP-ribose) levels in tumor | Pronounced decrease in PAR levels | Dose-dependent reduction in PAR levels |
| Safety Profile | Myelosuppression, nausea | Anemia, thrombocytopenia | Favorable, with manageable hematological toxicity |
In Vivo Validation Workflow for 2-Succinamidobenzoic Acid
A robust in vivo validation program is essential to determine the therapeutic potential of 2-succinamidobenzoic acid. The following workflow outlines the key stages of a preclinical efficacy study.
Caption: Experimental workflow for in vivo validation.
Detailed Experimental Protocol: Human Tumor Xenograft Model
This protocol describes a standard efficacy study in immunocompromised mice bearing human cancer xenografts with a known BRCA mutation.
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
BRCA1-mutant human ovarian cancer cells (e.g., OVCAR-3)
-
Matrigel
-
2-Succinamidobenzoic acid, Olaparib, Talazoparib
-
Vehicle solution
-
Calipers, analytical balance
-
Sterile syringes and needles
Methodology:
-
Cell Culture and Implantation:
-
Culture BRCA1-mutant ovarian cancer cells under standard conditions.
-
On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 108 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 107 cells) into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers three times per week.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
When tumors reach an average volume of 150-200 mm3, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Groups:
-
Group 1: Vehicle (oral, daily)
-
Group 2: Olaparib (50 mg/kg, oral, daily)
-
Group 3: Talazoparib (0.33 mg/kg, oral, daily)
-
Group 4: 2-Succinamidobenzoic acid (Low dose, e.g., 25 mg/kg, oral, daily)
-
Group 5: 2-Succinamidobenzoic acid (High dose, e.g., 75 mg/kg, oral, daily)
-
-
Drug Administration and Monitoring:
-
Administer the designated treatments for a period of 21-28 days.
-
Measure tumor volume and body weight three times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint Analysis:
-
The primary endpoint is tumor growth inhibition (TGI), calculated at the end of the treatment period.
-
A satellite group of animals may be used for pharmacokinetic/pharmacodynamic (PK/PD) analysis. Tumors can be harvested at specific time points after the last dose to measure drug concentration and PARP inhibition (e.g., via Western blot or immunohistochemistry for poly(ADP-ribose)).
-
For survival studies, treatment continues until a pre-defined endpoint is reached (e.g., tumor volume > 2000 mm3 or signs of significant morbidity).
-
Conclusion and Future Directions
The in vivo validation of 2-succinamidobenzoic acid as a potential PARP inhibitor requires a systematic and comparative approach. By benchmarking against established drugs like Olaparib and Talazoparib in relevant preclinical models, a clear understanding of its therapeutic potential can be achieved. The detailed protocol provided herein serves as a robust starting point for these critical studies.
Future investigations should also consider exploring the efficacy of 2-succinamidobenzoic acid in models of acquired resistance to other PARP inhibitors, as overcoming resistance is a significant clinical challenge[6]. Additionally, combination studies with other anti-cancer agents, such as chemotherapy or immunotherapy, could reveal synergistic effects and broaden the therapeutic applicability of this novel compound.
References
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Zebrafish as an in vivo screening tool to establish PARP inhibitor efficacy. DNA Repair (Amst). 2021 Jan;97:103023. [Link]
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Gogola, E., Rottenberg, S., & Jonkers, J. (2019). Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. Annual Review of Cancer Biology, 3, 359-377. [Link]
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A Radiotracer Strategy to Quantify PARP-1 Expression In Vivo Provides a Biomarker That Can Enable Patient Selection for PARP Inhibitor Therapy. Clinical Cancer Research. 2017;23(15):4233-4241. [Link]
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In vivo visualization of PARP inhibitor pharmacodynamics. JCI Insight. 2021;6(8):e147633. [Link]
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Functional Ex Vivo Assay to Select Homologous Recombination–Deficient Breast Tumors for PARP Inhibitor Treatment. Clinical Cancer Research. 2014;20(18):4816-4826. [Link]
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Kim, G., Ison, G., McKee, A. E., Zhang, H., Tang, S., Gwise, T., ... & Pazdur, R. (2021). Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance. Signal Transduction and Targeted Therapy, 6(1), 1-13. [Link]
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PARP inhibition — not all gene mutations are created equal. Nature Reviews Clinical Oncology. 2019;16(5):273-274. [Link]
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Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules. 2023;28(22):7538. [Link]
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Natural phytochemicals prevent side effects in BRCA-mutated ovarian cancer and PARP inhibitor treatment. Frontiers in Pharmacology. 2022;13:1049709. [Link]
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"LC-MS/MS versus HPLC-UV for 2-[(3-Carboxypropanoyl)amino]benzoic acid detection"
An In-Depth Comparative Guide to Analytical Methods: LC-MS/MS versus HPLC-UV for the Detection of 2-[(3-Carboxypropanoyl)amino]benzoic acid
Introduction: The Analytical Challenge
This compound is a benzoic acid derivative with a molecular structure that lends itself to various applications, potentially as an intermediate in the synthesis of more complex bioactive molecules.[1] Accurate and precise quantification of this analyte is critical for process monitoring, purity assessment, and pharmacokinetic studies. The choice of analytical technique is paramount and depends on the required sensitivity, selectivity, sample matrix complexity, and the overall objective of the analysis.
This guide explores the principles, experimental workflows, and performance characteristics of two common analytical workhorses: HPLC-UV and LC-MS/MS. We will delve into the causality behind experimental choices and provide a framework for selecting the most appropriate technique.
Fundamental Principles of Detection
HPLC-UV: The Workhorse of Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that passes a sample in a pressurized liquid solvent (mobile phase) through a column packed with a solid adsorbent material (stationary phase).[2] The separation is based on the differential partitioning of analyte molecules between the two phases.
The Ultraviolet (UV) detector operates on the principle of the Beer-Lambert Law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam.[3][4] A deuterium lamp typically provides UV radiation (190-400 nm), and the detector measures the amount of light absorbed by the analyte as it passes through a flow cell.[5] For this compound, the benzoic acid moiety contains a chromophore, making it suitable for UV detection.
However, the selectivity of HPLC-UV is limited. Any compound that co-elutes from the HPLC column and absorbs light at the same wavelength will interfere with the analysis, potentially leading to inaccurate quantification.[6][7]
LC-MS/MS: The Gold Standard for Selectivity and Sensitivity
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) couples the separation power of HPLC with the highly sensitive and selective detection capabilities of tandem mass spectrometry.[8][9] After eluting from the LC column, molecules are ionized (e.g., via Electrospray Ionization - ESI) and enter the mass spectrometer.[10]
Tandem MS, or MS/MS, involves multiple stages of mass analysis.[11] In a typical triple quadrupole instrument used for quantification:
-
Q1 (First Quadrupole): Acts as a mass filter, selecting only the ionized molecule of interest (the "precursor ion") based on its mass-to-charge ratio (m/z).
-
q2 (Collision Cell): The selected precursor ions are fragmented by collision with an inert gas (e.g., argon or nitrogen) in a process called Collision-Induced Dissociation (CID).
-
Q3 (Third Quadrupole): This second mass filter is set to detect only a specific, characteristic "product ion" from the fragmentation.
This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective. It is highly improbable that an interfering compound will have the same retention time, the same precursor ion mass, and produce the same product ion mass. This results in a significant increase in signal-to-noise ratio and analytical certainty.[12][13]
Experimental Workflow: A Comparative Overview
The following diagram illustrates a typical experimental workflow for both techniques, from sample preparation to final data analysis.
Caption: Comparative experimental workflow for HPLC-UV and LC-MS/MS analysis.
Detailed Methodologies
The following protocols are representative and should be optimized and validated for specific applications in accordance with guidelines such as ICH Q2(R1).[14][15][16]
Protocol 1: HPLC-UV Method
-
Sample Preparation:
-
Spike 1 mL of the sample matrix (e.g., plasma, reaction mixture) with the analyte to prepare calibration standards and quality controls.
-
Perform a protein precipitation or liquid-liquid extraction using a suitable organic solvent (e.g., acetonitrile or ethyl acetate).
-
Vortex and centrifuge to separate layers or precipitate.
-
Evaporate the organic supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (e.g., 60:40 A:B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
UV Detector Wavelength: Set to the absorbance maximum (λmax) of the analyte, likely in the 240-260 nm range (to be determined experimentally).
-
-
Data Analysis:
-
Identify the analyte peak based on its retention time.
-
Integrate the peak area and construct a calibration curve by plotting peak area against concentration.
-
Quantify unknown samples using the linear regression equation from the calibration curve.
-
Protocol 2: LC-MS/MS Method
-
Sample Preparation:
-
Follow the same extraction procedure as for HPLC-UV.
-
Crucial Step: Reconstitute the residue in 100 µL of the initial mobile phase. Using a mobile phase with lower organic content can improve peak shape.
-
Filter the sample through a 0.22 µm syringe filter to protect the mass spectrometer from fine particulates.[17]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column, often with smaller dimensions for faster analysis (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution is typically used for better separation and peak shape.
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electrospray Ionization (ESI), likely in negative mode due to the two carboxylic acid groups.
-
Analyte-Specific Parameters:
-
Tune the instrument by infusing a standard solution of this compound to determine the exact m/z of the precursor ion and optimize fragmentation to find the most intense and stable product ion.
-
Example MRM Transition: [M-H]⁻ → [Fragment]⁻ (Specific m/z values must be determined experimentally).
-
-
Source Parameters: Optimize gas flows, temperatures, and voltages to achieve maximum signal intensity.
-
-
Data Analysis:
-
Extract the chromatogram for the specific MRM transition of the analyte.
-
Integrate the resulting peak area and construct a calibration curve for quantification, often using a stable isotope-labeled internal standard for highest precision.
-
Performance Comparison
The choice between these two powerful techniques hinges on a trade-off between cost, complexity, and performance. The following table summarizes key analytical parameters.
| Performance Metric | HPLC-UV | LC-MS/MS | Rationale & Causality |
| Selectivity/Specificity | Moderate | Excellent | UV detection can only discriminate by retention time and UV absorbance, making it susceptible to co-eluting interferences.[18] MS/MS provides two additional dimensions of specificity (precursor mass and product mass), virtually eliminating interferences.[12][19] |
| Sensitivity (LOD/LOQ) | ng/mL to µg/mL range (ppm) | pg/mL to ng/mL range (ppb-ppt) | The high selectivity of MS/MS dramatically reduces baseline noise, allowing for the detection of much lower concentrations. LC-MS is significantly more sensitive than LC-UV.[17][20] |
| Linear Dynamic Range | Typically 2-3 orders of magnitude | Typically 3-5 orders of magnitude | The low noise and high specificity of MS/MS allow for a wider range of accurate quantification. |
| Throughput | Moderate | High | LC-MS/MS methods often use shorter columns and faster gradients, leading to shorter run times (e.g., 2-5 minutes) compared to conventional HPLC-UV methods (e.g., 5-15 minutes).[18] |
| Matrix Effects | Low to Moderate (Co-elution) | High (Ion Suppression/Enhancement) | UV is less prone to signal suppression from matrix components. In LC-MS, co-eluting compounds can affect the ionization efficiency of the analyte, requiring careful method development and often the use of an internal standard. |
| Cost (Instrument) | Low | High | An HPLC-UV system is a standard piece of laboratory equipment with a relatively low acquisition cost. LC-MS/MS instruments represent a major capital investment.[17] |
| Cost (Operational) | Low | High | LC-MS/MS requires high-purity solvents, gases (nitrogen), and more frequent, specialized maintenance.[17] |
| Method Development | Simpler | More Complex | HPLC-UV method development focuses on chromatographic separation. LC-MS/MS requires optimization of both chromatography and mass spectrometer parameters (ionization, fragmentation). |
| Robustness | High | Moderate to High | HPLC-UV systems are generally considered more robust and easier to operate for routine analysis. LC-MS/MS systems are more complex and can be sensitive to contamination. |
Choosing the Right Tool for the Job
The decision to use HPLC-UV or LC-MS/MS should be driven by the specific requirements of the analytical task. The following decision tree provides guidance for common scenarios.
Caption: Decision tree for selecting between HPLC-UV and LC-MS/MS.
When to Choose HPLC-UV:
-
Routine Quality Control: For analyzing the purity of a drug substance or the potency of a formulated product where the analyte concentration is high and the sample matrix is simple.[21]
-
Budget Constraints: When the high capital and operational costs of LC-MS/MS are prohibitive.
-
Method Simplicity: When a robust, easy-to-operate method is required for a high-volume testing environment.
When to Choose LC-MS/MS:
-
Bioanalysis: For pharmacokinetic and toxicokinetic studies, where analyte concentrations in biological fluids (plasma, urine) are extremely low.[9][22]
-
Trace Impurity Analysis: When detecting and quantifying trace-level impurities or degradation products in complex matrices.
-
High-Throughput Screening: When a large number of samples need to be analyzed quickly.
-
Absolute Confirmation: When unequivocal identification of the analyte is required, as the mass data provides a higher degree of certainty than retention time alone.[7][23]
Conclusion
Both HPLC-UV and LC-MS/MS are capable of detecting and quantifying this compound, but they serve different analytical needs. HPLC-UV is a reliable, cost-effective tool for routine analysis of relatively high-concentration samples in simple matrices. Its strength lies in its robustness and ease of use.
In contrast, LC-MS/MS offers unparalleled sensitivity and selectivity, making it the indispensable choice for trace-level quantification in complex biological or environmental samples. While it involves a higher initial investment and more complex method development, the quality and certainty of the data it provides are unmatched for demanding applications in drug development and research. The ultimate decision rests on a careful evaluation of the analytical requirements, budgetary constraints, and the long-term goals of the project.
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Chemyx. (n.d.). Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography. Retrieved from [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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MtoZ Biolabs. (n.d.). Advantages and Disadvantages of Protein Identification by Tandem MS. Retrieved from [Link]
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ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
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Fernandes, L. (n.d.). Advantages and Fragmentation in Tandem Mass Spectrometry. Longdom Publishing. Retrieved from [Link]
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Agilent Technologies. (n.d.). Basics of LC/MS. Retrieved from [Link]
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SCION Instruments. (n.d.). HPLC UV Detector. Retrieved from [Link]
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Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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Pacific BioLabs. (n.d.). LC-MS and LC-MS/MS. Retrieved from [Link]
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Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry (LC/MS) Instrumentation. Retrieved from [Link]
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ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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European Medicines Agency (EMA). (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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LCGC International. (n.d.). How It Works: UV Detection for HPLC. Retrieved from [Link]
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Greenwood, M. (n.d.). What is High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)?. AZoM. Retrieved from [Link]
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Technology Networks. (2025, December 19). Tandem Mass Spectrometry (MS/MS) Explained. Retrieved from [Link]
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Pharmacam Insights. (2024, March 10). PRINCIPLE OF HPLC, GC, FTIR, UV-visible, KF and polarimeter. YouTube. Retrieved from [Link]
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CHROMacademy. (n.d.). Everything You Should Know About UV Detection for HPLC. Retrieved from [Link]
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Wikipedia. (n.d.). Tandem mass spectrometry. Retrieved from [Link]
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Dong, M. W. (2019, October 1). Ultraviolet Detectors: Perspectives, Principles, and Practices. LCGC International. Retrieved from [Link]
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ResearchGate. (n.d.). Advantages of tandem mass spectrometry in determining approximate molecular weight. Retrieved from [Link]
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Buchi.com. (n.d.). How to solve two challenges of UV detectors in chromatography. Retrieved from [Link]
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LCGC International. (n.d.). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC–UV and LC–MS. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary.... Retrieved from [Link]
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ChromPedia. (n.d.). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. Retrieved from [Link]
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Vial, J., & Jardy, A. (2025, August 7). Study of the Linear Range in HPLC Analyses with UV Detection: Methodology and Experimental Application to the Influence of the Analyte UV Spectrum. ResearchGate. Retrieved from [Link]
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Perera, R. (2022, November 5). A Comprehensive Guide to Chromatography and HPLC / LC-MS. LinkedIn. Retrieved from [Link]
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Advion. (2019, September 10). 3 reasons why you should upgrade from UV detection to Mass Spectrometry. Retrieved from [Link]
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Wójcik-Pszczoła, K., et al. (2024, January 5). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. PubMed. Retrieved from [Link]
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CP Lab Safety. (n.d.). 2-(3-Carboxypropanoyl)benzoic acid, 97% Purity, C11H10O5, 100 mg. Retrieved from [Link]
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Watson, T. (2018, December 10). The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. LCGC International. Retrieved from [Link]
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Merey, H. A., & Zaazaa, H. E. (n.d.). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Analytical Methods. Retrieved from [Link]
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A Comparative Guide to the Biological Activities of Ortho-, Meta-, and Para-Aminobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Nuances of Aminobenzoic Acid Isomers
Aminobenzoic acids, consisting of a benzene ring substituted with both an amino and a carboxylic acid group, are fundamental scaffolds in medicinal chemistry. The positional isomerism of these functional groups—ortho (2-aminobenzoic acid or anthranilic acid), meta (3-aminobenzoic acid), and para (4-aminobenzoic acid or PABA)—imparts distinct electronic and steric properties to each molecule. These differences profoundly influence their biological activities and therapeutic applications. While para-aminobenzoic acid (PABA) and its derivatives have been extensively studied, particularly for their roles in microbial metabolism and as UV filters, the ortho and meta isomers also serve as precursors to a diverse array of bioactive compounds. This guide provides a comparative analysis of the biological activities of derivatives of these three isomers, supported by experimental data, to inform and guide future drug discovery and development efforts.
The strategic importance of the amino and carboxyl groups' positioning on the aromatic ring cannot be overstated. This seemingly subtle structural variation dictates how these molecules and their derivatives interact with biological targets, leading to a wide spectrum of pharmacological effects, from antimicrobial and anticancer to anti-inflammatory actions.[1] Understanding these structure-activity relationships is paramount for the rational design of novel therapeutics with enhanced potency and selectivity.
Comparative Biological Activities
The derivatives of ortho-, meta-, and para-aminobenzoic acid exhibit a broad range of biological activities. While there is some overlap, the isomeric position of the functional groups often directs the primary therapeutic application.
Antimicrobial Activity
The antimicrobial properties of aminobenzoic acid derivatives are most prominently associated with the para-isomer, PABA. This is due to PABA's essential role in the bacterial synthesis of folic acid, a critical cofactor for DNA and RNA synthesis.[2] Derivatives of PABA can act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in this pathway, leading to a bacteriostatic effect. However, derivatives of the ortho and meta isomers have also demonstrated antimicrobial potential.
Derivatives of ortho-aminobenzoic acid (anthranilic acid) have shown significant antibacterial activity. For instance, anthranilohydrazide and certain triazine derivatives of anthranilic acid have demonstrated notable efficacy against various bacterial strains.[3][4] Some synthesized compounds have also exhibited antimicrobial properties.[4]
While less explored, derivatives of meta-aminobenzoic acid have also been investigated for their antimicrobial effects.
Para-aminobenzoic acid (PABA) derivatives have been the most extensively studied for their antimicrobial effects. A wide array of PABA derivatives, including Schiff bases and hydrazides, have been synthesized and shown to possess potent antibacterial and antifungal activities.[5][6] For example, Schiff base derivatives of PABA have shown inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA).[7][8]
Table 1: Comparative Antimicrobial Activity (MIC Values) of Aminobenzoic Acid Derivatives
| Isomer Position | Derivative Type | Target Organism | MIC (µM) | Reference |
| Para | Schiff Base | Staphylococcus aureus (MRSA) | 15.62 | [7][8] |
| Para | Schiff Base | Mycobacterial species | ≥ 62.5 | [6][7] |
| Para | Hydrazide | Bacillus subtilis | 2.11 | [5] |
| Para | Hydrazide | Escherichia coli | 1.78 | [5] |
| Para | Hydrazide | Staphylococcus aureus | 1.82 | [5] |
Anticancer Activity
All three isomers have served as scaffolds for the development of anticancer agents. The mechanism of action and potency of these derivatives are highly dependent on the specific substitutions on the aminobenzoic acid core.
Ortho-aminobenzoic acid (anthranilic acid) derivatives have been utilized in the synthesis of various heterocyclic compounds with demonstrated antitumor properties.[9] For example, certain quinazolinone derivatives of anthranilic acid have shown potent antiproliferative activity against lung cancer cell lines.[10] Some derivatives have exhibited cytotoxicity against various cancer cell lines with IC50 values in the nanomolar to low micromolar range.[11]
Derivatives of meta-aminobenzoic acid have also shown promise as anticancer agents. Notably, they have been incorporated into peptides that exhibit anti-angiogenic and melanoma anti-tumor activities.[12]
Para-aminobenzoic acid (PABA) derivatives have been extensively investigated for their anticancer potential, with numerous compounds demonstrating significant cytotoxicity against a range of cancer cell lines.[13][14] Benzamide derivatives of PABA have shown high anticancer activity, in some cases exceeding that of the standard drug 5-Fluorouracil.[13] Hydrazide derivatives of PABA have also exhibited potent antiproliferative activities.[13]
Table 2: Comparative Anticancer Activity (IC50 Values) of Aminobenzoic Acid Derivatives
| Isomer Position | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Ortho | Quinazolinone | A549 (Lung) | 0.44 | [10] |
| Para | Benzamide | HCT-116 (Colon) | 4.53 | [13] |
| Para | Benzamide | MCF-7 (Breast) | 5.85 | [13] |
| Para | Hydrazide | Various Cancer Cells | 0.57 - 1.73 | [13] |
| Para | Schiff Base | HepG2 (Liver) | ≥ 15.0 | [6][7] |
Anti-inflammatory Activity
Derivatives of ortho-aminobenzoic acid are well-established as non-steroidal anti-inflammatory drugs (NSAIDs).[1] A notable example is mefenamic acid, an anthranilic acid derivative that functions by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins involved in inflammation.[1] Other synthesized derivatives of 2-amino benzoic acid have also shown potent anti-inflammatory and analgesic activities.[15]
While PABA itself has mild anti-inflammatory properties, its derivatives have been further explored for this activity.[16] For instance, certain hydrazide derivatives of para-aminobenzoic acid have been synthesized and shown to inhibit pro-inflammatory markers.[16]
Information on the anti-inflammatory activity of meta-aminobenzoic acid derivatives is less prevalent in the literature, representing an area for potential future investigation.
Structure-Activity Relationship (SAR) Insights
The biological activity of aminobenzoic acid derivatives is intricately linked to their chemical structure. Key SAR observations include:
-
For Antimicrobial Activity: In PABA derivatives, the presence of electron-withdrawing groups, such as halogens, on the aromatic ring often enhances antimicrobial activity.[5] The formation of Schiff bases or hydrazides from the amino and carboxyl groups is a common strategy to increase potency.[5]
-
For Anticancer Activity: The specific heterocyclic systems fused or attached to the aminobenzoic acid scaffold play a critical role in determining the anticancer potency and selectivity. For PABA derivatives, modifications at both the amino and carboxyl groups have led to potent anticancer agents.[13]
-
For Anti-inflammatory Activity: For anthranilic acid derivatives, the substitution on the amino group is crucial for their COX inhibitory activity.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments used to evaluate the biological activities of aminobenzoic acid derivatives.
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific turbidity, typically corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
Serial Dilution of Test Compounds: The aminobenzoic acid derivatives are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
MTT Assay for Anticancer Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the aminobenzoic acid derivatives and incubated for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Visualizing Key Concepts
General Synthetic Scheme for Aminobenzoic Acid Derivatives
Caption: General synthetic routes to common aminobenzoic acid derivatives.
Workflow for Biological Activity Screening
Caption: Experimental workflow for screening aminobenzoic acid derivatives.
Conclusion
The positional isomerism of aminobenzoic acid provides a powerful tool for medicinal chemists to develop a wide range of therapeutic agents. While para-aminobenzoic acid derivatives have been a major focus, particularly in the antimicrobial field, the ortho- and meta-isomers offer unique scaffolds for the design of potent anti-inflammatory and anticancer drugs. A thorough understanding of the structure-activity relationships of all three isomers is crucial for the continued development of novel and effective pharmaceuticals. This guide serves as a foundational resource, consolidating current knowledge and providing the necessary experimental frameworks to drive further innovation in this promising area of drug discovery.
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A Comprehensive Guide to Elucidating the Mechanism of Action of N-Succinoylanthranilic Acid
For researchers, scientists, and drug development professionals, the journey from a bioactive small molecule to a well-understood therapeutic candidate is paved with rigorous mechanistic studies. This guide provides a comprehensive, in-depth framework for confirming the mechanism of action of a novel compound, N-succinoylanthranilic acid. Given the limited publicly available data on this specific molecule, we will proceed from the foundational steps of target identification through to the intricate details of signaling pathway elucidation. This document is designed not as a rigid template, but as a dynamic, logical workflow, empowering you with the experimental rationale and detailed protocols necessary to thoroughly characterize this and other novel chemical entities.
Foundational Strategy: A Multi-pronged Approach to Target Deconvolution
The initial and most critical step is to identify the direct molecular target(s) of N-succinoylanthranilic acid. A multi-pronged approach, combining unbiased screening with focused validation, is essential for building a robust body of evidence.[1][2] We will employ a combination of affinity-based proteomics and biophysical methods to generate and then validate a list of putative protein binders.
Unbiased Target Identification: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
The cornerstone of our target identification strategy is an affinity-based pull-down approach.[3] This method leverages the physical interaction between N-succinoylanthranilic acid and its protein target(s) to isolate them from a complex cellular lysate for identification by mass spectrometry.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)
-
Probe Synthesis:
-
Synthesize an analog of N-succinoylanthranilic acid incorporating a linker arm terminating in a reactive group (e.g., N-hydroxysuccinimide ester or an alkyne for click chemistry). It is crucial that the linker attachment site is chosen carefully to minimize disruption of the compound's native bioactivity.
-
Rationale: The linker enables covalent immobilization of the compound to a solid support without interfering with its binding pocket.
-
-
Immobilization:
-
Covalently couple the synthesized probe to an activated solid support, such as NHS-activated sepharose beads or azide-functionalized beads.
-
Thoroughly wash the beads to remove any unreacted probe.
-
-
Lysate Preparation:
-
Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed) and prepare a native cell lysate using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS).
-
Determine the total protein concentration of the lysate.
-
-
Affinity Pull-down:
-
Incubate the immobilized probe with the cell lysate to allow for binding of target proteins.
-
As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with a mock linker or a structurally similar but inactive analog of N-succinoylanthranilic acid.
-
Rationale: The negative control is critical to distinguish specific binders from proteins that non-specifically interact with the beads or linker.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer) or by competing with an excess of free N-succinoylanthranilic acid.
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie blue or silver staining.
-
Excise unique protein bands present in the experimental sample but absent or significantly reduced in the control.
-
Subject the excised bands to in-gel tryptic digestion followed by LC-MS/MS analysis to identify the proteins.
-
Target Validation and Binding Characterization: From Putative Hits to Confirmed Interactions
The list of proteins identified by AC-MS represents a set of putative targets. The next crucial phase is to validate these interactions and quantify their binding affinity. We will employ a suite of orthogonal, label-free biophysical techniques.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for confirming direct target engagement in a cellular context.[4][5][6][7] It is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[4][8]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment:
-
Culture the chosen cell line and treat with either vehicle (e.g., DMSO) or a saturating concentration of N-succinoylanthranilic acid for a defined period.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Rationale: This creates a melting curve for the target protein.
-
-
Cell Lysis and Soluble Fraction Isolation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Detection:
-
Analyze the soluble fractions by Western blotting using an antibody specific for the putative target protein identified in the AC-MS screen.
-
Rationale: If N-succinoylanthranilic acid binds to the target protein, it will stabilize it, resulting in more soluble protein remaining at higher temperatures compared to the vehicle-treated control.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots and plot them against temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of N-succinoylanthranilic acid confirms target engagement.
-
Quantitative Binding Kinetics: Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that provides real-time quantitative data on the kinetics and affinity of molecular interactions.[9][10][11][12] This is the gold standard for characterizing the binding of a small molecule to its purified protein target.[13]
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Protein Immobilization:
-
Clone, express, and purify the validated target protein.
-
Immobilize the purified protein onto a sensor chip surface (e.g., via amine coupling).
-
-
Analyte Injection:
-
Prepare a series of concentrations of N-succinoylanthranilic acid in a suitable running buffer.
-
Inject the different concentrations of the compound over the sensor chip surface.
-
-
Data Acquisition:
-
Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the amount of N-succinoylanthranilic acid binding to the immobilized protein. This generates a sensorgram.[10]
-
-
Kinetic Analysis:
-
From the sensorgrams, calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Rationale: The KD value provides a quantitative measure of the binding affinity, with lower values indicating a stronger interaction.
-
Table 1: Hypothetical Comparative Binding Data for N-Succinoylanthranilic Acid
| Target Protein | CETSA® Thermal Shift (ΔTm, °C) | SPR Binding Affinity (KD, µM) |
| Target A | 4.2 | 1.5 |
| Target B | 0.1 | > 100 |
| Target C | 3.8 | 2.3 |
Elucidating Downstream Signaling Pathways: Connecting Target Engagement to Cellular Function
Once the direct target is confirmed, the next step is to understand the functional consequences of this interaction. This involves investigating the downstream signaling pathways that are modulated by N-succinoylanthranilic acid.
Assessing Target Activity: In Vitro Enzymatic Assays
If the validated target is an enzyme, a direct assessment of its activity in the presence of N-succinoylanthranilic acid is paramount.[14][15][16]
Experimental Protocol: In Vitro Enzymatic Assay
-
Assay Setup:
-
In a multi-well plate, combine the purified target enzyme, its substrate, and varying concentrations of N-succinoylanthranilic acid in an appropriate assay buffer.
-
Rationale: This allows for the determination of the compound's effect on the enzyme's catalytic activity.
-
-
Reaction and Detection:
-
Incubate the reaction mixture for a defined period at the optimal temperature for the enzyme.
-
Stop the reaction and measure the product formation using a suitable detection method (e.g., colorimetric, fluorescent, or luminescent).[17]
-
-
Data Analysis:
-
Plot the enzyme activity against the concentration of N-succinoylanthranilic acid to determine the IC50 value (the concentration of the compound that inhibits enzyme activity by 50%).
-
Monitoring Pathway Activation: Western Blotting for Key Signaling Nodes
Western blotting is a fundamental technique to probe the activation state of key proteins within a signaling cascade.[18][19][20] For instance, if the target is a kinase, we would examine the phosphorylation status of its known substrates.
Experimental Protocol: Western Blotting for Pathway Analysis
-
Cell Treatment and Lysis:
-
Treat cells with N-succinoylanthranilic acid at various concentrations and time points.
-
Lyse the cells and determine the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[20]
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated (activated) and total forms of key signaling proteins downstream of the identified target.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal and quantify the band intensities.[21]
-
Normalize the levels of phosphorylated proteins to the total protein levels to determine the change in activation status.
-
Measuring Transcriptional Regulation: Reporter Gene Assays
If the signaling pathway culminates in the activation of a transcription factor, a reporter gene assay can be used to quantify this effect.[22][23][24][25]
Experimental Protocol: Luciferase Reporter Gene Assay
-
Transfection:
-
Co-transfect cells with a reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the transcription factor of interest, and a control plasmid (e.g., expressing Renilla luciferase) for normalization.
-
-
Cell Treatment:
-
Treat the transfected cells with N-succinoylanthranilic acid.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.[26]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
An increase or decrease in the normalized luciferase activity indicates modulation of the transcription factor's activity by the compound.
-
Visualizing the Workflow and Proposed Mechanism
Clear visualization of the experimental plan and the resulting hypothetical mechanism is crucial for communication and conceptual understanding.
Diagram 1: Experimental Workflow for Mechanism of Action Confirmation
Caption: A hypothetical signaling pathway inhibited by N-succinoylanthranilic acid.
Conclusion: Synthesizing a Cohesive Mechanistic Narrative
Confirming the mechanism of action of a novel compound like N-succinoylanthranilic acid is an iterative process that requires a convergence of evidence from multiple, orthogonal experimental approaches. By systematically identifying the direct binding partners, validating these interactions in a cellular context, quantifying the binding affinity, and dissecting the downstream functional consequences, researchers can build a comprehensive and robust understanding of a compound's biological activity. This guide provides the strategic framework and detailed methodologies to confidently navigate this critical phase of drug discovery and development.
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A Senior Scientist's Guide to Ensuring Reproducibility with 2-Succinamidobenzoic Acid: Protocols, Pitfalls, and Performance Benchmarks
This guide provides an in-depth analysis of the synthesis and application of 2-succinamidobenzoic acid, a critical bifunctional molecule in pharmaceutical and chemical research. We will deconstruct the common sources of experimental irreproducibility, offer validated, step-by-step protocols, and present comparative data to guide researchers toward predictable and successful outcomes. Our focus is on establishing self-validating workflows that ensure the quality of the compound is confirmed before its use in sensitive downstream applications.
Introduction: The Dual-Functionality of 2-Succinamidobenzoic Acid
2-Succinamidobenzoic acid is a derivative of anthranilic acid, featuring a succinamide linkage. This structure is valuable as it presents two distinct functional handles: a carboxylic acid and an amide-linked aliphatic chain, which itself terminates in a carboxylic acid. This architecture makes it a versatile building block for synthesizing more complex molecules, including heterocyclic compounds and bioconjugation linkers.[1][2] However, its utility is frequently undermined by challenges in achieving consistent, reproducible synthesis and purity. This guide addresses these challenges head-on.
PART 1: The Synthesis — Controlling Variables for a Predictable Outcome
The synthesis of 2-succinamidobenzoic acid is primarily an N-acylation reaction between anthranilic acid and succinic anhydride. While straightforward in principle, the outcome is highly sensitive to several key parameters.
The Core Reaction & Mechanism
The reaction proceeds via the nucleophilic attack of the amino group of anthranilic acid on one of the carbonyl carbons of succinic anhydride. This opens the anhydride ring to form the amide bond and generate the terminal carboxylic acid in a single step.
Caption: Reaction pathway for the synthesis of 2-succinamidobenzoic acid.
Critical Parameter #1: Starting Material Purity
The single most significant cause of failure in this synthesis is the purity of the starting anthranilic acid.[3] Commercial anthranilic acid can contain oxidation byproducts or other impurities that inhibit the acylation reaction. One chemist noted repeated failures with impure material, but when pure anthranilic acid was used, the "acetylation was easy as cake".[3]
Trustworthiness Check: Before starting the synthesis, verify the melting point of your anthranilic acid. It should be sharp, around 146-148 °C. A broad or depressed melting point suggests impurities, and the material should be recrystallized from hot water or purified by sublimation before use.[4]
PART 2: Comparative Synthesis & Purification Protocols
We present two common protocols for the synthesis of acylated anthranilic acid derivatives: the standard anhydride method and an alternative using an acid chloride. This comparison highlights differences in reaction conditions, handling, and outcomes.
Protocol A: Standard Synthesis via Succinic Anhydride
This protocol is the most common and uses readily available reagents.
Methodology:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anthranilic acid (5.0 g, 36.5 mmol).
-
Reagent Addition: Add 30 mL of anhydrous tetrahydrofuran (THF) and stir to dissolve. To this solution, add succinic anhydride (3.65 g, 36.5 mmol) in one portion.
-
Reaction: Heat the mixture to a gentle reflux (approx. 66 °C) and maintain for 3 hours. Monitor the reaction by TLC (Thin Layer Chromatography) for the disappearance of anthranilic acid.
-
Workup: Allow the reaction to cool to room temperature. A white precipitate should form. If not, reduce the solvent volume by half using a rotary evaporator.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with 20 mL of cold diethyl ether to remove any unreacted succinic anhydride.
-
Drying: Dry the white solid under vacuum to a constant weight.
Protocol B: Alternative Synthesis via Succinoyl Chloride
This method is faster and often higher-yielding but requires more stringent anhydrous conditions and careful handling of the corrosive acid chloride.
Methodology:
-
Setup: In a 100 mL three-neck flask under a nitrogen atmosphere, dissolve anthranilic acid (5.0 g, 36.5 mmol) in 40 mL of anhydrous dichloromethane (DCM). Add triethylamine (5.6 mL, 40.2 mmol, 1.1 eq) and cool the flask to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve succinoyl chloride (4.2 mL, 36.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the stirring anthranilic acid solution over 20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Workup: Quench the reaction by slowly adding 20 mL of 1 M HCl. Transfer the mixture to a separatory funnel. Collect the organic layer, and wash it sequentially with 20 mL of water and 20 mL of brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude solid often requires recrystallization (see Protocol C) to achieve high purity.
Protocol C: Recrystallization for High-Purity Product
Purification is essential for reproducible downstream performance. Recrystallization is an effective method to remove unreacted starting materials and side products.
Methodology:
-
Solvent Selection: Place the crude 2-succinamidobenzoic acid (approx. 1 g) in a small Erlenmeyer flask. Add a minimal amount of boiling water (start with 10-15 mL) until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation & Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.
Synthesis Performance Comparison
| Metric | Protocol A (Anhydride) | Protocol B (Acid Chloride) | Justification |
| Typical Yield | 75-85% | 85-95% | Succinoyl chloride is more reactive, driving the reaction to completion more effectively. |
| Purity (Crude) | Good to Excellent | Fair to Good | The anhydride method often precipitates a cleaner initial product. The acid chloride method can have more side products requiring purification. |
| Reaction Time | 3 hours | 1 hour | The higher reactivity of the acid chloride leads to a significantly faster reaction. |
| Safety & Handling | Moderate | High | Succinic anhydride is a mild irritant. Succinoyl chloride is highly corrosive, moisture-sensitive, and releases HCl gas. Requires a fume hood and inert atmosphere. |
PART 3: Analytical Validation — A Self-Validating QC Workflow
Never assume a synthesis was successful without analytical confirmation. A combination of techniques provides a "self-validating" system where orthogonal data points converge to confirm the product's identity and purity.
Caption: Orthogonal analytical methods for validating product quality.
-
¹H NMR Spectroscopy: Confirms the chemical structure. Look for the disappearance of the anthranilic acid -NH₂ protons and the appearance of the amide -NH proton, along with the characteristic singlets for the succinyl -CH₂-CH₂- group.
-
HPLC Analysis: Provides quantitative purity. A high-quality batch should show a single major peak (>95% area) with minimal impurities.
-
Melting Point: A sharp melting point range close to the literature value (approx. 185-188 °C) indicates high purity. Impurities will cause the melting point to be depressed and broad.[5]
PART 4: Downstream Performance — A Comparative Case Study
To demonstrate the impact of reproducibility, we compare the performance of a high-purity batch of 2-succinamidobenzoic acid against an alternative building block, 2-glutaramidobenzoic acid (synthesized using glutaric anhydride), in a standard bioconjugation reaction.
Application: Amide bond formation by coupling the terminal carboxylic acid to a model primary amine (e.g., benzylamine) using EDC/NHS chemistry.
Experimental Protocol: EDC/NHS Coupling
-
Activation: Dissolve the benzoic acid derivative (0.1 mmol) in 5 mL of anhydrous DMF. Add N-Hydroxysuccinimide (NHS, 1.1 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq). Stir at room temperature for 1 hour to form the active NHS ester.
-
Coupling: Add benzylamine (1.0 eq) to the activated ester solution. Stir at room temperature for 4 hours.
-
Analysis: Dilute a small aliquot of the reaction mixture and analyze by HPLC to determine the conversion efficiency to the final amide product.
Performance Benchmarking
| Parameter | 2-Succinamidobenzoic Acid (C4 Linker) | 2-Glutaramidobenzoic Acid (C5 Linker) | Rationale |
| Coupling Efficiency | >95% | >95% | Both compounds are effective substrates for EDC/NHS coupling, demonstrating high conversion when pure starting material is used. |
| Linker Length | ~5 atoms | ~6 atoms | The glutaric derivative provides a slightly longer, more flexible spacer arm, which can be advantageous in certain biological applications (e.g., to overcome steric hindrance). |
| Solubility of Conjugate | Good | Slightly Higher | The longer aliphatic chain of the glutarate derivative can marginally improve the solubility of the final conjugate in some solvent systems. |
| Impact of Impurity | Drastic Failure | Drastic Failure | If the starting acid is impure (e.g., contains unreacted anthranilic acid), the EDC/NHS reagents are consumed non-productively, leading to very low or zero yield of the desired product. This highlights the absolute necessity of the validation steps in Part 3. |
Conclusion and Recommendations
The reproducibility of experiments involving 2-succinamidobenzoic acid is not a matter of chance, but a direct consequence of rigorous control over experimental variables.
-
Validate Your Inputs: The purity of the starting anthranilic acid is paramount. Always verify its melting point before use.[3]
-
Choose the Right Protocol: The standard anhydride method (Protocol A) is safer and often yields a cleaner crude product. The acid chloride method (Protocol B) is faster but requires more advanced handling techniques.
-
Purify and Verify: Do not proceed to downstream applications without purifying the product (Protocol C) and validating its identity and purity using an orthogonal analytical workflow (HPLC, NMR, M.P.).
-
Consider Alternatives: For applications requiring different spacer lengths or properties, analogous building blocks like 2-glutaramidobenzoic acid are synthesized using similar, reproducible methods and can provide enhanced performance.
By implementing these self-validating protocols and understanding the causality behind each step, researchers can eliminate costly failures and ensure the reliability and reproducibility of their scientific findings.
References
-
Sciencemadness.org. (2015). anthranilic acid acetylation in various conditions. [Online] Available at: [Link]
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Malik, N. et al. (2021). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters. [Online] Available at: [Link]
-
Asick, A. et al. (2012). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Medicinal Chemistry Research. [Online] Available at: [Link]
-
Taha, M. et al. (2016). Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. Bioorganic Chemistry. [Online] Available at: [Link]
- Google Patents. (1997). Process for preparing anthranilic acids.
-
Schneider, K.-H. et al. (1992). Purification and characterization of 2-halocarboxylic acid dehalogenase II from Pseudomonas spec. CBS 3. Journal of Bacteriology. [Online] Available at: [Link]
-
ResearchGate. (2014). Alkylation and acylation of basic salts of anthranilic acid. [Online] Available at: [Link]
- Google Patents. (2016). Synthetic process of 2-benzoylbenzoic acid.
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Errington, T. M. et al. (2021). Reproducibility in Cancer Biology: Challenges for assessing replicability in preclinical cancer biology. eLife. [Online] Available at: [Link]
- Google Patents. (1984). Process for preparing 2-benzoylbenzoic acids.
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Kiso, T. et al. (2012). Purification and characterization of an L-amino acid oxidase from Pseudomonas sp. AIU 813. Journal of Bioscience and Bioengineering. [Online] Available at: [Link]
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University of Colorado Denver. (n.d.). CHEM–333: Lab Experiment 1: Synthesis of N-Acetylanthranilic Acid. [Online] Available at: [Link]
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Sciencemadness.org. (2018). Benzoic Acid Synthesis options. [Online] Available at: [Link]
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Talent Chemical. (2023). What are the pharmaceutical applications of succinic acid?. [Online] Available at: [Link]
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Wang, Y. et al. (2023). Preparation, Purification and Characterization of Antibacterial and ACE Inhibitory Peptides from Head Protein Hydrolysate of Kuruma Shrimp, Marsupenaeus japonicus. MDPI. [Online] Available at: [Link]
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ResearchGate. (2020). Recent advances in bio-based production of top platform chemical, succinic acid: an alternative to conventional chemistry. [Online] Available at: [Link]
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Kumar, A. et al. (2017). Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cyclic tetrapeptides. Beilstein Journal of Organic Chemistry. [Online] Available at: [Link]
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ResearchGate. (2014). Alternative pathways for adipic acid synthesis. [Online] Available at: [Link]
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ResearchGate. (2013). Production and Applications of Succinic Acid. [Online] Available at: [Link]
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National Institutes of Health (NIH). (n.d.). Succinic Acid. PubChem. [Online] Available at: [Link]
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Matte, A. & Forsberg, C. W. (1992). Purification, characterization, and mode of action of endoxylanases 1 and 2 from Fibrobacter succinogenes S85. Applied and Environmental Microbiology. [Online] Available at: [Link]
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Dale, J. W. et al. (1985). Improved purification and characterization of the OXA-2 beta-lactamase. Biochemical Journal. [Online] Available at: [Link]
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Safety Operating Guide
A-Scientist's-Guide-to-the-Proper-Disposal-of-2-[(3-Carboxypropanoyl)amino]benzoic-Acid
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-[(3-Carboxypropanoyl)amino]benzoic acid. Designed for researchers, scientists, and drug development professionals, this guide synthesizes regulatory requirements with field-proven best practices to ensure operational safety and environmental stewardship.
Chemical Profile and Hazard Identification
Primary Hazards:
-
Skin and Eye Irritation: Due to the presence of two carboxylic acid groups, the compound is expected to be an irritant. Direct contact with the solid powder or solutions can cause skin irritation.[1][2][3] It is classified as a substance that causes serious eye irritation.[1][2][4]
-
Respiratory Irritation: As a fine powder, inhalation of dust may cause respiratory tract irritation.[1][2][4]
-
Aquatic Toxicity: Aromatic carboxylic acids can be harmful to aquatic life.[5] Therefore, this compound must not be disposed of down the drain.[1][5]
The primary causality for these hazards lies in the acidic nature of the carboxyl groups and the potential for fine dust particles to irritate mucosal tissues. Proper handling procedures are predicated on mitigating these risks through containment and personal protective equipment.
Pre-Disposal: In-Lab Waste Handling and Segregation
Proper disposal begins at the point of generation. Adherence to correct in-lab handling protocols is the most critical step in ensuring a safe and compliant waste stream.
Personal Protective Equipment (PPE): Before handling the chemical, whether in pure form or as waste, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side shields or goggles.[1][6]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).[1]
-
Body Protection: A standard laboratory coat.[6]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator (e.g., N95) should be used.
Waste Segregation: The principle of waste segregation is to prevent dangerous chemical reactions within a waste container.
-
Do NOT Mix With: Strong bases, strong oxidizing agents, or metals.[3] Mixing with bases can cause a vigorous exothermic reaction.
-
Designated Waste Stream: this compound waste should be collected as solid, non-halogenated organic waste .
Step-by-Step Disposal Protocol
This protocol outlines the process from waste generation to collection by Environmental Health & Safety (EHS) personnel.
Step 1: Container Selection Choose a waste container that is chemically compatible, in good condition, and has a securely fitting lid. The original product container is often a suitable choice.[6] For liquids (e.g., solutions or rinsate), the container must be stored in secondary containment to prevent the spread of spills.
Step 2: Waste Accumulation and Labeling
-
Place all solid waste, contaminated items (e.g., weigh boats, contaminated gloves, wipes), and any subsequent rinsate from cleaning into the designated waste container.
-
Immediately label the container with the words "Hazardous Waste." [1]
-
The label must also include:
-
The full chemical name: "this compound" (no abbreviations or formulas).
-
A clear indication of the hazards (e.g., "Irritant").[1]
-
The date when the first piece of waste is added (the "accumulation start date").
-
Step 3: Storage in a Satellite Accumulation Area (SAA) The labeled, closed waste container must be stored in a designated Satellite Accumulation Area (SAA). This is an area at or near the point of waste generation and under the control of the lab personnel. Keep the container closed at all times except when adding waste.
Step 4: Requesting Disposal Once the waste container is full (do not overfill), or if you are discontinuing the process, fill in the "full" date on the hazardous waste label and submit a chemical waste collection request to your institution's EHS department.
Step 5: Disposal of Empty Containers Empty containers that held this compound must also be managed as hazardous waste.
-
Rinse the empty container three times with a suitable solvent (e.g., water or another solvent in which the compound is soluble).
-
This first rinsate is considered hazardous waste and must be collected in a properly labeled hazardous waste container (e.g., a container for aqueous organic waste).[7]
-
After triple rinsing, deface or remove the original label and dispose of the container as regular solid waste or according to your institution's specific guidelines for rinsed chemical containers.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before cleanup, don the appropriate PPE as described in Section 2.
-
Containment: For a solid spill, carefully sweep up the material to avoid creating dust.[1] Use an absorbent pad for any solutions.
-
Cleanup: Place all spilled material and cleanup debris into a designated hazardous waste container and label it accordingly.
-
Decontaminate: Clean the affected area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Summary and Workflow Visualization
The following table summarizes the key disposal parameters for this compound.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste: Solid, Non-Halogenated Organic Acid | Based on irritant properties and chemical structure.[1][2] |
| PPE | Safety Goggles, Nitrile Gloves, Lab Coat | To prevent eye/skin contact and irritation.[1][6] |
| Container | Compatible, sealable container; secondary containment for liquids | To prevent leaks and reactions. |
| Labeling | "Hazardous Waste," Full Chemical Name, Hazard Warning, Dates | Required by regulation for safety and proper handling.[1] |
| Segregation | Keep separate from bases, oxidizers, and metals | To prevent dangerous chemical reactions.[3] |
| Disposal Route | Collection by institutional EHS for approved disposal | Ensures compliance with environmental regulations.[1][7] |
The disposal process follows a clear, logical progression from the lab bench to final removal by trained professionals. This workflow is visualized below.
Caption: Decision workflow for laboratory personnel and EHS.
References
-
National Institute of Standards and Technology. SAFETY DATA SHEET: Benzoic Acid (Acidimetric Standard). [Link]
-
Fisher Scientific. SAFETY DATA SHEET: Succinamic acid. [Link]
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PubChem, National Institutes of Health. Succinamic acid. [Link]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-[(3-Carboxypropanoyl)amino]benzoic acid
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but, most importantly, safely. The following guide provides essential, field-proven safety protocols for handling 2-[(3-Carboxypropanoyl)amino]benzoic acid. While this specific molecule may not have a dedicated regulatory datasheet, its structure—a derivative of benzoic acid featuring two carboxylic acid moieties—provides a clear and reliable basis for hazard assessment. Our recommendations are grounded in the well-documented safety profiles of benzoic acid and related carboxylic acids, ensuring a robust and conservative approach to laboratory safety.
This guide moves beyond a simple checklist, delving into the causality behind each safety measure, providing step-by-step operational plans, and outlining emergency procedures to create a self-validating system of safety for your laboratory.
Core Hazard Assessment: Understanding the "Why"
The primary hazards associated with this compound are derived from its chemical structure and physical form as a solid powder. The presence of carboxylic acid groups makes it an irritant, and its powdered state presents an inhalation risk.
-
Skin and Eye Irritation: Like its parent compound, benzoic acid, this chemical is classified as a skin irritant and can cause serious eye irritation or damage.[1][2][3][4] Direct contact with the solid or solutions can lead to redness, inflammation, and pain.[2][4][5]
-
Respiratory Irritation: Inhaling fine dust particles can irritate the nose, throat, and lungs, leading to coughing, wheezing, or shortness of breath.[1][3][5][6][7]
-
Ingestion Hazard: The compound may be harmful if swallowed.[2]
-
Combustibility: As a fine organic powder, it is considered combustible and may form explosive mixtures with air if dispersed in sufficient concentration.[8]
The following workflow illustrates the essential process of risk management before any handling operation begins.
Caption: Step-by-Step Safe Handling Workflow.
Spill Management Protocol
-
Evacuate & Alert: Immediately alert others in the area and evacuate non-essential personnel.
-
Don PPE: Wear the appropriate PPE for spill cleanup, including a respirator, full-face shield, gloves, and a chemical-resistant suit. 3. Contain & Clean: Cover drains to prevent environmental release. Do NOT wash spills into the sewer. [5]To avoid generating dust, gently moisten the spilled material with water or use a HEPA-filter vacuum for cleanup. [5]4. Collect: Carefully sweep or scoop the material into a clearly labeled, sealed container for hazardous waste disposal. [5][8][9]5. Decontaminate: Clean the affected area thoroughly.
Disposal Plan
-
All waste materials, including the chemical itself, contaminated PPE, and spill cleanup debris, must be treated as hazardous waste. [1]* Dispose of contents and containers in an approved waste disposal plant according to all local, state, and federal regulations. [1]Do not dispose of it as regular trash.
Emergency First Aid Procedures
In case of accidental exposure, immediate and correct action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. [1][5]Remove contact lenses if present and easy to do. [1]Seek immediate medical attention. [1][5]* Skin Contact: Quickly remove all contaminated clothing. [5]Wash the affected skin area with plenty of soap and water for at least 15 minutes. [1][5]Seek medical attention if irritation develops or persists. [1][5]* Inhalation: Move the person to fresh air immediately. [1][5]If breathing has stopped or is difficult, provide artificial respiration or oxygen. Seek prompt medical attention. [1][5]* Ingestion: Do NOT induce vomiting. [1]If the person is conscious, rinse their mouth with water. Seek immediate medical attention and show them the container or label if possible. [10][11] By integrating these protocols into your laboratory's standard operating procedures, you build a robust culture of safety, ensuring that your valuable research can proceed without compromising the well-being of your team.
References
- New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Benzoic Acid.
- U.S. Chemical Safety Board. (2026). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide.
- Fisher Scientific. (2025). Safety Data Sheet: 3-Aminobenzoic acid.
- National Institute of Standards and Technology. (2015). Safety Data Sheet: Benzoic Acid (Acidimetric Standard).
- Sigma-Aldrich. (2025). Safety Data Sheet: 4-aminobenzoic acid.
- Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid.
- Cayman Chemical. (2025). Safety Data Sheet: 4-Aminobenzoic Acid (sodium salt).
- Sigma-Aldrich. (2024). Safety Data Sheet: Benzoic acid.
- LeelineWork. (2025). What PPE Should You Wear When Handling Acid 2026?.
- Oxford Lab Fine Chem LLP. (n.d.). MSDS: p-Amino Benzoic Acid.
- Techiescientist. (2023). SDS of Benzoic Acid: Important Data and Information Collected.
- CDH Fine Chemical. (n.d.). Material Safety Data Sheet: p-Amino Benzoic Acid.
- Oxford Lab Fine Chem LLP. (n.d.). MSDS: 3-amino benzoic acid.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
